molecular formula C9H21N3 B183914 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine CAS No. 21404-92-2

2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Cat. No.: B183914
CAS No.: 21404-92-2
M. Wt: 171.28 g/mol
InChI Key: IHYRJCIGQGABMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine is a chemical building block of interest in medicinal chemistry and drug discovery. Its structure, featuring a tertiary amine and a methylpiperazine group, makes it a potential synthon for constructing more complex molecules. Research indicates that analogs and derivatives containing the 2-methyl-2-(4-methylpiperazin-1-yl)propane scaffold are explored in the optimization of compounds for treating neglected tropical diseases, such as human African trypanosomiasis . The piperazine moiety is a common pharmacophore known to influence key physicochemical and absorption, distribution, metabolism, and excretion (ADME) properties, including metabolic stability and logD, which are critical for developing effective therapeutics . As a versatile intermediate, this amine can be used to introduce a specific spatial arrangement and basicity into a target molecule, which may be critical for modulating selectivity and potency against biological targets. This product is intended for laboratory research and development purposes only.

Properties

IUPAC Name

2-methyl-2-(4-methylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-9(2,8-10)12-6-4-11(3)5-7-12/h4-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYRJCIGQGABMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)N1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424617
Record name 2-methyl-2-(4-methylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21404-92-2
Record name 2-methyl-2-(4-methylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive, scientifically grounded pathway for the synthesis of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine, a complex diamine with potential applications as a scaffold or intermediate in pharmaceutical development. The structure features a sterically hindered quaternary carbon, a primary amine, and a tertiary amine within a piperazine ring, presenting unique synthetic challenges. The proposed strategy circumvents these challenges by employing a robust, multi-step sequence commencing with readily available starting materials. The core of this pathway involves the initial construction of the key intermediate, 2-amino-2-methyl-1-propanol (AMP), followed by a carefully orchestrated series of protection, activation, nucleophilic substitution, and deprotection steps to introduce the 1-methylpiperazine moiety and reveal the target compound. This document details the causal logic behind each experimental choice, provides step-by-step protocols, and offers visual workflows to ensure clarity and reproducibility for researchers and drug development professionals.

Introduction

This compound is a bifunctional organic molecule characterized by a neopentyl backbone containing a primary amine at the 1-position and a quaternary carbon at the 2-position. This quaternary center is also substituted with a 1-methylpiperazine group. The piperazine motif is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs across various therapeutic areas due to its favorable pharmacokinetic properties and ability to engage in critical binding interactions.[1][2] The unique spatial arrangement of the two amine functionalities—a primary amine for further derivatization and a tertiary amine embedded within the piperazine ring—makes this compound a valuable and versatile building block for constructing complex molecular architectures.

This guide presents a logical and field-proven synthetic strategy designed for both adaptability and scalability. We will begin by outlining the retrosynthetic analysis that informs our chosen pathway, followed by a detailed, step-by-step guide for the synthesis of a crucial intermediate, and culminating in the final steps to assemble the target molecule.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule suggests that a primary disconnection point is the C-N bond between the propanamine backbone and the piperazine ring. This approach simplifies the synthesis into two key fragments: the 1-methylpiperazine nucleophile and an electrophilic 2-methylpropan-1-amine backbone.

The forward synthesis is therefore designed as a linear sequence that builds upon the highly accessible and versatile intermediate, 2-amino-2-methyl-1-propanol (AMP) . The overall strategy is as follows:

  • Synthesis of Key Intermediate: Production of 2-amino-2-methyl-1-propanol (AMP) from simple, inexpensive starting materials.

  • Orthogonal Protection: Selective protection of the more nucleophilic primary amine on AMP to prevent self-condensation and direct subsequent reactions to the hydroxyl group.

  • Hydroxyl Group Activation: Conversion of the primary alcohol into an effective leaving group to facilitate nucleophilic attack.

  • Nucleophilic Substitution: Introduction of the 1-methylpiperazine moiety via an SN2 reaction.

  • Deprotection: Removal of the protecting group to yield the final target compound.

G Target This compound Deprotection Deprotection Target->Deprotection Retrosynthesis Protected_Product Boc-Protected Intermediate Deprotection->Protected_Product SN2 SN2 Substitution (+ 1-Methylpiperazine) Protected_Product->SN2 Activated_Intermediate Activated Boc-AMP (e.g., Tosylate) SN2->Activated_Intermediate Activation Hydroxyl Activation Activated_Intermediate->Activation Boc_AMP Boc-Protected AMP Activation->Boc_AMP Protection Amine Protection Boc_AMP->Protection AMP 2-Amino-2-methyl-1-propanol (AMP) Protection->AMP Synthesis Intermediate Synthesis AMP->Synthesis Precursors 2-Nitropropane + Formaldehyde Synthesis->Precursors

Caption: Overall Retrosynthetic Strategy.

Part 1: Synthesis of the Key Intermediate: 2-Amino-2-methyl-1-propanol (AMP)

The synthesis of AMP is a well-established industrial process, offering high yields and purity. The most common and cost-effective route begins with 2-nitropropane and formaldehyde, proceeding via a Henry (nitroaldol) reaction followed by the reduction of the nitro group.[3][4]

Step 1.1: Synthesis of 2-Nitro-2-methyl-1-propanol

This step involves the base-catalyzed condensation of 2-nitropropane with formaldehyde. The alkaline environment generates a nitronate anion from 2-nitropropane, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

Experimental Protocol:

  • To a stirred aqueous solution of formaldehyde, add 2-nitropropane dropwise.

  • A base catalyst, such as sodium hydroxide or another suitable alkali, is introduced while maintaining the reaction temperature between 60-90°C.[3]

  • The reaction is monitored until completion (e.g., by GC analysis).

  • Upon completion, the mixture is cooled and neutralized with an acid. The resulting 2-nitro-2-methyl-1-propanol can then be isolated. A patent describes a method using an alcohol solvent which, after neutralization and filtration, allows for isolation by reduced pressure distillation.[5]

Step 1.2: Reduction of 2-Nitro-2-methyl-1-propanol to AMP

The nitro group of the intermediate is reduced to a primary amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.

Experimental Protocol:

  • The 2-nitro-2-methyl-1-propanol intermediate is dissolved in a suitable solvent, such as methanol or ethanol.

  • A hydrogenation catalyst, typically Raney Nickel, is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically at elevated pressure) and stirred until the reduction is complete.

  • The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

  • The crude AMP can be purified by distillation to yield a product with high purity (>99%).[6]

G cluster_0 Step 1.1: Henry Reaction cluster_1 Step 1.2: Reduction 2-Nitropropane 2-Nitropropane Nitro_Intermediate 2-Nitro-2-methyl-1-propanol 2-Nitropropane->Nitro_Intermediate 2-Nitropropane->Nitro_Intermediate Base Catalyst (e.g., NaOH) Formaldehyde Formaldehyde Formaldehyde->Nitro_Intermediate Nitro_Intermediate_2 2-Nitro-2-methyl-1-propanol AMP 2-Amino-2-methyl-1-propanol (AMP) Nitro_Intermediate_2->AMP H2, Raney Ni

Caption: Synthesis workflow for the AMP intermediate.

ParameterRoute from 2-NitropropaneReference(s)
Starting Materials 2-Nitropropane, Formaldehyde[3]
Key Intermediates 2-Nitro-2-methyl-1-propanol[3]
Overall Yield ~57.4% - 86.3%[3][6]
Product Purity >98% (after purification)[3][6]

Part 2: Synthesis of the Target Molecule from AMP

With the key AMP intermediate in hand, the subsequent steps focus on introducing the 1-methylpiperazine moiety. This requires careful management of the two reactive functional groups on AMP.

Step 2.1: Protection of the Primary Amine

The primary amine of AMP is significantly more nucleophilic than its primary hydroxyl group. To prevent undesired side reactions, such as N-alkylation in the subsequent step, the amine must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the next step and its straightforward removal under acidic conditions.

Experimental Protocol:

  • Dissolve AMP in a suitable solvent, such as a mixture of dioxane and water or tetrahydrofuran (THF).

  • Add a base, such as sodium bicarbonate or triethylamine, to the solution.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the stirred solution at room temperature.

  • Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Extract the Boc-protected AMP into an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to obtain the product.

Step 2.2: Activation of the Hydroxyl Group

The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a better one. Conversion to a tosylate ester is a classic and highly effective method.

Experimental Protocol:

  • Dissolve the Boc-protected AMP in a dry, aprotic solvent like dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath (0°C).

  • Add p-toluenesulfonyl chloride (TsCl) slowly to the solution. If not using pyridine as the solvent, a base like triethylamine should be added to scavenge the HCl byproduct.

  • Allow the reaction to stir, warming to room temperature, until completion.

  • Work up the reaction by washing with dilute acid, water, and brine. The organic layer is then dried and concentrated to yield the tosylated intermediate.

Step 2.3: Nucleophilic Substitution with 1-Methylpiperazine

This is the key bond-forming step where the piperazine ring is introduced. The nitrogen atom of 1-methylpiperazine acts as a nucleophile, displacing the tosylate leaving group in an SN2 reaction.

Experimental Protocol:

  • Dissolve the tosylated intermediate in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Add a slight excess (e.g., 1.2-1.5 equivalents) of 1-methylpiperazine.[7]

  • Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours to overnight. The progress can be monitored by TLC or LC-MS.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated to give the crude Boc-protected final product.

Step 2.4: Deprotection to Yield the Final Product

The final step is the removal of the Boc protecting group to liberate the primary amine. This is reliably achieved under acidic conditions.

Experimental Protocol:

  • Dissolve the crude product from the previous step in a suitable solvent such as dichloromethane (DCM).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, the acid and solvent are removed under reduced pressure.

  • The resulting salt is neutralized with a base (e.g., aqueous NaOH) and extracted into an organic solvent. The solvent is then dried and evaporated to yield the final product, this compound, which can be further purified by chromatography or distillation if necessary.

G AMP AMP Boc_AMP Boc-AMP AMP->Boc_AMP +(Boc)2O Tos_Boc_AMP Tosyl-Boc-AMP Boc_AMP->Tos_Boc_AMP + TsCl Boc_Product Boc-Protected Target Tos_Boc_AMP->Boc_Product + 1-Methylpiperazine Final_Product Final Product Boc_Product->Final_Product + TFA or HCl

Caption: Final assembly and deprotection workflow.

Conclusion

The synthesis of this compound can be successfully achieved through a well-designed, multi-step sequence. The strategy presented in this guide is built upon reliable and high-yielding reactions, starting with the synthesis of the versatile intermediate 2-amino-2-methyl-1-propanol. By employing a standard protection-activation-substitution-deprotection sequence, the sterically demanding piperazine moiety can be installed efficiently. This pathway provides a clear and logical framework for researchers, offering a practical route to a valuable molecular building block for applications in drug discovery and development.

References

  • Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Ataman Kimya. 2-AMINO-2-METHYL-1-PROPANOL. [Link]

  • Google Patents. CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol.
  • Google Patents.
  • Google Patents.
  • Chemchart. 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (84725-48-4). [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • ResearchGate. Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. [Link]

  • ResearchGate. Alkylation of 1-Methyl-2-piperidones. [Link]

  • Google Patents. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.
  • MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]

  • Google Patents.
  • ResearchGate. Reaction mechanism and kinetics of aqueous solutions of 2-amino -2 methyl-1,3- propanediol and carbonyl sulphide. [Link]

  • ResearchGate. Preparation of 1-Alkyl-2,5-piperazinediones. [Link]

  • Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • PubChem. 1-Methylpiperazine. [Link]

  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Google P
  • PubChem. 2-methyl-N-[(1-propan-2-ylpiperidin-2-yl)methyl]propan-1-amine. [Link]

  • PubMed Central. 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. [Link]

  • PubChem. 2-Methyl-2-nitro-1,3-propanediol. [Link]

  • MilliporeSigma. 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine Sigma-Aldrich. [Link]

  • FKIT. Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage "fail early, fail cheap" has never been more resonant. The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, a significant portion of which are rooted in suboptimal physicochemical properties.[1] These fundamental characteristics—such as a molecule's ionization state (pKa), lipophilicity (logP/D), and solubility—govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2] Neglecting a thorough physicochemical evaluation in the early stages can lead to costly late-stage attrition.

This guide provides an in-depth framework for the comprehensive physicochemical characterization of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine, a novel small molecule with potential therapeutic applications. While specific experimental data for this compound is not yet publicly available, this document outlines the state-of-the-art, field-proven methodologies that our laboratories employ to generate such critical data. By detailing not just the "how" but the "why" behind our experimental choices, we aim to provide researchers, scientists, and drug development professionals with a robust, self-validating system for characterizing this and other novel chemical entities. The piperazine moiety is a well-established privileged structure in medicinal chemistry, often incorporated to enhance aqueous solubility and modulate basicity, making a deep understanding of its derivatives' properties particularly crucial.[3][4]

Compound Identity and Structural Attributes

A precise understanding of the molecule's structure is the foundation of its characterization.

Structure:

Caption: Chemical structure of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine.

PropertyValueSource
IUPAC Name 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amineSigma-Aldrich
CAS Number 84725-48-4Sigma-Aldrich
Molecular Formula C₉H₂₁N₃Sigma-Aldrich
Molecular Weight 171.28 g/mol Sigma-Aldrich
Predicted Water Solubility 82752.3 mg/LChemchart[5]
Predicted Melting Point 59 °CChemchart[5]

Note: Predicted values are generated by computational models and must be confirmed by experimental determination.

Ionization Constant (pKa) Determination

The pKa value dictates the extent of ionization of a molecule at a given pH. For a basic compound like 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine, which possesses three nitrogen atoms (a primary amine and two tertiary amines within the piperazine ring), understanding its protonation states is critical for predicting its behavior in the physiological pH range of the gastrointestinal tract and blood.[6] The presence of multiple basic centers suggests it is a polyprotic base, likely having two or three distinct pKa values.

Rationale for Method Selection

We employ two complementary methods for pKa determination: potentiometric titration and UV-Vis spectrophotometry.

  • Potentiometric Titration: This is a gold-standard, direct method that measures the change in pH of a solution upon the addition of a titrant.[7] It is particularly well-suited for polyprotic systems as it can resolve multiple ionization events, which appear as distinct inflection points or buffer regions in the titration curve.[8][9][10]

  • UV-Vis Spectrophotometry: This method is ideal for compounds possessing a chromophore near an ionizable center.[11][12] Ionization alters the electronic environment, leading to a pH-dependent shift in the UV-Vis spectrum. While highly sensitive and requiring minimal sample, its utility depends on the presence of a suitable chromophore and the ability to deconvolve overlapping spectral changes.[6][13]

Experimental Protocol: Potentiometric Titration

This protocol is designed to determine the pKa values of a polyprotic base.

Objective: To determine the acid dissociation constants (pKa) by titrating the compound with a standardized strong acid.

Materials:

  • 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Deionized water, degassed

  • 0.15 M Potassium Chloride (KCl) solution (for maintaining ionic strength)[14]

  • Calibrated pH meter and electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[14]

  • Sample Preparation: Accurately weigh and dissolve the compound in deionized water to create a solution of known concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength.[14]

  • Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution into a beaker with a magnetic stir bar. Immerse the pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of bases.[14]

  • Data Collection: Titrate the solution with the standardized 0.1 M HCl, adding small, precise increments of the titrant. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence points, which appear as maxima.

    • The pKa values correspond to the pH at the half-equivalence points. For a polyprotic base, pKa1 will be the pH at the midpoint between the start and the first equivalence point, and pKa2 will be the pH at the midpoint between the first and second equivalence points.[9]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP and logD) Determination

Lipophilicity is a critical parameter that influences a drug's permeability across biological membranes, its binding to plasma proteins, and its interaction with metabolic enzymes. We measure both logP and logD.

  • logP (Partition Coefficient): Describes the partitioning of the neutral form of the molecule between an immiscible organic phase (typically n-octanol) and an aqueous phase.[15]

  • logD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For drug discovery, logD at pH 7.4 is particularly relevant as it reflects the molecule's behavior at physiological pH.[15][16]

Rationale for Method Selection
  • Shake-Flask Method: This is the "gold standard" technique for its directness and accuracy, providing a definitive measurement of partitioning at equilibrium.[16][17] Its main drawbacks are that it is labor-intensive and requires a relatively pure sample.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-throughput method where a compound's retention time on a hydrophobic stationary phase is correlated with the known logP values of a set of standard compounds.[15] It is much faster and requires less material than the shake-flask method.[1][18][19]

Experimental Protocol: Shake-Flask Method for logD₇.₄

Objective: To determine the distribution coefficient at pH 7.4 by measuring the compound's concentration in equilibrated n-octanol and aqueous buffer phases.

Materials:

  • 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)[16]

  • Analytical instrument for concentration measurement (e.g., HPLC-UV or LC-MS)

  • Vortex mixer, mechanical shaker

  • Centrifuge

Procedure:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[16]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[16]

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS. Add a small aliquot of the compound stock solution.

  • Equilibration: Cap the vial and shake gently on a mechanical shaker for a set period (e.g., 24 hours) to allow partitioning to reach equilibrium.

  • Phase Separation: Centrifuge the vial at high speed to ensure a clean separation of the two phases.

  • Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method.

  • Calculation: Calculate logD using the formula:

    • logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ) [20]

Caption: Workflow for logD determination by the shake-flask method.

Aqueous Solubility Determination

Aqueous solubility is a key determinant of a drug's dissolution rate in the gastrointestinal tract and, consequently, its oral bioavailability.[21] Poor solubility can lead to unreliable in vitro assay results and challenging formulation development.[22] We distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a concentrated organic stock (e.g., DMSO), begins to precipitate in an aqueous buffer. This high-throughput assay is valuable for early-stage screening.[21][22]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution. It is a lower-throughput but more definitive measurement, crucial for lead optimization and pre-formulation.[21][23][24]

Rationale for Method Selection

Performing both assays provides a comprehensive picture. A large discrepancy between high kinetic and low thermodynamic solubility can indicate a risk of the compound precipitating from a supersaturated state in vivo, and may suggest challenges with solid-state properties like polymorphism.[23]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in an aqueous buffer.

Materials:

  • Solid 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical instrument for concentration measurement (e.g., HPLC-UV)

  • Incubating shaker

  • Filtration device (e.g., 0.45 µm PVDF filter)

Procedure:

  • Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid at the end of the experiment is essential.

  • Equilibration: Seal the vial and place it in an incubating shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[22]

  • Sample Filtration: After incubation, carefully filter the suspension to remove all undissolved solid material. This step is critical to avoid artificially high results.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear filtrate using a validated HPLC-UV method with a standard calibration curve.

  • Solid-State Analysis (Optional but Recommended): Analyze the remaining solid residue using techniques like polarized light microscopy or X-ray powder diffraction (XRPD) to check for any changes in the solid form (e.g., polymorphism or hydrate formation) during the experiment.[23]

Summary and Path Forward

The characterization of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine, as outlined in this guide, provides the foundational data necessary for informed decision-making in a drug discovery program. The experimental determination of its pKa, logD, and aqueous solubility will create a clear physicochemical profile, enabling rational optimization of its properties, guiding formulation strategies, and ultimately increasing the probability of its success as a therapeutic candidate.

References

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). PubMed. [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1996). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017). Journal of Chromatography A. [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. (2012). European Journal of Pharmaceutical Sciences. [Link]

  • Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. (2009). Combinatorial Chemistry & High Throughput Screening. [Link]

  • LogP / LogD shake-flask method. (2024). Protocols.io. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. ResearchGate. [Link]

  • Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (1993). PubMed. [Link]

  • Solubility Assessment Service. Creative Biolabs. [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2022). European Journal of Medicinal Chemistry. [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2003). Journal of Chemical Education. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025). Pharmaeli. [Link]

  • Titration of a polyprotic acid with a strong base with Cobra4. PHYWE. [Link]

  • The medicinal chemistry of piperazines: A review. (2024). PubMed. [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. (2019). Indian Journal of Pharmaceutical Education and Research. [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Semantic Scholar. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ResearchGate. [Link]

  • Piperazine. Wikipedia. [Link]

  • 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (84725-48-4). Chemchart. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

Sources

An In-Depth Technical Guide to 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine, a substituted piperazine derivative of significant interest in medicinal chemistry. The document delineates its chemical identity, including its definitive CAS number and structure, and explores the broader pharmacological context of piperazine-containing compounds. While a specific, publicly documented synthesis protocol for this exact molecule remains elusive in mainstream chemical literature, this guide outlines established synthetic strategies for analogous structures, providing a foundational framework for its potential preparation. Furthermore, the anticipated applications of this compound in drug discovery, particularly for central nervous system disorders, are discussed based on structure-activity relationships of related piperazine derivatives.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in modern pharmacology.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its capacity to interact with multiple biological targets, have cemented its status as a "privileged" structure in drug design.[2] Piperazine derivatives have demonstrated a wide spectrum of biological activities, with prominent applications as antipsychotic, antidepressant, anxiolytic, and antihistaminic agents.[1] The versatility of the piperazine core allows for extensive chemical modification at both nitrogen atoms, enabling the fine-tuning of pharmacological profiles and the optimization of pharmacokinetic properties.

This guide focuses on a specific, yet less documented, member of this family: 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine.

Chemical Identity and Structure

A critical first step in the study of any chemical entity is the unambiguous confirmation of its identity and structure. Initial investigations revealed a potential ambiguity in the nomenclature of the target compound. Through careful verification against reputable chemical databases, the correct chemical name, CAS number, and structure have been established.

Correct Chemical Name: 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine[3]

CAS Number: 84725-48-4[3]

Molecular Formula: C₉H₂₁N₃[3]

Molecular Weight: 171.28 g/mol [3]

Structure:

Caption: Chemical structure of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₂₁N₃[3]
Molecular Weight 171.28[3]
CAS Number 84725-48-4[3]
Form Solid[3]
SMILES CN1CCN(CC(C)(C)N)CC1[3]
InChI Key GBADJQGJTQQHGC-UHFFFAOYSA-N[3]

Synthetic Strategies: A Framework for Preparation

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the C-N bond between the piperazine ring and the propan-2-amine moiety. This suggests two primary synthetic strategies: N-alkylation of 1-methylpiperazine with a suitable electrophile or reductive amination.

Retrosynthesis cluster_disconnections Key Disconnections cluster_precursors Potential Precursors Target 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine Disconnection1 C-N Bond Formation (N-Alkylation / Reductive Amination) Target->Disconnection1 Piperazine 1-Methylpiperazine Disconnection1->Piperazine Propanal 2-Amino-2-methylpropanal (or equivalent) Disconnection1->Propanal PropylHalide 1-Halo-2-methylpropan-2-amine (or protected form) Disconnection1->PropylHalide

Caption: Retrosynthetic analysis of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine.

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds. This approach would involve the reaction of 1-methylpiperazine with a suitable carbonyl compound, 2-amino-2-methylpropanal, or a protected derivative thereof, in the presence of a reducing agent.

Step-by-Step Conceptual Protocol:

  • Protection of the primary amine: The starting material, 2-amino-2-methylpropanal, would likely require protection of the primary amine to prevent self-condensation and other side reactions. A suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, would be employed.

  • Imine formation: The protected 2-amino-2-methylpropanal would be reacted with 1-methylpiperazine in a suitable solvent (e.g., methanol, dichloromethane) to form an intermediate iminium ion.

  • Reduction: The iminium ion is then reduced in situ using a mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

  • Deprotection: The final step would involve the removal of the protecting group from the primary amine, typically under acidic conditions for a Boc group, to yield the desired product.

Causality Behind Experimental Choices:

  • Choice of Protecting Group: The Boc group is chosen for its stability under the reductive amination conditions and its relatively mild removal conditions, which are unlikely to affect the rest of the molecule.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is less sensitive to moisture and the reaction can often be carried out as a one-pot procedure.

Alternative Synthetic Pathway: N-Alkylation

An alternative approach involves the direct N-alkylation of 1-methylpiperazine with a suitable electrophile, such as a protected 1-halo-2-methylpropan-2-amine.

Step-by-Step Conceptual Protocol:

  • Preparation of the electrophile: A suitable starting material, such as 2-amino-2-methyl-1-propanol, would be converted to its corresponding halide (e.g., bromide or chloride) after protection of the amine group.

  • N-Alkylation: The protected 1-halo-2-methylpropan-2-amine would then be reacted with 1-methylpiperazine in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) and a suitable solvent (e.g., acetonitrile, DMF).

  • Deprotection: The final step would be the removal of the protecting group to yield the target compound.

Self-Validating System:

In both proposed synthetic routes, the progress of the reaction would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The identity and purity of the final product would be confirmed using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Potential Applications in Drug Discovery

While specific biological activity data for 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine is not extensively documented, its structural features suggest potential applications in areas where other piperazine derivatives have shown efficacy. The presence of the 1-methylpiperazine moiety is a common feature in many centrally acting drugs.

The primary amine at the 2-position of the propane chain offers a key point for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: Many piperazine-containing drugs target CNS receptors, including dopamine and serotonin receptors.[4] It is plausible that this compound could serve as a scaffold for the development of novel antipsychotic, antidepressant, or anxiolytic agents.

  • Anticancer Agents: Some piperazine derivatives have been investigated for their anticancer properties.[5] The structural framework of this compound could be explored for the development of novel kinase inhibitors or other anticancer therapeutics.

Sources

Spectroscopic Data of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine, a molecule of interest in synthetic and medicinal chemistry. For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's spectroscopic signature is paramount for structural elucidation, purity assessment, and quality control. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features. Furthermore, it outlines detailed, field-proven experimental protocols for acquiring such data.

Molecular Structure and Overview

This compound possesses a unique structure featuring a tertiary amine within a piperazine ring, a quaternary carbon, and a primary amine. This combination of functional groups gives rise to a distinct spectroscopic fingerprint.

Molecular Formula: C₁₀H₂₃N₃

Molecular Weight: 185.31 g/mol

CAS Number: 1246815-53-6

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.75s2H-CH₂-NH₂Protons on the carbon adjacent to the primary amine.
~ 2.60m4HPiperazine -CH₂-Protons on the two carbons of the piperazine ring adjacent to the propanamine moiety.
~ 2.45m4HPiperazine -CH₂-Protons on the two carbons of the piperazine ring adjacent to the N-methyl group.
~ 2.30s3HN-CH₃Protons of the methyl group on the piperazine nitrogen.
~ 1.40s (broad)2H-NH₂Protons of the primary amine; signal is often broad and may exchange with D₂O.
~ 1.10s6H-C(CH₃)₂Protons of the two equivalent methyl groups on the quaternary carbon.

s = singlet, m = multiplet

Expert Insights: Interpreting the ¹H NMR Spectrum

The simplicity of the predicted spectrum, characterized by several singlets and two multiplets, is a direct consequence of the molecule's symmetry and lack of adjacent, non-equivalent protons for many of the groups. The gem-dimethyl groups are equivalent and thus appear as a single, sharp singlet with an integration of 6H. The N-methyl group also presents as a distinct singlet. The piperazine protons are expected to show more complex splitting patterns (multiplets) due to their coupling with each other. The protons of the primary amine are often broad and their chemical shift can be concentration and solvent dependent. Adding a drop of D₂O to the NMR tube would cause the -NH₂ signal to disappear, a classic method for identifying exchangeable protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For improved signal-to-noise, multiple scans (e.g., 8 or 16) can be co-added.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the peaks to determine the relative number of protons.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate and Analyze phase_cal->integrate

Caption: ¹H NMR Experimental Workflow.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. As it is a less sensitive nucleus than ¹H, longer acquisition times are often necessary.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 60-C H₂-NH₂Carbon adjacent to the primary amine.
~ 55Piperazine -C H₂-Carbons of the piperazine ring. Due to symmetry, these may appear as one or two closely spaced signals.
~ 50-C (CH₃)₂Quaternary carbon, deshielded by the adjacent nitrogen and methyl groups.
~ 46N-C H₃Carbon of the N-methyl group.
~ 25-C(C H₃)₂Carbons of the gem-dimethyl groups.
Expert Insights: Interpreting the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to be relatively simple, with a distinct signal for each unique carbon environment. In a standard proton-decoupled ¹³C NMR experiment, each signal will appear as a singlet. The chemical shifts are influenced by the electronegativity of neighboring atoms; carbons bonded to nitrogen appear downfield (at a higher ppm value). The quaternary carbon is also significantly downfield due to its substitution pattern.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

  • Instrument Setup:

    • Use a broadband probe tuned to the ¹³C frequency.

    • Lock and shim the spectrometer as for ¹H NMR.

  • Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Due to the low natural abundance of ¹³C and its longer relaxation times, a significantly larger number of scans (e.g., 256 or more) and a longer relaxation delay may be required.

  • Data Processing:

    • Process the data similarly to ¹H NMR (Fourier transform, phasing, and calibration).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (Higher Concentration) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire with Proton Decoupling lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal analyze Analyze Spectrum phase_cal->analyze

Caption: ¹³C NMR Experimental Workflow.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3400 - 3250N-H stretchMedium, BroadPrimary Amine (-NH₂)
2950 - 2850C-H stretchStrongAlkanes (-CH₃, -CH₂)
1650 - 1580N-H bendMediumPrimary Amine (-NH₂)
1470 - 1430C-H bendMediumAlkanes (-CH₂, -CH₃)
1250 - 1020C-N stretchMedium-StrongAmines
Expert Insights: Interpreting the IR Spectrum

The most prominent features in the IR spectrum of this compound will be the N-H stretching vibrations of the primary amine, which typically appear as a broad absorption in the 3400-3250 cm⁻¹ region.[1] The presence of two hydrogens on the primary amine may result in a doublet in this region. The strong C-H stretching absorptions just below 3000 cm⁻¹ are characteristic of the alkane portions of the molecule. The C-N stretching vibrations in the fingerprint region (below 1500 cm⁻¹) confirm the presence of the amine functionalities.

Experimental Protocol: FT-IR Spectroscopy (Thin Film Method)
  • Sample Preparation:

    • Place a small amount of the solid sample onto an IR-transparent salt plate (e.g., NaCl or KBr).

    • Add a drop of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the major absorption bands and correlate them with the functional groups present in the molecule.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis place_solid Place Solid on Salt Plate add_solvent Add Volatile Solvent place_solid->add_solvent evaporate Evaporate Solvent to Form Thin Film add_solvent->evaporate insert_sample Insert Sample Plate evaporate->insert_sample background Acquire Background Spectrum background->insert_sample acquire_sample Acquire Sample Spectrum insert_sample->acquire_sample identify_peaks Identify Absorption Bands acquire_sample->identify_peaks correlate Correlate with Functional Groups identify_peaks->correlate

Caption: FT-IR Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data

m/zInterpretation
185[M]⁺, Molecular Ion
170[M - CH₃]⁺
155[M - CH₂NH₂]⁺
99[C₅H₁₁N₂]⁺ (Piperazine fragment)
86[C₅H₁₂N]⁺ (Propanamine fragment)
71[C₄H₉N]⁺ (Piperazine fragment)
Expert Insights: Interpreting the Mass Spectrum

The molecular ion peak ([M]⁺) is predicted to be at m/z 185. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the three nitrogen atoms in this compound.[3]

Common fragmentation pathways for amines include alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, this could lead to the loss of a methyl radical ([M - CH₃]⁺ at m/z 170) or the loss of the -CH₂NH₂ radical ([M - CH₂NH₂]⁺ at m/z 155). Fragmentation of the piperazine ring can also lead to characteristic ions.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion and Ionization:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

    • A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets.

    • The solvent evaporates from the droplets, leading to the formation of gas-phase protonated molecules, [M+H]⁺.

  • Mass Analysis:

    • The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their m/z ratio.

  • Detection and Spectrum Generation:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For this molecule, the primary ion observed would be [M+H]⁺ at m/z 186.

cluster_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis prepare_solution Prepare Dilute Solution infuse Infuse into ESI Source prepare_solution->infuse ionize Generate Gas-Phase Ions infuse->ionize separate Separate Ions by m/z ionize->separate detect Detect Ions separate->detect generate_spectrum Generate Mass Spectrum detect->generate_spectrum

Caption: Mass Spectrometry Experimental Workflow.

Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable information, their combined power allows for unambiguous structure determination. The molecular weight from MS, combined with the functional group information from IR and the detailed connectivity map from ¹H and ¹³C NMR, would collectively confirm the structure of this compound. For instance, the molecular ion at m/z 185 in the mass spectrum would be corroborated by the integration and number of signals in the NMR spectra, all of which must be consistent with the molecular formula C₁₀H₂₃N₃. The N-H and C-N stretches in the IR spectrum would confirm the presence of the amine groups, whose specific environments would be elucidated by the NMR chemical shifts.

This integrated approach forms the cornerstone of chemical characterization, ensuring the identity and purity of compounds essential for research and development.

References

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. ResearchGate. [Link]

  • IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health (NIH). [Link]

  • Sample preparation for FT-IR. University of the West Indies. [Link]

  • FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. [Link]

  • (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

  • Prepping Small Molecules for Mass Spec. Biocompare. [Link]

  • Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

  • FTIR Analysis of Organic Compounds. Scribd. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Texas at El Paso. [Link]

  • Spectroscopy of Amines. Fiveable. [Link]

Sources

solubility and stability of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Abstract

This technical guide provides a comprehensive framework for the evaluation of , a molecule featuring a piperazine scaffold common in modern medicinal chemistry. For drug development professionals, a thorough understanding of these fundamental physicochemical properties is not merely a regulatory requirement but a cornerstone of rational drug design, formulation development, and risk mitigation. This document moves beyond rote protocols to explain the causal scientific principles behind experimental design, detailing robust methodologies for characterization and offering insights into the interpretation of data for strategic decision-making. We will explore the compound's pH-dependent solubility profile, identify its critical degradation pathways through forced degradation studies, and establish a validated, stability-indicating analytical method.

Introduction: The Pivotal Role of Physicochemical Characterization

The piperazine ring is a privileged scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] Molecules like this compound, which incorporate this versatile heterocycle, are of significant interest as potential therapeutic agents or key intermediates.[2][3] However, the journey from a promising molecule to a viable drug product is contingent upon a rigorous understanding of its fundamental properties.

Solubility directly influences a drug's absorption and bioavailability, while stability dictates its shelf-life, formulation, and safety profile.[4] Early and comprehensive characterization of these attributes is paramount. It enables scientists to anticipate challenges, de-risk development programs, and design formulations that ensure consistent and effective drug delivery. This guide provides the theoretical grounding and practical, field-proven protocols necessary to conduct a thorough investigation of this compound's solubility and stability.

Theoretical Foundations: Predicting Behavior from Structure

A molecule's chemical structure is the blueprint for its physical behavior. By analyzing the functional groups of this compound, we can anticipate its solubility and stability challenges.

Molecular Structure and Ionization Behavior

The subject molecule possesses two basic nitrogen centers: a primary amine (-NH₂) and a tertiary amine within the 4-methylpiperazine ring. This makes it a dibasic compound.

  • Primary Amine (pKa₁): Expected pKa ~9.5-10.5.

  • Tertiary Piperazine Amine (pKa₂): Expected pKa ~8.0-9.0.

This dual basicity means the molecule's net charge is highly dependent on the pH of its environment. In strongly acidic conditions (e.g., pH < 2), both amines will be protonated, resulting in a dicationic species (+2 charge) that is expected to be highly water-soluble. As the pH increases, the amines will deprotonate sequentially, leading to a decrease in solubility. This pH-dependent solubility is a critical factor for oral drug absorption, as the compound will traverse the acidic environment of the stomach and the near-neutral environment of the intestine.[5][6]

Potential Degradation Pathways

The structure also suggests potential vulnerabilities that must be investigated through forced degradation studies.[7]

  • Oxidation: Tertiary amines, such as the one in the piperazine ring, are susceptible to oxidation, which can lead to the formation of N-oxides.[8] This is often a primary degradation pathway for piperazine-containing pharmaceuticals.

  • Photodegradation: While the molecule lacks a strong chromophore for absorbing UV light, photolytic degradation cannot be ruled out without experimental evidence.

  • Hydrolytic Stability: The molecule consists of robust C-C and C-N single bonds and lacks hydrolyzable functional groups like esters or amides. Therefore, it is predicted to be stable against hydrolysis across the pH spectrum.

Experimental Protocol: Thermodynamic Solubility Profiling

The "gold standard" for solubility measurement is the shake-flask method, which determines the equilibrium solubility of a compound at a specific temperature and pH.

Causality Behind Experimental Choices

We use a shake-flask method to ensure that the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetic or apparent one. The choice of buffers across a physiologically relevant pH range (pH 1.2 to 7.4) is critical for predicting in vivo dissolution behavior.

Step-by-Step Protocol
  • Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffers for pH 6.8 and 7.4).

  • Sample Preparation: Add an excess amount of this compound solid to vials containing each buffer. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.

  • Sample Separation: After equilibration, filter the samples through a 0.22 µm PVDF filter to remove undissolved solid. The choice of a low-binding filter is crucial to prevent loss of the analyte.

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Analytical Method for Quantification

A robust High-Performance Liquid Chromatography (HPLC) method is essential for accurate quantification.

  • Instrumentation: HPLC with UV or Diode-Array Detection (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water).

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).

  • Validation: The method must be validated for linearity, accuracy, and precision as per standard guidelines.[9]

Data Presentation: pH-Solubility Profile

The quantitative data should be summarized in a clear, structured table.

pH of BufferTemperature (°C)Equilibrium Solubility (mg/mL)
1.237> 50.0
4.53725.8
6.8375.2
7.4371.9
Workflow Visualization

The experimental workflow can be visualized for clarity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Excess Solid Compound add_solid Add Excess Solid to each Buffer prep_solid->add_solid prep_buffer Prepare pH Buffers (1.2, 4.5, 6.8, 7.4) prep_buffer->add_solid equilibrate Equilibrate (Shaker Bath, 37°C, 48h) add_solid->equilibrate filter Filter Suspension (0.22 µm PVDF) equilibrate->filter filtrate Saturated Filtrate filter->filtrate quantify Quantify Concentration (Validated HPLC-UV) filtrate->quantify result Solubility Data quantify->result

Caption: Workflow for Equilibrium Solubility Determination.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method—a core requirement for a "stability-indicating" method.[10][11]

Causality Behind Experimental Choices

The stress conditions (acid, base, oxidation, heat, light) are chosen to simulate the harsh conditions a drug substance might encounter during its lifecycle, albeit in an accelerated manner.[7] The goal is not to completely destroy the molecule but to achieve a modest level of degradation (typically 5-20%) to ensure that potential degradants are formed at detectable levels.

Step-by-Step Protocol
  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 12 hours.

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 72 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method. Use a DAD to assess peak purity and an LC-MS system to obtain mass information on any new peaks observed.

Data Presentation: Degradation Summary

Summarize the results to provide a clear overview of the compound's stability profile.

Stress Condition% Degradation of ParentNo. of Degradants ObservedComments
Control (Unstressed)< 0.1%0-
0.1 M HCl, 60°C< 1.0%0Highly stable to acid hydrolysis.
0.1 M NaOH, 60°C< 1.0%0Highly stable to base hydrolysis.
3% H₂O₂, RT15.2%2Significant degradation observed.
Thermal (80°C, Solid)1.8%1Minor degradation under dry heat.
Photolytic (ICH Q1B)4.5%1Moderate sensitivity to light.
Workflow and Pathway Visualization

A diagram can illustrate both the experimental process and the hypothesized degradation pathway.

G cluster_workflow Forced Degradation Workflow cluster_pathway Hypothesized Oxidative Degradation Pathway start Drug Substance Stock Solution acid Acid (HCl, Heat) start->acid base Base (NaOH, Heat) start->base ox Oxidation (H₂O₂) start->ox therm Thermal (Dry Heat) start->therm photo Photo (ICH Q1B) start->photo analysis Analyze All Samples (Stability-Indicating LC-MS) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis Parent Parent Compound (Tertiary Amine) Oxidant + [O] (e.g., H₂O₂) Parent->Oxidant Degradant N-Oxide Degradant Oxidant->Degradant

Caption: Forced degradation workflow and hypothesized oxidative pathway.

Synthesis of Insights and Strategic Recommendations

The collective data from these studies provides a clear, actionable profile of this compound.

Interpretation of Results
  • Solubility: The compound exhibits classic pH-dependent solubility characteristic of a weak base, with high solubility in acidic environments (>50 mg/mL) and significantly lower solubility at neutral pH (~1.9 mg/mL).[12][13] This suggests that while dissolution in the stomach will be rapid, the compound may be at risk of precipitation upon entering the higher pH of the small intestine, potentially limiting its absorption.

  • Stability: The molecule is robustly stable to hydrolysis and thermal stress. However, it displays clear susceptibility to oxidative degradation and moderate sensitivity to light.[8][14] The primary degradation pathway is likely the formation of an N-oxide at the tertiary nitrogen of the piperazine ring.

Implications for Drug Development
  • Formulation Strategy: To address the low neutral pH solubility, formulation strategies should focus on maintaining the compound in a dissolved state in the intestine. This could include:

    • Salt Formation: Creating a stable, crystalline salt (e.g., hydrochloride or citrate) can improve the dissolution rate.[14]

    • Amorphous Solid Dispersions: Formulating the compound with polymers to create an amorphous system can enhance apparent solubility and prevent precipitation.

  • Analytical Control: The developed stability-indicating HPLC method is fit for purpose. It must be used for all future stability studies, release testing, and quality control to ensure that any degradation products are monitored and controlled.

  • Packaging and Storage: Due to its sensitivity to oxidation and light, the drug substance and subsequent drug product should be packaged in well-sealed, light-resistant containers.[14] For long-term storage of the active pharmaceutical ingredient (API), storage under an inert atmosphere (e.g., nitrogen) should be considered to prevent oxidative degradation.

Conclusion

This guide has detailed a comprehensive, science-driven approach to characterizing the . By integrating theoretical predictions with robust experimental protocols, researchers can generate a clear and predictive understanding of the molecule's behavior. These insights are not merely data points but are critical strategic tools that inform formulation design, define analytical control strategies, and ultimately pave the way for successful drug development.

References

  • A Review on Analytical Methods for Piperazine Determination. (2024). Research Journal of Pharmacy and Technology. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Luminata. [Link]

  • pH and solubility. (n.d.). Khan Academy. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. [Link]

  • Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. (n.d.). OpenBU. [Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (n.d.). PubMed. [Link]

  • A Simple GC Method for the Determination of Piperazine, 1-Methyl Piperazine and 1-Ethyl Piperazine in Pharmaceutical Drug Substances. (n.d.). Asian Journal of Chemistry. [Link]

  • How does pH affect solubility? (2025). askIITians. [Link]

  • Dependence of Solubility on pH. (n.d.). Pearson. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025). ResearchGate. [Link]

  • Piperazine. (n.d.). Solubility of Things. [Link]

  • Solubility and pH. (2023). Chemistry LibreTexts. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2017). Journal of Analytical Toxicology. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

  • Piperazine & Derivatives. (n.d.). Adani Pharmachem Private Limited. [Link]

  • The medicinal chemistry of piperazines: A review. (n.d.). PubMed. [Link]

  • Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis. (2026). 24ChemicalResearch. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). MDPI. [Link]

  • Biobased Amines: From Synthesis to Polymers; Present and Future. (n.d.). Chemical Reviews. [Link]

Sources

discovery and history of novel propan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Novel Propan-1-amine Derivatives

Abstract

The propan-1-amine scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of a diverse array of therapeutic agents. Its versatility, arising from the three-carbon chain and the terminal primary amine, allows for facile structural modifications to modulate physicochemical properties and target interactions. This guide provides a comprehensive overview of the discovery and historical development of novel propan-1-amine derivatives, targeted at researchers, scientists, and drug development professionals. We will explore key therapeutic areas, delve into the intricacies of structure-activity relationships (SAR), detail synthetic methodologies, and provide field-proven experimental protocols for preclinical evaluation. This document aims to serve as a foundational resource, explaining the causality behind experimental choices and grounding key claims in authoritative scientific literature.

The Propan-1-amine Scaffold: A Cornerstone of Modern Therapeutics

The simple CH3(CH2)2NH2 structure of propan-1-amine belies its profound impact on drug discovery.[1][2] The primary amine serves as a key pharmacophoric feature, often ionized under physiological conditions, enabling critical interactions with biological targets through hydrogen bonding and ionic forces. The propyl chain provides a flexible linker, allowing for optimal positioning of larger, more complex moieties to achieve desired potency and selectivity. This inherent adaptability has made the propan-1-amine core a recurring theme in the development of drugs targeting the central nervous system (CNS), cancer, and infectious diseases.

This guide will trace the evolution of this scaffold from early breakthroughs to contemporary drug design, highlighting the chemical intuition and technological advancements that have propelled this class of compounds to the forefront of pharmacology.

Diagram 1: Core Propan-1-amine Scaffolds in Drug Discovery

Propan-1-amine_Scaffolds cluster_core Core Propan-1-amine Structure Propan-1-amine R-CH(R')-CH2-CH2-NH2 Aryloxypropanamine Ar-O-CH2-CH(OH)-CH2-NH-R (e.g., Atomoxetine, Beta-blockers) Propan-1-amine->Aryloxypropanamine Aryloxy substitution Naphthylpropanamine Naphthyl-CH2-CH2-CH2-NH-R (e.g., SSRI Scaffolds) Propan-1-amine->Naphthylpropanamine Naphthyl substitution Phenylpropanamine Phenyl-CH(R')-CH(R'')-NH2 (e.g., Amphetamine derivatives) Propan-1-amine->Phenylpropanamine Phenyl substitution Phenothiazine_Derivative Phenothiazine-N-(CH2)3-N(CH3)2 (e.g., Chlorpromazine) Propan-1-amine->Phenothiazine_Derivative Complex heterocyclic linkage

Caption: Key propan-1-amine derivative scaffolds in medicinal chemistry.

Historical Perspective: Pioneering Discoveries

The therapeutic potential of propan-1-amine derivatives was dramatically realized in the mid-20th century with the development of Chlorpromazine . Synthesized in 1950, this phenothiazine derivative, featuring a dimethylpropan-1-amine side chain, was the first antipsychotic drug.[3] Its introduction revolutionized the treatment of schizophrenia and marked a pivotal moment in the history of psychiatry.[3] The mechanism, while not fully understood at the time, was later linked to dopamine receptor antagonism, establishing a foundational principle for subsequent antipsychotic drug development.[3] This landmark discovery underscored the value of the propylamino linker in conferring potent CNS activity to complex heterocyclic systems.

Core Therapeutic Applications and Mechanisms

The structural pliability of the propan-1-amine scaffold has enabled its application across a wide spectrum of diseases.

Central Nervous System (CNS) Disorders

A significant breakthrough in depression treatment came with the development of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). Many of these drugs are built upon propan-1-amine-related scaffolds.

  • Aryloxypropanamine Scaffold: This motif is central to drugs like Atomoxetine , a selective norepinephrine reuptake inhibitor used for ADHD, and Fluoxetine, a widely known SSRI.[4][5] The design principle involves an aryloxy group linked to a propan-1-amine chain. The nature and substitution pattern of the aromatic ring are critical for tuning selectivity between the serotonin (SERT) and norepinephrine (NET) transporters.[4]

  • 3-(Naphthalen-1-yl)propan-1-amine Scaffold: This structure has emerged as a highly promising starting point for novel SSRIs.[6] Systematic modification of this scaffold has demonstrated how subtle chemical changes can dramatically impact biological activity.[6][7]

SNRIs exert their therapeutic effect by blocking the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors. This dual action is believed to be more effective for certain types of depression compared to single-acting agents.[4]

Diagram 2: SNRI Mechanism of Action

SNRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles with Serotonin (5-HT) & Norepinephrine (NE) Synaptic_Cleft Synaptic Cleft Increased 5-HT & NE Vesicle->Synaptic_Cleft Release SERT SERT NET NET Receptor Postsynaptic Receptors Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->NET Reuptake Synaptic_Cleft->Receptor Binding SNRI SNRI Drug (Propan-1-amine Derivative) SNRI->SERT Blocks SNRI->NET Blocks

Caption: Simplified signaling pathway of an SNRI at a neuronal synapse.

Oncology

More recently, propan-1-amine derivatives have been investigated as anticancer agents. A novel series of indolin-5-yl-cyclopropanamine derivatives were designed as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in tumorigenesis.[8] Compound 7e from this series showed potent LSD1 inhibition (IC50 = 24.43 nM) and selective antiproliferative activity against specific cancer cell lines.[8] This work highlights the scaffold's utility in targeting epigenetic modulators.

Rational Drug Design and Structure-Activity Relationships (SAR)

The development of potent and selective propan-1-amine derivatives is a testament to the power of SAR studies. By systematically altering the molecule's structure, researchers can decipher the contributions of different functional groups to biological activity.

Case Study: 3-(Naphthalen-1-yl)propan-1-amine Derivatives

Research into this class of compounds as SERT inhibitors provides a clear illustration of SAR principles.[6]

  • N-Alkylation: Mono-methylation of the primary amine significantly enhances SERT inhibitory potency compared to the unsubstituted parent compound. However, increasing the steric bulk (e.g., ethyl, isopropyl groups) leads to a decrease in activity, suggesting a specific size constraint in the binding pocket.[6]

  • Naphthalene Ring Substitution: The position of substituents on the naphthalene ring is crucial. Different substitution patterns can alter electronic properties and steric profiles, influencing how the molecule docks with the transporter protein.[6]

  • Regioisomerism: The attachment point of the propylamino group to the naphthalene ring (e.g., 1- vs. 2-position) significantly impacts the molecule's steric environment. The 1-substituted isomer experiences greater steric hindrance from the peri-hydrogen, which can restrict side-chain conformation and influence receptor interaction.[7]

  • Stereoisomerism: The introduction of a chiral center, as seen in 1-(naphthalen-1-yl)propan-2-amine, is a critical feature. Enantiomers can exhibit vastly different pharmacological activities and metabolic profiles, a key consideration in drug development.[7]

Data Presentation: SAR of 3-(Naphthalen-1-yl)propan-1-amine Derivatives

The following table summarizes the in vitro potency of a series of these derivatives against the human serotonin transporter (hSERT).[6]

Compound IDR1 (N-substitution)R2 (Naphthalene Ring Substitution)hSERT IC50 (nM)Cytotoxicity (CC50 in HEK293 cells, µM)
1-H-H (unsubstituted)150> 100
2a-CH3-H75> 100
2b-CH2CH3-H98> 100
2c-CH(CH3)2-H125> 100

Data synthesized from preclinical studies for illustrative purposes.[6]

Synthetic Strategies and Methodologies

The synthesis of propan-1-amine derivatives can be achieved through various established and modern routes. The choice of method often depends on the desired substitution pattern, stereochemistry, and scale.

Reductive Amination: A Workhorse Reaction

A common and direct method for synthesizing many propan-1-amine derivatives is the reductive amination of a corresponding ketone or aldehyde.[7] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the target amine.

Causality: This method is favored for its operational simplicity, broad substrate scope, and the availability of various reducing agents (e.g., sodium borohydride, sodium triacetoxyborohydride) that can be selected to control reactivity and chemoselectivity.

Biocatalysis: The Enantioselective Approach

For the synthesis of chiral amines, biocatalysis offers an environmentally friendly and highly selective alternative to classical chemical methods. Transaminases (TAs) are enzymes that can catalyze the asymmetric synthesis of amines from prochiral ketones with high enantiomeric excess.[9]

Causality: This approach is particularly valuable in pharmaceutical manufacturing where single-enantiomer drugs are often required. It avoids the need for chiral auxiliaries or expensive metal catalysts and typically proceeds under mild reaction conditions.[9]

Diagram 3: General Workflow for Synthesis & Evaluation

Synthesis_Workflow Synthesis Chemical Synthesis (e.g., Reductive Amination) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays - Target Binding (SERT) - Cytotoxicity (HEK293) Purification->In_Vitro SAR SAR Analysis & Lead Optimization In_Vitro->SAR SAR->Synthesis Iterative Design In_Vivo In Vivo Models (e.g., Anticonvulsant Screening) SAR->In_Vivo Promising Leads Preclinical Preclinical Candidate In_Vivo->Preclinical Start Start Start->Synthesis

Caption: Workflow from synthesis to preclinical evaluation of derivatives.

Preclinical Evaluation: Key Experimental Protocols

The characterization of novel propan-1-amine derivatives requires a suite of robust and validated assays. The protocols described below are foundational for assessing the pharmacological profile of compounds targeting monoamine transporters.

Protocol: In Vitro SERT Inhibition Assay

Objective: To determine the in vitro potency (IC50) of test compounds to inhibit serotonin uptake at the human serotonin transporter (hSERT).[6]

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing hSERT are cultured in appropriate media and seeded in 96-well plates.

  • Compound Preparation: Test compounds are serially diluted in assay buffer to create a range of concentrations.

  • Assay Initiation: The cell culture medium is removed, and cells are washed with buffer. The diluted compounds are then added to the wells and pre-incubated.

  • Radioligand Addition: The assay is initiated by adding a known concentration of [³H]-serotonin to each well.

  • Incubation & Termination: The plates are incubated for a specific time at room temperature to allow for transporter activity. The reaction is terminated by rapid filtration through glass fiber filters, trapping the radiolabeled serotonin taken up by the cells.

  • Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).

Self-Validation: The protocol includes positive controls (known SSRIs) and negative controls (vehicle) to ensure the assay is performing within expected parameters. The signal-to-background ratio should be consistently high.

Protocol: In Vitro Cytotoxicity Assay

Objective: To assess the general cytotoxicity of the synthesized compounds in a standard cell line.[6]

Methodology:

  • Cell Culture: HEK293 cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds for a defined period (e.g., 48 hours).

  • Viability Assessment: Cell viability is measured using a standard method, such as the MTT or resazurin reduction assay. The absorbance or fluorescence is read using a plate reader.

  • Data Analysis: The concentration that causes 50% cell death (CC50) is calculated from the dose-response curve.

Self-Validation: A known cytotoxic agent is used as a positive control. The assay ensures that the observed target activity in other tests is not simply a result of the compound killing the cells.

Future Directions and Emerging Concepts

The exploration of propan-1-amine derivatives is far from complete. Current research is focused on developing multi-target ligands that can simultaneously modulate several biological pathways, a strategy that may offer superior efficacy for complex diseases like neurodegenerative disorders and cancer.[10] Furthermore, the incorporation of unique chemical moieties, such as the propargylamine group, is being explored to create covalent inhibitors or chemical biology probes.[11] The continued application of advanced synthetic methods, computational modeling, and high-throughput screening will undoubtedly uncover novel propan-1-amine derivatives with unprecedented therapeutic potential.

Conclusion

The propan-1-amine scaffold has proven to be a remarkably fruitful starting point for drug discovery, leading to transformative medicines in psychiatry and showing immense promise in oncology and beyond. Its history is a compelling narrative of how fundamental principles of medicinal chemistry, from SAR analysis to rational drug design, can be applied to translate a simple chemical backbone into life-changing therapies. As our understanding of disease biology deepens and synthetic capabilities expand, the next generation of propan-1-amine derivatives holds the potential to address some of today's most pressing unmet medical needs.

References

  • BenchChem. (2025). Structure-Activity Relationship (SAR) of 3-(Naphthalen-1-yl)
  • BenchChem. (2025). A Comparative Analysis of 3-(Naphthalen-1-yl)propan-1-amine and its Regioisomers for Drug Discovery.
  • Wikipedia. Serotonin–norepinephrine reuptake inhibitor.
  • Nikolova, I., & Agova, V. (1986). Quantitative structure-activity relationships. Fujita-Ban analysis of beta-adrenergic blocking activity of 1-phenoxy-3-([(substituted amido)alkyl]amino)-2-propanols. Arzneimittelforschung, 36(7), 1014-8.
  • Lakó, Á., Molnár, Z., Mendonça, R., & Poppe, L. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances.
  • Wang, J., et al. (2022). Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry.
  • Wikipedia. Propylamine.
  • PubChem. Propylamine.
  • Sagan, J., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. PubMed Central.
  • Wikipedia.
  • Wikipedia. Chlorpromazine.
  • S. Al-Otaibi, M., & El-Sayed, M. (2023). Propargylamine: an important moiety in drug discovery. PubMed.

Sources

A Technical Guide to the Theoretical and Computational Modeling of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for the theoretical modeling and computational analysis of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine, a molecule incorporating the piperazine scaffold. The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous clinically successful drugs and its ability to confer favorable pharmacokinetic properties.[1][2] Computational techniques are indispensable for accelerating drug discovery by providing deep molecular insights that guide rational design and optimization.[1][3] This document outlines a multi-faceted computational approach, beginning with quantum chemical calculations to define intrinsic electronic properties, followed by molecular dynamics simulations to explore conformational behavior and solvation, and culminating in a discussion of molecular docking for hypothetical target interaction analysis. Each section presents the scientific rationale behind the methodological choices, detailed protocols for execution, and guidance on interpreting the resulting data, designed for researchers, chemists, and drug development professionals.

Introduction to this compound and its Significance

The subject of this guide, this compound, is a small molecule featuring a tertiary amine, a primary amine, and the N-methylpiperazine moiety. The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms that is a cornerstone of modern medicinal chemistry.[1] Its structural versatility and ability to improve properties like aqueous solubility and oral bioavailability have led to its incorporation into a wide array of therapeutic agents, including antimicrobial, anticancer, and central nervous system-acting drugs.[1][2][3]

The rationale for undertaking a detailed computational study of this molecule is rooted in the desire to predict its behavior and potential before committing significant resources to laboratory synthesis and testing. Theoretical modeling allows us to build a fundamental understanding of the molecule's:

  • Intrinsic Physicochemical Properties: Electronic structure, reactivity, and stability.

  • Conformational Landscape: The accessible shapes the molecule can adopt, which dictates its ability to interact with biological targets.

  • Solvation and Environmental Interactions: How the molecule behaves in an aqueous environment, which is critical for predicting its pharmacokinetic profile.

  • Potential for Biomolecular Recognition: How it might bind to a protein target, a key determinant of its pharmacological effect.[4][5]

This guide serves as a methodological blueprint for researchers seeking to apply computational chemistry to characterize novel piperazine derivatives.

Molecular Profile and Initial Assessment

Before initiating complex simulations, it is essential to establish a baseline profile of the molecule. This includes its structural identifiers and key calculated physicochemical properties that provide a preliminary estimate of its drug-likeness.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₉H₂₁N₃-
Molecular Weight 171.28 g/mol Calculated
SMILES String CN1CCN(CC1)C(C)(C)CN-
InChI Key FQZWSJUIJRJNFG-UHFFFAOYSA-N-
Topological Polar Surface Area (TPSA) 35.53 ŲCalculated (Similar to related structures)[6][7]
Calculated logP 0.45Calculated (Similar to related structures)[6][7]
Hydrogen Bond Donors 1 (primary amine)Calculated
Hydrogen Bond Acceptors 3 (two tertiary amines, one primary amine)Calculated

Note: TPSA and logP values are estimates based on calculations for structurally similar molecules and serve as a starting point for analysis.

The "Why": Rationale for a Multi-Scale Computational Workflow

Our computational strategy is not a monolithic process but a multi-scale workflow where each step provides data that informs the next. This approach is designed to build a comprehensive model of the molecule from the ground up.

Causality of the Workflow:

  • Start with Quantum Mechanics (QM): We begin with Density Functional Theory (DFT) because it provides the most accurate description of the molecule's electronic structure in vacuo. This is the foundation of its reactivity and intermolecular interactions. An accurate initial 3D geometry and precise partial atomic charges derived from QM are critical for the reliability of subsequent, less computationally expensive methods.

  • Progress to Molecular Mechanics (MM) with MD: While QM is precise, it is too computationally demanding to simulate molecular motion or interactions with a solvent over meaningful timescales. We use the QM-derived parameters to build a classical force field for Molecular Dynamics (MD) simulations. MD allows us to observe the molecule's dynamic behavior, conformational flexibility, and interactions with thousands of water molecules, providing insights into its solution-phase properties.[8]

  • Apply Insights to Target Interaction (Docking): With an understanding of the molecule's stable conformations and electronic properties, we can more intelligently investigate its potential to bind with a biological target. Molecular docking uses the 3D structures and charge information to predict the preferred orientation and affinity of the molecule within a protein's binding site.[3][4]

This hierarchical approach ensures that each stage of modeling is built upon a foundation of the highest feasible accuracy, balancing computational cost with scientific rigor.

Quantum Chemical Calculations: Unveiling Electronic Structure

Objective

To determine the optimized 3D geometry, electronic charge distribution, and frontier molecular orbitals (HOMO/LUMO) of the molecule. These intrinsic properties govern its stability, reactivity, and the nature of its electrostatic interactions.

Protocol: Geometry Optimization and Electronic Property Calculation using DFT
  • Initial Structure Generation: Build the 2D structure of this compound in a molecular editor (e.g., Avogadro, ChemDraw) and generate an initial 3D conformation using a generic force field (e.g., MMFF94).

  • Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Methodology Selection:

    • Justification: We select Density Functional Theory (DFT) for its excellent balance of accuracy and computational efficiency for organic molecules. The B3LYP hybrid functional is a robust, widely-validated choice for general-purpose calculations. The 6-31G(d,p) basis set is a standard choice that includes polarization functions on both heavy atoms (d) and hydrogens (p), which are crucial for accurately describing non-covalent interactions and polar bonds inherent in amines.

    • Keywords: B3LYP/6-31G(d,p) Opt Freq Pop=NPA

      • Opt: Requests a geometry optimization to find the lowest energy structure.

      • Freq: Requests a frequency calculation to confirm the optimized structure is a true energy minimum (no imaginary frequencies).

      • Pop=NPA: Requests Natural Population Analysis to obtain accurate atomic partial charges.

  • Execution: Submit the calculation to a high-performance computing resource.

  • Post-Processing and Analysis:

    • Verify the optimization has converged and that the frequency calculation yields zero imaginary frequencies.

    • Extract the optimized Cartesian coordinates.

    • Analyze the output to determine the HOMO-LUMO energy gap.

    • Generate a Molecular Electrostatic Potential (MEP) map by calculating the electrostatic potential on the molecule's electron density surface.

Key Outputs and Interpretation
ParameterAnticipated Result & Interpretation
Optimized Geometry The lowest-energy 3D coordinates of the atoms. This structure is the most probable conformation in vacuo and is the starting point for all further simulations.
Partial Atomic Charges The distribution of electron density across the molecule. The nitrogen atoms are expected to carry significant negative charge, identifying them as key sites for hydrogen bonding and electrostatic interactions.
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. A smaller gap suggests higher chemical reactivity.
MEP Map A color-coded map of electrostatic potential. Red regions (negative potential, e.g., near nitrogen lone pairs) indicate sites prone to electrophilic attack or hydrogen bond donation. Blue regions (positive potential, e.g., near amine hydrogens) indicate sites for nucleophilic attack or hydrogen bond acceptance.
Workflow Visualization

dft_workflow cluster_outputs Key Outputs start 1. Initial 3D Structure (SMILES/2D Sketch) input 2. Prepare Input File (Method: B3LYP/6-31G(d,p)) start->input calc 3. Run DFT Calculation (Geometry Optimization & Freq) input->calc calc->input Fails verify 4. Verify Minimum (No Imaginary Frequencies) calc->verify Check Convergence analysis 5. Analyze Output verify->analysis Success geom Optimized Geometry analysis->geom charges Partial Charges (NPA) analysis->charges orbitals HOMO/LUMO Gap analysis->orbitals mep MEP Surface analysis->mep

Diagram 1: Workflow for Quantum Chemical Calculations (DFT).

Molecular Dynamics: Simulating Behavior in Solution

Objective

To simulate the dynamic motion of the molecule in a physiological-like environment (a box of water) over time. This allows for the exploration of its conformational flexibility, stability, and its specific interactions with solvent molecules, which are crucial for understanding its solubility and pharmacokinetic behavior.

Protocol: All-Atom MD Simulation in Explicit Solvent
  • System Preparation:

    • Ligand Parametrization: Use the optimized geometry and NPA charges from the DFT calculation as input for a force field parameter generation tool (e.g., Antechamber for AMBER). This step generates a molecular mechanics model of the ligand compatible with the chosen force field (e.g., GAFF2 - General Amber Force Field).

    • Solvation: Place the parameterized molecule in the center of a cubic or triclinic box of pre-equilibrated water models (e.g., TIP3P). Ensure a minimum distance (e.g., 10-12 Å) between the molecule and the box edge.

    • Neutralization: Add counter-ions (e.g., Cl⁻) to neutralize the system's total charge, as the amine groups may be protonated at neutral pH.

  • Energy Minimization: Perform a multi-stage energy minimization of the system to remove any steric clashes or unfavorable contacts.

    • First, hold the solute fixed and minimize the positions of water and ions.

    • Second, apply weaker restraints to the solute and minimize the entire system.

    • Finally, minimize the entire system without any restraints.

  • System Equilibration: Gradually bring the system to the target temperature and pressure.

    • NVT Ensemble (Heating): Slowly heat the system from 0 K to the target temperature (e.g., 300 K) over several hundred picoseconds while keeping the system volume constant. Use position restraints on the solute to allow the solvent to equilibrate around it.

    • NPT Ensemble (Density Equilibration): Switch to an ensemble with constant pressure and temperature. Continue the simulation for several nanoseconds, gradually reducing the solute restraints. Monitor the system's density and potential energy until they plateau, indicating the system is equilibrated.

  • Production Run: Once equilibrated, remove all restraints and run the simulation for a production phase (e.g., 100-500 nanoseconds) under the NPT ensemble. Save the atomic coordinates (trajectory) at regular intervals (e.g., every 10-100 ps).

  • Trajectory Analysis:

    • RMSD: Calculate the Root Mean Square Deviation of the solute's backbone atoms relative to the initial minimized structure to assess conformational stability.

    • Conformational Clustering: Analyze the trajectory to identify the most populated conformational states of the molecule.

    • RDF: Calculate the Radial Distribution Function for water molecules around the amine nitrogen atoms to quantify the structure of the solvation shell.[9]

Key Outputs and Interpretation
ParameterAnticipated Result & Interpretation
RMSD Plot A plot of RMSD vs. time. A stable plateau indicates the molecule has reached a stable conformational state within the simulation. Large fluctuations may indicate high flexibility.
Conformational Clusters Identification of the top 3-5 most representative structures. This reveals the molecule's preferred shapes in solution, which may differ from the in vacuo QM structure.
Radial Distribution Function (g(r)) A plot showing the probability of finding a water oxygen atom at a certain distance from a solute atom (e.g., a nitrogen). Sharp peaks indicate well-ordered and stable solvation shells, implying strong hydrogen bonding.
Workflow Visualization

md_workflow cluster_outputs Key Analyses start 1. Ligand Parametrization (Use QM Geometry & Charges) solvate 2. Solvation & Neutralization (Add Water & Ions) start->solvate minimize 3. Energy Minimization (Remove Clashes) solvate->minimize heat 4. Equilibration (NVT) (Heating to 300K) minimize->heat pressure 5. Equilibration (NPT) (Density Equilibration) heat->pressure production 6. Production MD Run (100-500 ns) pressure->production Monitor until stable analysis 7. Trajectory Analysis production->analysis rmsd RMSD vs. Time analysis->rmsd cluster Conformational Clustering analysis->cluster rdf Radial Distribution Function analysis->rdf

Diagram 2: Workflow for Molecular Dynamics (MD) Simulations.

Advanced Modeling: Hypothetical Target Interaction

Objective

To predict the binding mode and estimate the binding affinity of the molecule to a putative protein target. This is a cornerstone of structure-based drug design. As no specific target is defined for this molecule, this section serves as a template protocol. Computational studies frequently use molecular docking to probe interactions of piperazine derivatives with microbial enzymes or receptors like the sigma receptor.[3][4][5]

Protocol: Molecular Docking
  • Target Preparation:

    • Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential components (water, co-solvents, existing ligands).

    • Add hydrogen atoms and assign protonation states appropriate for physiological pH (e.g., using H++ server).

    • Perform a constrained energy minimization to relax the structure, particularly side chains in the binding pocket.

  • Ligand Preparation:

    • Use the lowest-energy, representative conformation(s) identified from the MD clustering analysis. This is superior to using only the in vacuo QM structure, as it represents a more biologically relevant conformation.

    • Assign correct atom types and charges based on the force field used in the MD simulation.

  • Docking Execution:

    • Define the binding site (grid box) on the receptor, typically centered on the position of a known co-crystallized ligand or identified through binding site prediction algorithms.

    • Use a docking program (e.g., AutoDock Vina, Glide) to systematically search for the optimal binding poses of the ligand within the defined grid box. The program will score and rank the resulting poses.

  • Pose Analysis and Refinement:

    • Visually inspect the top-scoring poses. Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, salt bridges).

    • Select the most plausible binding pose based on both the docking score and chemical intuition (e.g., are key polar groups forming hydrogen bonds?).

    • (Optional) For higher accuracy, the best docking pose can be used as the starting point for a new, longer MD simulation of the protein-ligand complex to assess the stability of the predicted binding mode.

Logic Visualization

sbd_cycle target 1. Identify Protein Target (e.g., from PDB) docking 3. Molecular Docking (Predict Binding Pose & Score) target->docking ligand 2. Prepare Ligand (from MD Conformations) ligand->docking analysis 4. Analyze Pose (Identify Key Interactions) docking->analysis hypothesis 5. Formulate Hypothesis (e.g., 'Primary amine is key for H-bond') analysis->hypothesis design 6. Design New Analog (e.g., Modify scaffold) hypothesis->design design->ligand Synthesize & Re-evaluate

Diagram 3: Logic of a Structure-Based Drug Design Cycle.

Conclusion

The computational framework detailed in this guide provides a powerful, multi-scale approach to characterizing this compound. By systematically progressing from quantum mechanics to molecular dynamics and finally to interaction studies like docking, researchers can build a robust, predictive model of the molecule's behavior. This in-silico analysis generates testable hypotheses, prioritizes synthetic efforts, and ultimately accelerates the drug discovery and development pipeline by embedding rational design at the earliest stages.

References

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. PubMed Central. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

  • Thermodynamic modeling of aqueous systems containing amines and amine hydrochlorides: Application to methylamine, morpholine, and morpholine derivatives. ResearchGate. [Link]

  • A theoretical study of the reaction kinetics of amines released into the atmosphere from CO2 capture. ResearchGate. [Link]

  • Molecular dynamics simulation of amine formation in plasma-enhanced chemical vapor deposition with hydrocarbon and amino radicals. ResearchGate. [Link]

  • Hydrophobicity Study of Melamine, 1,3,5-Benzenetricarbonitrile, and 1,3,5-Triaminobenzene. ACS Omega. [Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PubMed Central. [Link]

Sources

Safety and Handling Guidelines for 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been synthesized from available safety data for structurally similar compounds due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine (CAS No. 21404-92-2). The recommendations herein are based on scientific inference and should be used to supplement, not replace, a thorough risk assessment conducted by qualified personnel.

Section 1: Chemical Identification and Profile Synthesis

This compound is a substituted piperazine derivative.[1] While specific safety data for this compound is sparse, a robust safety protocol can be developed by analyzing data from its structural isomer, 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine, and other closely related piperazine compounds.[2] Structurally similar molecules often share hazard profiles, making this analog-based approach a critical tool for ensuring laboratory safety in the context of novel chemical entities.

The primary causality for this approach rests on the shared functional groups: a tertiary amine, a primary amine, and the piperazine core. These moieties are known to contribute to hazards such as skin and eye corrosion, sensitization, and potential toxicity.

Identifier Target Compound Primary Structural Analog
IUPAC Name This compound2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
CAS Number 21404-92-2[1]84725-48-4[2]
Molecular Formula C₉H₂₁N₃C₉H₂₁N₃[2]
Molecular Weight 171.28 g/mol [1]171.28 g/mol [2]
Physical Form Not specifiedSolid[2]

Section 2: Inferred Hazard Identification and GHS Classification

Based on the hazard profiles of analogous compounds, this compound is anticipated to be a hazardous substance.[3] The following GHS classification should be assumed until empirical data becomes available.

GHS Classification Details
Pictograms Flame, Corrosion, Health Hazard, Exclamation Mark
Signal Word Danger [4]
Hazard Statements (H-Codes) H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage.[4] H317: May cause an allergic skin reaction. H332: Harmful if inhaled.
Precautionary Statements (P-Codes) Prevention: P210, P233, P261, P264, P271, P280 Response: P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310[4] Storage: P403+P235, P405[5] Disposal: P501[6]

This table synthesizes data from multiple sources for related compounds to create a conservative and safe starting point for hazard assessment.

Section 3: Risk Assessment and Engineering Controls

A proactive approach to safety necessitates robust engineering controls to mitigate the inferred risks associated with this compound. The causality for these controls is directly linked to the hazard statements.

  • Primary Engineering Control: Chemical Fume Hood. The inferred "Harmful if inhaled" (H332) classification mandates that all manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This prevents systemic exposure via inhalation.

  • Ventilation Systems. Laboratory spaces must be equipped with adequate ventilation to keep airborne concentrations low and to handle potential vapor accumulation from a flammable substance (H226).[7]

  • Explosion-Proof Equipment. Given the flammability risk (H226), all electrical equipment used in the vicinity of the compound, including stir plates, vacuum pumps, and lighting, should be explosion-proof.

  • Static Discharge Prevention. It is critical to ground and bond containers and receiving equipment during transfers to prevent static discharge, a common ignition source for flammable vapors.[4]

  • Safety Showers and Eyewash Stations. Due to the severe skin and eye damage potential (H314), a certified and regularly tested safety shower and eyewash station must be immediately accessible.[4][6]

Section 4: Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, step-by-step protocol is non-negotiable. This workflow is designed to be a self-validating system, where each step confirms the safety of the preceding one.

Experimental Workflow: From Receipt to Disposal

cluster_prep Preparation & Gowning cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Cleanup & Doffing prep1 Verify Fume Hood Certification & Flow prep2 Don Appropriate PPE (See Section 5) prep1->prep2 prep3 Prepare Work Area: - Absorbent liner - Spill kit accessible - Waste containers ready prep2->prep3 handle1 Retrieve Compound from Locked Storage prep3->handle1 handle2 Ground/Bond Equipment Before Transfer handle1->handle2 handle3 Perform All Manipulations (Weighing, Aliquoting) handle2->handle3 handle4 Securely Close Primary Container handle3->handle4 clean1 Decontaminate Work Surface & Equipment handle4->clean1 clean2 Dispose of Contaminated Waste in Labeled Container clean1->clean2 clean3 Doff PPE in Correct Order (Gloves Last) clean2->clean3 clean4 Wash Hands Thoroughly with Soap & Water clean3->clean4

Caption: SOP Workflow for Safe Handling of this compound.

Storage Requirements
  • Location: Store in a well-ventilated, cool, dry area designated for flammable and corrosive materials.[4]

  • Container: Keep container tightly closed to prevent exposure to air and moisture.[5]

  • Security: The storage area or cabinet should be locked to restrict access to authorized personnel only.[4]

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids.[4][5]

Section 5: Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's potential to cause severe, irreversible damage.

Protection Type Specific Recommendation Rationale / Justification
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes that can cause severe eye damage (H314).[8]
Skin Protection Flame-resistant lab coat and compatible chemical-resistant gloves (e.g., Nitrile rubber).Protects against skin burns (H314) and allergic reactions (H317).[6] Always inspect gloves before use and use proper removal technique.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if working outside of a fume hood or if ventilation is inadequate, due to inhalation hazard (H332).[4][7]

Section 6: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures
  • General Advice: First responders must protect themselves. Show the Safety Data Sheet (or this guide) to the attending physician.[6]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Call a physician immediately.[4]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water/shower for at least 15 minutes. Call a physician immediately.[4]

  • Eye Contact: Rinse cautiously with plenty of water for several minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so. Continue rinsing. Immediately call an ophthalmologist.

  • Ingestion: Make the victim drink water (two glasses at most). Do not induce vomiting due to the risk of perforation from a corrosive substance. Seek immediate medical attention.

Emergency Response Decision Tree

cluster_spill Accidental Release / Spill cluster_fire Fire cluster_exposure Personnel Exposure start EMERGENCY (Spill, Fire, Exposure) spill1 Evacuate non-essential personnel. Ensure ventilation. start->spill1 Spill fire1 Use dry sand, dry chemical, or alcohol-resistant foam. start->fire1 Fire expo1 Move victim from exposure source. start->expo1 Exposure spill2 Remove all ignition sources. Use non-sparking tools. spill1->spill2 spill3 Absorb spill with inert material (sand, earth). spill2->spill3 spill4 Collect in a suitable, closed container for disposal. spill3->spill4 fire2 Wear self-contained breathing apparatus (SCBA). fire1->fire2 fire3 Cool closed containers with water spray. fire2->fire3 expo2 Initiate First Aid (See detailed measures). expo1->expo2 expo3 Call Emergency Services & provide SDS/Guide. expo2->expo3

Caption: Decision Tree for Emergency Response Procedures.

Section 7: Disposal Considerations

Improper disposal of this substance and its containers poses a significant environmental and safety risk.

  • Product Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not let the product enter drains.[6]

  • Contaminated Packaging: Contaminated containers must be treated as hazardous waste. They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[8]

  • Regulatory Compliance: All disposal practices must be in strict accordance with local, regional, and national environmental regulations.[6]

Section 8: Toxicological Profile (Inferred)

While no specific toxicological studies for this compound were found, the inferred GHS classification points to significant biological hazards.

  • Acute Toxicity: The compound is likely harmful if inhaled. The potential for oral and dermal toxicity should also be considered.

  • Corrosivity: It is expected to cause severe skin burns and eye damage, indicating it is a corrosive substance.[4]

  • Sensitization: There is a potential for the compound to act as a skin sensitizer, leading to an allergic reaction upon repeated contact.

  • Pharmacological Activity: As a piperazine derivative, this compound may possess biological activity. For context, other novel piperazine-based compounds have been investigated for their pharmacological effects, including some with opioid receptor activity, underscoring the need for careful handling to avoid unintended physiological effects.[9]

References

  • Safety Data Sheet (Analog). (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Methylpiperazine. (2025). Fisher Scientific.
  • Safety D
  • SAFETY DATA SHEET - 4-Methylpiperazin-1-amine. (2016). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 1-Amino-4-methylpiperazine. (2016). Fisher Scientific.
  • 2-(4-METHYL-PIPERAZIN-1-YL)
  • 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine. Sigma-Aldrich.
  • This compound. ChemScene.
  • Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids. (2022). PubMed.
  • Material Safety Data Sheet (General Example). Cole-Parmer.

Sources

Methodological & Application

Application Notes & Protocols: Characterizing 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems, including G-protein coupled receptors (GPCRs), ion channels, and kinases.[1] Its prevalence is due to favorable physicochemical properties, synthetic tractability, and its ability to engage in critical hydrogen bonding interactions with protein targets. This guide focuses on 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine , a small molecule featuring this key heterocyclic motif.

While the specific biological activity of this compound is not extensively documented in public literature, its structure suggests potential as a valuable chemical probe or starting point for a lead optimization campaign. This document serves as a comprehensive guide for researchers and drug discovery professionals, outlining a systematic, multi-stage workflow to characterize its biological activity, identify its molecular target(s), and elucidate its mechanism of action. The protocols herein are designed to be self-validating and provide a robust framework for advancing a novel chemical entity from a preliminary "hit" to a validated lead.

Part 1: Foundational Profiling & Initial Biological Assessment

Before embarking on complex target identification studies, it is crucial to establish a foundational profile of the compound. This includes assessing its basic physicochemical properties, purity, and general biological impact, such as cytotoxicity.

Compound Properties Summary

A summary of the key chemical identifiers for this compound is provided below. Researchers should independently confirm the identity and purity of their sample before initiating biological assays.

PropertyValueSource
IUPAC Name This compound-
CAS Number 84725-48-4
Molecular Formula C₉H₂₁N₃
Molecular Weight 171.28 g/mol
SMILES CN1CCN(CC1)CC(C)(C)N
Form Solid
Protocol 1.1: Cell Viability and Cytotoxicity Screening

Rationale: The initial step in characterizing a new compound is to determine its effect on cell viability. This provides a therapeutic window, indicating concentrations at which the compound is non-toxic versus those that induce cell death. This information is critical for designing all subsequent cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., HUVEC).

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 96-well cell culture plates.

  • This compound, dissolved in DMSO to create a 10 mM stock solution.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).

  • Microplate reader capable of measuring absorbance at 570 nm.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the compound stock in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used, typically ≤0.5%) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation Example:

Cell LineCompound IC₅₀ (µM)
MCF-7[Hypothetical Value, e.g., 15.2]
A549[Hypothetical Value, e.g., 28.5]
HUVEC[Hypothetical Value, e.g., >100]

Part 2: Unveiling the Molecular Target

Identifying the specific protein(s) a bioactive small molecule interacts with is a cornerstone of drug discovery.[3][4] This process, often called target deconvolution, clarifies the mechanism of action and enables structure-activity relationship (SAR) studies. Affinity-based pull-down methods are a robust and widely used approach for this purpose.[5][6]

Protocol 2.1: Target Identification via Affinity Chromatography-Mass Spectrometry (AC-MS)

Rationale: This technique involves immobilizing the small molecule (the "bait") on a solid support to capture its binding partners (the "prey") from a cell lysate. The captured proteins are then identified using mass spectrometry.[5] To achieve this, a derivative of the parent compound must be synthesized with a linker arm suitable for covalent attachment to a resin, without disrupting its biological activity.

Workflow Overview:

AC_MS_Workflow cluster_prep Phase 1: Probe Synthesis & Immobilization cluster_exp Phase 2: Affinity Pull-Down cluster_analysis Phase 3: Protein Identification A Synthesize Linker-Modified Compound Derivative B Couple Derivative to Activated Resin (e.g., NHS-Sepharose) A->B Covalent Attachment D Incubate Lysate with Compound-Coupled Resin B->D C Prepare Cell Lysate (e.g., from MCF-7 cells) C->D E Wash Resin to Remove Non-Specific Binders D->E F Elute Specifically Bound Proteins E->F G SDS-PAGE Separation of Eluted Proteins F->G H In-Gel Digestion (e.g., with Trypsin) G->H I LC-MS/MS Analysis of Peptides H->I J Database Search & Protein Identification I->J

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound containing a linker with a reactive functional group (e.g., a primary amine or carboxylic acid). The linker should be attached at a position determined not to be critical for biological activity, often guided by preliminary SAR.

  • Immobilization: Covalently couple the synthesized derivative to an activated resin (e.g., NHS-activated Sepharose beads) according to the manufacturer's protocol. Prepare control beads by coupling a structurally similar but inactive molecule or by blocking the reactive groups.[5]

  • Lysate Preparation: Culture the cells of interest (e.g., MCF-7, if the compound showed activity) to a high density. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pull-Down: Incubate the clarified cell lysate with the compound-coupled beads (and control beads in parallel) for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.[6]

  • Elution: Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer), a low pH buffer, or by competitive elution with a high concentration of the free (non-immobilized) compound.

  • Protein Identification:

    • Separate the eluted proteins by 1D SDS-PAGE and visualize with Coomassie or silver stain.

    • Excise protein bands that are present in the experimental lane but absent or significantly reduced in the control lane.

    • Perform in-gel digestion of the proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS spectra against a protein database (e.g., Swiss-Prot).

Protocol 2.2: Target Validation

Rationale: Mass spectrometry may identify multiple potential binding partners. It is essential to validate the primary target(s) to confirm a direct and functionally relevant interaction.[6][7] A combination of orthogonal methods provides the highest confidence.

Target Validation Strategy:

Validation_Logic Start Putative Target(s) Identified from AC-MS CETSA Confirm Direct Binding in Cells (CETSA) Start->CETSA Knockdown Assess Functional Relevance (siRNA/shRNA Knockdown) Start->Knockdown Enzymatic Confirm Functional Modulation (Enzymatic/Binding Assay) Start->Enzymatic Validated Validated Target CETSA->Validated Knockdown->Validated Enzymatic->Validated

Caption: A multi-pronged approach for target validation.

A. Cellular Thermal Shift Assay (CETSA)

  • Principle: This label-free method assesses target engagement in a native cellular environment. The binding of a small molecule typically stabilizes its target protein, leading to an increase in the protein's melting temperature.[3]

  • Protocol:

    • Treat intact cells or cell lysates with the compound or vehicle control.

    • Heat aliquots of the samples across a range of temperatures (e.g., 40°C to 70°C).

    • Cool the samples and centrifuge to pellet the denatured, aggregated proteins.

    • Analyze the amount of the soluble (non-denatured) target protein remaining in the supernatant at each temperature by Western blot.

    • A shift to a higher melting temperature in the compound-treated samples confirms direct binding.

B. siRNA-Mediated Gene Knockdown

  • Principle: If the compound's effect is mediated by a specific target, then reducing the expression of that target protein should produce a similar biological outcome (a phenocopy).[6]

  • Protocol:

    • Transfect cells with siRNA molecules specifically targeting the mRNA of the putative target protein, alongside a non-targeting control siRNA.

    • After 48-72 hours, confirm successful protein knockdown by Western blot.

    • Perform the relevant functional assay (e.g., the cell viability assay from Protocol 1.1).

    • Compare the effect of the knockdown to the effect of the compound treatment. A similar outcome supports the target's role in the compound's activity.

Part 3: Elucidating Mechanism of Action

Once a target is validated, the next step is to understand how the compound's interaction with that target affects cellular signaling pathways.

Protocol 3.1: Pathway Modulation Analysis via Western Blot

Rationale: Many drug targets are components of complex signaling networks. A common target class for piperazine-containing molecules is protein kinases, such as PI3K.[2][8] A PI3K inhibitor would be expected to decrease the phosphorylation of downstream effectors like Akt and mTOR. Western blotting is the standard method to detect these changes in protein phosphorylation status.

Hypothetical Pathway: PI3K/Akt/mTOR Signaling

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 2-Methyl-2-(4-methylpiperazin-1-yl) propan-1-amine Compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells (e.g., MCF-7) and grow until they reach ~80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

  • Pre-treat the cells with various concentrations of the compound (or vehicle control) for 1-2 hours.

  • Stimulate the pathway with an appropriate growth factor (e.g., insulin or EGF) for 15-30 minutes to induce phosphorylation.

  • Protein Extraction: Immediately place the plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated forms of the proteins of interest (e.g., p-Akt Ser473, p-mTOR Ser2448).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for the total protein levels (e.g., Total Akt, Total mTOR) and a loading control (e.g., β-actin or GAPDH) to confirm that the observed changes are due to altered phosphorylation, not changes in total protein expression.

Expected Outcome: If the compound is a PI3K inhibitor, a dose-dependent decrease in the levels of p-Akt and p-mTOR will be observed compared to the stimulated vehicle control.

References

  • BenchChem. Application Notes and Protocols for Identifying Cellular Targets of Bioactive Small Molecules.
  • University College London. Target Identification and Validation (Small Molecules).
  • Van Vleet, T. R., et al. (2019). Small molecule target identification using photo-affinity chromatography. PMC - NIH.
  • BenchChem. Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals.
  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate.
  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.
  • Grace, M. R., et al. (2017). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC - NIH.
  • Sigma-Aldrich. 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine.
  • Prezzavento, O., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • Yang, B., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][5][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. Available from:

Sources

The Synthetic Utility of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Organic Synthesis

In the landscape of contemporary organic and medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold."[1] Its prevalence in a vast array of bioactive molecules and pharmaceuticals stems from its unique physicochemical properties, which can enhance aqueous solubility, bioavailability, and metabolic stability. The compound 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine, CAS 84725-48-4, is a particularly noteworthy derivative. It uniquely combines a sterically hindered primary amine and a tertiary amine within a single molecule, offering a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this diamine in organic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

A thorough understanding of the structure of this compound is crucial to appreciating its synthetic potential.

PropertyValueReference
Molecular Formula C₉H₂₁N₃
Molecular Weight 171.28 g/mol
CAS Number 84725-48-4
Appearance Solid
Key Structural Features Neopentyl primary amine, N-methylated tertiary piperazine amineN/A

The gem-dimethyl group adjacent to the primary amine introduces significant steric hindrance, which can be strategically exploited for selective reactions. The tertiary amine of the piperazine ring, being more nucleophilic and basic, can also participate in or influence a variety of chemical transformations.

Core Applications in Organic Synthesis

The unique disposition of the two amine functionalities in this compound makes it a valuable building block for several key classes of organic reactions.

Synthesis of Substituted Ureas

Urea derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[2] The synthesis of unsymmetrical ureas can be readily achieved using this compound as the amine component. The less hindered tertiary amine of the piperazine ring is expected to react preferentially with isocyanates, leaving the sterically encumbered primary amine intact for further functionalization if desired.

Reaction Scheme:

start Start with Carboxylic Acid and Diamine activation Activate Carboxylic Acid (e.g., with HATU, DCC, or convert to acyl chloride) start->activation coupling Amide Coupling Reaction activation->coupling workup Aqueous Workup and Extraction coupling->workup purification Purification (Chromatography or Recrystallization) workup->purification product Final Amide Product purification->product cluster_1 Ugi Reaction Pathway Aldehyde Aldehyde/Ketone Imine Imine Formation Aldehyde->Imine Amine Amine Amine->Imine IminiumIon Iminium Ion Imine->IminiumIon CarboxylicAcid Carboxylic Acid CarboxylicAcid->IminiumIon NitriliumIon Nitrilium Ion Intermediate IminiumIon->NitriliumIon Isocyanide Isocyanide Isocyanide->NitriliumIon AcylTransfer Mumm Rearrangement NitriliumIon->AcylTransfer Product Bis-Amide Product AcylTransfer->Product

Sources

Application Notes & Protocols: Experimental Design for Efficacy Testing of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] Derivatives of piperazine have shown significant promise in diverse areas, including as anticancer, antidepressant, and antipsychotic agents.[2][3][4] The compound 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine, hereafter referred to as "Compound X," is a novel piperazine derivative with an as-yet uncharacterized biological activity profile.

These application notes provide a comprehensive experimental framework for the preclinical evaluation of Compound X's efficacy. Given the prevalence of CNS activity among piperazine-containing compounds, this guide will primarily focus on a hypothesis-driven approach to investigate its potential as a novel antipsychotic agent.[5][6] However, the described methodologies are adaptable for broader screening to uncover other potential therapeutic utilities.

This document is intended for researchers, scientists, and drug development professionals. It emphasizes not only the "how" but also the "why" behind each experimental choice, ensuring a robust and logically sound investigation. All protocols are designed to be self-validating systems, incorporating necessary controls and statistical rigor to ensure the integrity of the generated data.[7][8]

Part 1: In Vitro Characterization: Target Identification and Functional Activity

The initial phase of efficacy testing for Compound X involves in vitro assays to identify its molecular targets and characterize its functional activity. This stage is crucial for understanding the compound's mechanism of action and guiding subsequent in vivo studies.

Broad Target Screening: Identifying Potential Interactions

Given the novelty of Compound X, an initial broad-based screening against a panel of common biological targets is recommended. This will help to identify potential on-target and off-target activities.

Protocol 1: Radioligand Binding Assay Panel

  • Objective: To determine the binding affinity of Compound X to a wide range of receptors, ion channels, and transporters, with a particular focus on CNS targets.

  • Rationale: This unbiased approach can reveal unexpected interactions and provide a preliminary safety profile. Many contract research organizations (CROs) offer comprehensive binding assay panels.

  • Methodology:

    • Compound X is prepared in a suitable solvent (e.g., DMSO) at a range of concentrations.

    • The compound is incubated with membrane preparations or purified proteins expressing the target of interest in the presence of a specific radioligand.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • The concentration of Compound X that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • Data Analysis: The IC50 values are calculated using non-linear regression analysis. Significant binding is typically considered for targets with IC50 values in the low micromolar to nanomolar range.

Focused Investigation: Probing Antipsychotic Potential

Based on the piperazine scaffold's known association with antipsychotic activity, a focused investigation into its interaction with key neurotransmitter receptors implicated in psychosis is warranted.[9]

Protocol 2: Dopamine and Serotonin Receptor Binding Assays

  • Objective: To determine the binding affinity of Compound X for dopamine (D1, D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7) receptor subtypes.

  • Rationale: Atypical antipsychotics often exhibit a characteristic binding profile, with high affinity for D2 and 5-HT2A receptors.[9]

  • Methodology: This protocol follows the same principles as the broad radioligand binding assay panel but focuses on specific receptor subtypes.

  • Data Presentation:

Receptor SubtypeRadioligandCompound X IC50 (nM)Reference Compound IC50 (nM)
Dopamine D1[3H]SCH23390TBDTBD
Dopamine D2[3H]SpiperoneTBDTBD
Dopamine D3[3H]7-OH-DPATTBDTBD
Dopamine D4[3H]NemonaprideTBDTBD
Serotonin 5-HT1A[3H]8-OH-DPATTBDTBD
Serotonin 5-HT2A[3H]KetanserinTBDTBD
Serotonin 5-HT2C[3H]MesulergineTBDTBD
Serotonin 5-HT6[3H]LSDTBDTBD
Serotonin 5-HT7[3H]LSDTBDTBD
Functional Assays: Determining Agonist, Antagonist, or Modulatory Activity

Once binding affinity is established, it is crucial to determine the functional consequence of this interaction. Functional assays assess whether Compound X activates (agonist), blocks (antagonist), or modulates the activity of its target receptors.

Protocol 3: G Protein-Coupled Receptor (GPCR) Functional Assays

  • Objective: To characterize the functional activity of Compound X at dopamine and serotonin receptors.

  • Rationale: GPCRs, such as dopamine and serotonin receptors, signal through various downstream pathways. Measuring changes in second messengers (e.g., cAMP, Ca2+) or protein-protein interactions (e.g., β-arrestin recruitment) provides a quantitative measure of receptor activation or inhibition.[10][11][12]

  • Methodology (Example: cAMP Assay for Gs or Gi-coupled receptors):

    • Cells stably expressing the receptor of interest are seeded in a multi-well plate.

    • Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • For antagonist testing, cells are incubated with varying concentrations of Compound X before the addition of a known agonist.

    • For agonist testing, cells are treated with varying concentrations of Compound X alone.

    • The reaction is stopped, and intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Workflow for In Vitro Characterization

G cluster_0 Phase 1: In Vitro Assessment Broad Target Screening Broad Target Screening Focused Receptor Binding Focused Receptor Binding Broad Target Screening->Focused Receptor Binding Identify potential CNS targets Functional Assays Functional Assays Focused Receptor Binding->Functional Assays Determine affinity for D2/5-HT2A Data Analysis & Interpretation Data Analysis & Interpretation Functional Assays->Data Analysis & Interpretation Characterize as agonist/antagonist

Caption: Workflow for the in vitro characterization of Compound X.

Part 2: In Vivo Efficacy Testing: Animal Models of Psychosis

Following promising in vitro results, the next critical step is to evaluate the efficacy of Compound X in relevant animal models. These models aim to mimic certain aspects of psychosis and are essential for predicting clinical efficacy.[6]

Pharmacokinetic (PK) Studies

Before conducting efficacy studies, it is imperative to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X.

Protocol 4: Murine Pharmacokinetic Profiling

  • Objective: To determine the pharmacokinetic profile of Compound X in mice, including bioavailability, half-life, and brain penetration.

  • Rationale: This information is crucial for selecting appropriate doses and administration routes for subsequent efficacy studies.

  • Methodology:

    • A cohort of mice is administered Compound X via intravenous (IV) and oral (PO) routes.

    • Blood and brain tissue samples are collected at various time points post-administration.

    • The concentration of Compound X in plasma and brain homogenates is quantified using LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) are calculated using specialized software.

Behavioral Models of Antipsychotic Activity

Several well-validated behavioral models are available to assess the antipsychotic-like effects of novel compounds.

Protocol 5: Amphetamine-Induced Hyperlocomotion

  • Objective: To assess the ability of Compound X to attenuate dopamine-mediated hyperlocomotion.

  • Rationale: This is a classic screening model for antipsychotic drugs, particularly those with D2 receptor antagonist activity.[6][9]

  • Methodology:

    • Mice are habituated to an open-field arena.

    • Animals are pre-treated with Compound X or vehicle at various doses.

    • A psychostimulant, such as d-amphetamine, is administered to induce hyperlocomotion.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed using automated tracking software.

  • Data Presentation:

Treatment GroupDose (mg/kg)Mean Distance Traveled (cm) ± SEM% Inhibition of Hyperlocomotion
Vehicle + Saline-TBD-
Vehicle + Amphetamine-TBD0%
Compound X + AmphetamineDose 1TBDTBD
Compound X + AmphetamineDose 2TBDTBD
Compound X + AmphetamineDose 3TBDTBD
Positive Control + AmphetamineTBDTBDTBD

Protocol 6: Prepulse Inhibition (PPI) of the Acoustic Startle Response

  • Objective: To evaluate the effect of Compound X on sensorimotor gating deficits.

  • Rationale: Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by psychotomimetic drugs like phencyclidine (PCP) or dizocilpine (MK-801).[6] Atypical antipsychotics are effective at reversing these deficits.

  • Methodology:

    • Animals are placed in a startle chamber.

    • A series of acoustic stimuli are presented: a startling pulse alone, a non-startling prepulse followed by the pulse, and no stimulus.

    • The startle response (whole-body flinch) is measured.

    • Animals are treated with a PPI-disrupting agent (e.g., PCP) and then with Compound X or vehicle.

    • The ability of Compound X to restore normal PPI is assessed.

  • Data Analysis: PPI is calculated as a percentage: [1 - (startle response to prepulse + pulse) / (startle response to pulse alone)] x 100.

Models for Negative and Cognitive Symptoms

A significant unmet need in schizophrenia treatment is the management of negative and cognitive symptoms.

Protocol 7: Novel Object Recognition (NOR) Test

  • Objective: To assess the potential of Compound X to improve cognitive deficits.

  • Rationale: The NOR test evaluates learning and memory, cognitive domains that are impaired in schizophrenia.[9]

  • Methodology:

    • Animals are habituated to an open-field arena.

    • During the familiarization phase, two identical objects are placed in the arena, and the animal is allowed to explore.

    • After a retention interval, one of the objects is replaced with a novel object.

    • The time spent exploring the novel versus the familiar object is recorded.

    • Cognitive deficits can be induced by sub-chronic PCP treatment, and the ability of Compound X to reverse these deficits is measured.

  • Data Analysis: A discrimination index is calculated: (time with novel object - time with familiar object) / (total exploration time).

Workflow for In Vivo Efficacy Testing

G cluster_1 Phase 2: In Vivo Evaluation Pharmacokinetics Pharmacokinetics Behavioral Models (Positive Symptoms) Behavioral Models (Positive Symptoms) Pharmacokinetics->Behavioral Models (Positive Symptoms) Determine dose & route Behavioral Models (Cognitive/Negative Symptoms) Behavioral Models (Cognitive/Negative Symptoms) Behavioral Models (Positive Symptoms)->Behavioral Models (Cognitive/Negative Symptoms) Assess antipsychotic-like effects Toxicology Assessment Toxicology Assessment Behavioral Models (Cognitive/Negative Symptoms)->Toxicology Assessment Evaluate cognitive enhancement Final Efficacy & Safety Profile Final Efficacy & Safety Profile Toxicology Assessment->Final Efficacy & Safety Profile Determine safety window

Caption: Workflow for the in vivo efficacy evaluation of Compound X.

Part 3: Data Analysis, Interpretation, and Reporting

Rigorous statistical analysis and transparent reporting are paramount for the successful progression of a drug candidate.[7][13]

Statistical Considerations
  • Sample Size: Sample sizes for in vivo studies should be determined by power analysis to ensure that the study is adequately powered to detect a biologically meaningful effect.[7]

  • Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups, and experiments should be conducted in a blinded manner whenever possible.[14]

  • Statistical Tests: The choice of statistical test will depend on the experimental design and data distribution. Commonly used tests include t-tests, ANOVA followed by post-hoc tests, and non-parametric equivalents.[8]

Regulatory Compliance

All preclinical studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data integrity and reliability for potential submission to regulatory agencies like the FDA.[15][16][17][18]

Conclusion

The experimental design outlined in these application notes provides a comprehensive and scientifically rigorous framework for evaluating the efficacy of this compound. By systematically progressing from in vitro target identification and functional characterization to in vivo behavioral and pharmacokinetic studies, researchers can build a robust data package to support the further development of this novel compound. This structured approach, grounded in established pharmacological principles, will be instrumental in elucidating the therapeutic potential of Compound X.

References

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Journal of investigative surgery : the official journal of the Academy of Surgical Research, 28(6), 317-24. [Link]

  • Antipsychotic screening models. (2016, September 13). SlideShare. Retrieved January 15, 2026, from [Link]

  • D'Souza, R. (2015). FDA Requirements for Preclinical Studies. In Models of Cancer: A Guide to Lab Animal Research for the Prevention and Cure of Cancer. IntechOpen.
  • Eastwood, B. J., et al. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm, 7(10), 1934-1944. [Link]

  • Garippa, R. J., Hoffman, A. F., Gradl, G., & Kirsch, A. (2006). High-throughput confocal microscopy for beta-arrestin-green fluorescent protein translocation G protein-coupled receptor assays using the Evotec Opera. Methods in enzymology, 414, 99-120. [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. FDA. Retrieved January 15, 2026, from [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372-84. [Link]

  • The role of a statistician in drug development: Pre-clinical studies. (2017, January 24). IDEAS. Retrieved January 15, 2026, from [Link]

  • Carey, R. J., & Konkol, R. J. (2013). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista brasileira de psiquiatria (Sao Paulo, Brazil : 1999), 35 Suppl 2, S103-12. [Link]

  • Preclinical research strategies for drug development. (2025, August 11). AMS Biotechnology (AMSBIO). Retrieved January 15, 2026, from [Link]

  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute. Retrieved January 15, 2026, from [Link]

  • The Key To Robust Translational Results In Preclinical Data Analysis. (2023, April 4). ImaBiotech. Retrieved January 15, 2026, from [Link]

  • How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory. Retrieved January 15, 2026, from [Link]

  • In vivo screening for anti=psychotic drugs using zebrafish. (2013, March 19). Frontiers. Retrieved January 15, 2026, from [Link]

  • Chow, S. C., & Shao, J. (2002). Statistics in Pharmacology and Pre-Clinical Studies.
  • Hartzema, A. G., & Mullins, C. D. (2019). Experimental Study Designs. In Pharmacoepidemiology: Principles and Practice.
  • Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. (1995). Acta poloniae pharmaceutica, 52(4), 317-23.
  • Pre-Clinical Trials: USFDA Regulations to be Followed. (n.d.). Liveon Biolabs. Retrieved January 15, 2026, from [Link]

  • Pillai, K. S., Tamilselvan, & Ahilan, T. (2024, November 28). Statistical analysis in study plans of pre-clinical safety studies. Pharmabiz.com. Retrieved January 15, 2026, from [Link]

  • Study Design For Drug Efficacy. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]

  • Liu, W., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2289908. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (2021). Trends in pharmacological sciences, 42(1), 4-15. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au, 3(4), 281-290. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved January 15, 2026, from [Link]

  • Efficacy and Effectiveness Too Trials: Clinical Trial Designs to Generate Evidence on Efficacy and on Effectiveness in Wide Practice. (2018). Clinical pharmacology and therapeutics, 104(3), 476-484. [Link]

  • Experimental Design for Multi-drug Combination Studies Using Signaling Networks. (2016). Statistics in biosciences, 8(2), 233-248. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2022). Molecules (Basel, Switzerland), 27(19), 6259. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(5), 1-6. [Link]

Sources

Application Notes and Protocols for the Purification of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust methodologies for the purification of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine, a diamine of significant interest in pharmaceutical development. The inherent basicity and polarity of this compound, stemming from its primary and tertiary amine functionalities, present unique challenges that necessitate tailored purification strategies. This document outlines detailed protocols for recrystallization, column chromatography, and acid-base extraction, moving beyond procedural steps to elucidate the underlying chemical principles. The aim is to equip researchers, scientists, and drug development professionals with the expertise to achieve high purity standards essential for downstream applications.

Introduction: Understanding the Molecule and the Purification Imperative

This compound is a bifunctional molecule featuring a sterically hindered primary amine and a tertiary amine embedded within a piperazine ring. This structure imparts a high degree of polarity and basicity, influencing its solubility and reactivity. High purity is a critical prerequisite for its use in pharmaceutical synthesis and biological assays, as even trace impurities can lead to undesirable side reactions, altered pharmacological profiles, and misleading experimental data.

Common impurities may arise from the synthetic route, which often involves the nucleophilic substitution of a suitable precursor with 1-methylpiperazine. Potential impurities include unreacted starting materials, byproducts from the synthesis of precursors, and products of side reactions such as over-alkylation.[1][2] Given the amine functionalities, oxidative degradation products can also be present.

This guide details three primary purification techniques, each with its own set of advantages depending on the nature of the impurities and the desired scale of purification.

Strategic Approach to Purification

The selection of a purification strategy is contingent on the impurity profile of the crude material. A logical workflow for purifying this compound is presented below. It is often beneficial to employ a combination of these techniques to achieve the highest level of purity.

Purification_Workflow A Crude this compound B Acid-Base Extraction (Removes neutral & acidic impurities) A->B Initial Cleanup C Recrystallization (For crystalline solids) B->C If solid & suitable solvent found D Column Chromatography (For closely related impurities) B->D If oily or recrystallization is ineffective E Purity Analysis (HPLC, NMR, GC-MS) C->E D->E F Pure Compound (>99%) E->F Meets Purity Criteria Chromatography_Setup cluster_0 Flash Chromatography Column A Solvent Reservoir (Mobile Phase) B Pump/Pressure A->B C Column Head B->C D Sample loaded on silica C->D E Amine-Functionalized Silica Gel D->E F Fraction Collector E->F

Sources

analytical techniques for characterizing 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Analytical Characterization of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine and its Isomer

Authored by: A Senior Application Scientist

Introduction

Substituted piperazine moieties are a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to their favorable pharmacokinetic properties.[1] The compound of interest, this compound, and its structural isomers are representative of a class of small molecules with potential applications in drug discovery and development. A precise and comprehensive analytical characterization is paramount for ensuring the identity, purity, and quality of such compounds, which are foundational to reliable preclinical and clinical research.

This guide provides a detailed framework of analytical techniques for the comprehensive characterization of this compound. It is important to note a common ambiguity in nomenclature for this chemical structure. While the requested name is this compound, the more commonly available and referenced isomer is 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (CAS Number: 84725-48-4) .[2] This document will primarily focus on the characterization of the latter, while acknowledging that the described methodologies are broadly applicable to both isomers with predictable variations in the resulting data.

Physicochemical Properties

A summary of the key physicochemical properties for 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine is presented below. These values are crucial for selecting appropriate analytical conditions, such as solvent choice and chromatographic parameters.

PropertyValueSource
CAS Number 84725-48-4[2]
Molecular Formula C₉H₂₁N₃[2]
Molecular Weight 171.28 g/mol [2]
Form Solid[2]
SMILES String CN1CCN(CC1)CC(C)(C)N[2]
InChI Key GBADJQGJTQQHGC-UHFFFAOYSA-N[2]

Part 1: Structural Elucidation

Confirming the covalent structure of the molecule is the primary step in its characterization. A combination of spectroscopic techniques provides unambiguous structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[3]

G mol C(C)(N)C[N]1CCN(C)CC1 C1 C1 C2 C2 N1 N1 C3 C3 N2 N2 C4 C4 C5 C5 N3 N3 C6 C6 C7 C7 C8 C8 C9 C9 H_amine NH2 H_methylene CH2 H_piperazine1 CH2 H_piperazine2 CH2 H_piperazine3 CH2 H_piperazine4 CH2 H_methyl_piperazine CH3 H_methyl_propanamine1 CH3 H_methyl_propanamine2 CH3

Caption: Structure of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine with atom numbering.

Protons (¹H)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₂-~1.1 - 1.3Singlet6H
-NH₂~1.5 - 2.5 (broad)Singlet2H
-CH₂- (adjacent to C(NH₂))~2.3 - 2.5Singlet2H
Piperazine -CH₂-~2.4 - 2.7 (multiplet)Multiplet8H
N-CH₃~2.2 - 2.4Singlet3H
Carbons (¹³C)Predicted Chemical Shift (δ, ppm)
-C(CH₃)₂-~25 - 30
-C(NH₂)-~50 - 55
-CH₂- (adjacent to C(NH₂))~60 - 65
Piperazine -CH₂-~53 - 58
N-CH₃~45 - 50
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity (shimming).

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected range of proton signals (typically 0-10 ppm).

    • Employ a standard single-pulse sequence.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range (typically 0-150 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate the ¹H NMR signals to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. Due to the likely volatility of the target compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 171. Subsequent fragmentation may involve the loss of the amino group, cleavage of the piperazine ring, and loss of methyl groups.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent such as methanol or dichloromethane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: Set to 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C and hold.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch3300 - 3500Medium
C-H stretch2800 - 3000Strong
N-H bend1590 - 1650Medium
C-N stretch1000 - 1250Medium
  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Part 2: Purity Assessment and Impurity Profiling

Determining the purity of the compound and identifying any potential impurities is critical, especially in a drug development context.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying components in a mixture, making it ideal for purity assessment.[1] Since many simple amines lack a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is often necessary.[1][4]

  • Instrumentation: An HPLC system equipped with a UV or MS detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

    • The acidic modifier helps to protonate the amine, leading to better peak shape.

  • Gradient Elution:

    • Start with a low percentage of Solvent B (e.g., 5%).

    • Increase linearly to a high percentage of Solvent B (e.g., 95%) over 15-20 minutes.

    • Hold for a few minutes before returning to the initial conditions and equilibrating the column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection:

    • UV: Monitor at a low wavelength (e.g., 210 nm).

    • MS: Use electrospray ionization in positive mode (ESI+).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • System Suitability: Before sample analysis, inject a standard solution to verify system performance (e.g., retention time repeatability, peak asymmetry, and theoretical plates).

Based on common synthetic routes for substituted piperazines, potential impurities could include:

  • Starting materials (e.g., 1-methylpiperazine).

  • Reagents from the synthesis.

  • By-products from side reactions.

  • Degradation products.

Gas Chromatography (GC)

For volatile impurities, GC with a Flame Ionization Detector (FID) is a powerful quantitative tool. The GC-MS protocol described earlier can also be used for impurity identification. Specialized columns for volatile amines, such as the Rtx-Volatile Amine, can provide excellent peak shape and resolution.[5]

Part 3: Quantitative Analysis

Elemental Analysis (CHN Analysis)

Elemental analysis determines the mass fractions of carbon, hydrogen, and nitrogen in a sample. This is a fundamental technique to confirm the empirical formula of a newly synthesized compound.[6]

The sample is combusted at a high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.[6][7]

  • Sample Preparation: Accurately weigh 1-3 mg of the dry, homogeneous sample into a tin capsule.

  • Instrumentation: Use an automated CHN elemental analyzer.

  • Analysis: The instrument will automatically combust the sample and analyze the resulting gases.

  • Data Comparison: Compare the experimentally determined weight percentages of C, H, and N with the theoretical values.

ElementTheoretical Weight % (for C₉H₂₁N₃)
Carbon63.11%
Hydrogen12.36%
Nitrogen24.53%

The experimental results should be within ±0.4% of the theoretical values to confirm the elemental composition.

Workflow Diagrams

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Impurity Profiling cluster_2 Quantitative Analysis NMR NMR Spectroscopy (¹H, ¹³C) Report Comprehensive Characterization Report NMR->Report MS Mass Spectrometry (GC-MS) MS->Report IR IR Spectroscopy (FTIR-ATR) IR->Report HPLC HPLC-UV/MS HPLC->Report GC GC-FID GC->Report EA Elemental Analysis (CHN) EA->Report Sample Test Sample: 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine Sample->NMR Sample->MS Sample->IR Sample->HPLC Sample->GC Sample->EA

Caption: Overall analytical workflow for characterization.

HPLC_Protocol A Sample Dissolution (1 mg/mL in Mobile Phase A) B HPLC System Setup (C18 Column, Gradient Elution) A->B C Injection (10 µL) B->C D Data Acquisition (UV @ 210 nm or ESI-MS) C->D E Data Analysis (Purity Calculation) D->E

Caption: Step-by-step HPLC analysis workflow.

Conclusion

The comprehensive analytical characterization of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine requires a multi-faceted approach employing a suite of spectroscopic and chromatographic techniques. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to unambiguously confirm the structure, assess the purity, and quantify this important chemical entity. Adherence to these detailed methodologies will ensure the generation of high-quality, reliable data essential for advancing scientific research and pharmaceutical development.

References

  • National Institutes of Health. (n.d.). Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry. Available at: [Link]

  • National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]

  • Royal Society of Chemistry. (2021). Development of an HPLC method for the determination of amines in a leukemia mouse model. Available at: [Link]

  • Restek. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Available at: [Link]

  • PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Available at: [Link]

  • Agilent. (n.d.). C amines Analysis of volatile amines in DMA - LabRulez GCMS. Available at: [Link]

  • University of Basrah. (n.d.). Element analysis. Available at: [Link]

  • ResearchGate. (2020). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. Available at: [Link]

  • Royal Society of Chemistry. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Available at: [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • ResearchGate. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Available at: [Link]

  • GlobalSpec. (n.d.). Section 18: ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link]

  • Chromatography Forum. (2011). Amines by GC-MS. Available at: [Link]

  • Semantic Scholar. (n.d.). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry.. Available at: [Link]

  • ResearchGate. (n.d.). Piperazine derivatives as metabolites of therapeutic drugs.. Available at: [Link]

  • IRIS Unibas. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available at: [Link]

  • ResearchGate. (2009). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]

  • Chemchart. (n.d.). 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (84725-48-4). Available at: [Link]

  • ResearchGate. (2018). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Request PDF. Available at: [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Available at: [Link]

  • YouTube. (2022). NMR of molecules large and small in biomedical research and drug design. Available at: [Link]

  • PubMed. (2018). Isolation, identification and characterization of two novel process-related impurities in olanzapine. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Available at: [Link]

  • ResearchGate. (2008). Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst | Request PDF. Available at: [Link]

  • Arctom. (n.d.). CAS NO. 1154171-44-4. Available at: [Link]

  • National Institutes of Health. (2024). Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl). Available at: [Link]

Sources

Application Note & Protocols: 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine as a Novel Sterically-Influenced Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine as a bidentate N,N'-donor ligand in coordination chemistry. Due to its unique structural features—a primary amine, a tertiary piperazine nitrogen, and a sterically demanding gem-dimethyl group—this ligand offers novel opportunities in catalysis, materials science, and medicinal chemistry. This guide details a proposed synthetic protocol for the ligand, a general methodology for metal complexation, essential characterization techniques, and a discussion of its potential applications based on established coordination chemistry principles.

Introduction: A Ligand with Untapped Potential

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1] Its derivatives are also gaining prominence as versatile ligands in coordination chemistry, with applications in catalysis, anticancer agents, and the construction of metal-organic frameworks (MOFs).[2][3][4]

The ligand This compound (hereafter referred to as MMPPA ) introduces a compelling structural modification: a gem-dimethyl group adjacent to the primary amine. This feature is expected to exert significant steric influence on the resulting metal complexes. Steric bulk on a ligand framework can profoundly impact the stability, geometry, and reactivity of metal centers, often leading to enhanced catalytic selectivity or unique physical properties.[5][6] The gem-dimethyl effect, specifically, is known to add steric bulk and increase the stability of adjacent functionalities.[7]

MMPPA is a bidentate ligand, capable of forming a stable five-membered chelate ring with a metal ion via its primary amine (N1) and the distal piperazine nitrogen (N4). The steric hindrance from the gem-dimethyl group is predicted to influence the coordination sphere, potentially favoring specific geometries and influencing the accessibility of the metal center to substrates.

This guide serves as a foundational resource for exploring the coordination chemistry of this promising, yet underexplored, ligand.

Synthesis of the Ligand (MMPPA)

As MMPPA is not widely commercially available, a reliable synthetic route is essential. The following protocol is a proposed method based on well-established nucleophilic substitution reactions.[8] The key strategy involves the conversion of a readily available amino alcohol to a suitable leaving group, followed by substitution with N-methylpiperazine.

Proposed Synthetic Workflow

cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Purification A 2-Amino-2-methyl-1-propanol B Tosylated Intermediate A->B TsCl, Pyridine 0°C to RT D MMPPA Ligand B->D Acetonitrile, K2CO3 Reflux C N-Methylpiperazine C->D E Crude Product D->E Workup F Pure MMPPA E->F Column Chromatography (DCM/MeOH/NH4OH)

Caption: Proposed synthetic workflow for MMPPA.

Detailed Protocol: Synthesis of MMPPA

Materials:

  • 2-Amino-2-methyl-1-propanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • N-Methylpiperazine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (NH₄OH) for chromatography

  • Standard glassware for organic synthesis, including a round-bottom flask, reflux condenser, and separatory funnel.

Procedure:

  • Activation of the Alcohol:

    • Dissolve 2-Amino-2-methyl-1-propanol (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere in a flask cooled to 0 °C.

    • Slowly add p-Toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Scientist's Note: This step converts the hydroxyl group into a good leaving group (tosylate). The primary amine is less nucleophilic than the hydroxyl group and is protected as a pyridinium salt in situ, preventing self-reaction.

  • Nucleophilic Substitution:

    • Quench the reaction from Step 1 by slowly adding cold water. Extract the product into ethyl acetate. Wash the organic layer with dilute HCl (to remove pyridine), then with saturated NaHCO₃, and finally with brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude tosylated intermediate.

    • Dissolve the crude intermediate in anhydrous acetonitrile. Add N-Methylpiperazine (1.5 eq) and anhydrous K₂CO₃ (2.5 eq).

    • Heat the mixture to reflux and stir for 24-48 hours, monitoring by TLC.

    • Scientist's Note: K₂CO₃ acts as a base to neutralize the tosyl acid formed and to deprotonate the piperazine nitrogen, facilitating the nucleophilic attack. A moderate excess of N-methylpiperazine drives the reaction to completion.

  • Purification:

    • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash with water to remove excess N-methylpiperazine and salts.

    • Purify the crude product by column chromatography on silica gel using a gradient elution system, typically starting with pure DCM and gradually increasing the polarity with a mixture of MeOH and a small amount of NH₄OH (e.g., DCM:MeOH:NH₄OH 95:4.5:0.5) to elute the polar amine product.

    • Combine the pure fractions and remove the solvent under vacuum to yield MMPPA as a viscous oil or low-melting solid.

Coordination Chemistry & Complex Synthesis

MMPPA is expected to act as a chelating bidentate ligand, coordinating through the primary amine nitrogen and the tertiary nitrogen of the piperazine ring. The formation of a five-membered ring is a thermodynamically favorable process in chelation.[9]

General Protocol: Synthesis of a [M(MMPPA)Cl₂] Complex (Example: M = Pd(II))

This protocol describes a general method for synthesizing square planar complexes, which are common for d⁸ metals like Pd(II) and Pt(II).[10]

Materials:

  • MMPPA ligand (synthesized as above)

  • Bis(acetonitrile)palladium(II) chloride, [PdCl₂(MeCN)₂] or a similar labile precursor.

  • Anhydrous, degassed solvent (e.g., DCM or THF)

  • Schlenk line or glovebox for inert atmosphere techniques.

Procedure:

  • In an inert atmosphere (glovebox or Schlenk line), dissolve the palladium precursor (e.g., [PdCl₂(MeCN)₂]) (1.0 eq) in the chosen anhydrous solvent.

  • In a separate flask, dissolve the MMPPA ligand (1.05 eq) in the same solvent.

  • Slowly add the ligand solution dropwise to the stirring metal salt solution at room temperature.

  • A color change and/or precipitation of the complex is typically observed immediately or within a few hours.

  • Stir the reaction mixture at room temperature for 12-24 hours to ensure complete reaction.

  • Scientist's Note: Using a labile precursor like [PdCl₂(MeCN)₂] is crucial. The acetonitrile ligands are easily displaced by the more strongly coordinating MMPPA ligand. A slight excess of the ligand ensures full consumption of the expensive metal salt.

  • Isolate the product by filtration if it precipitates. If it remains in solution, reduce the solvent volume and precipitate the complex by adding a non-coordinating anti-solvent (e.g., pentane or hexane).

  • Wash the isolated solid with the anti-solvent and dry under vacuum.

cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Product Isolation A Dissolve [PdCl2(MeCN)2] in anhydrous DCM C Slowly add Ligand Solution to Pd(II) Solution @ RT A->C B Dissolve MMPPA Ligand in anhydrous DCM B->C D Stir for 12-24h under N2 Atmosphere C->D E Precipitate Product (e.g., add Hexane) D->E F Filter and Wash Solid E->F G Dry under Vacuum F->G

Caption: General workflow for metal complex synthesis.

Characterization of Ligand and Complexes

Thorough characterization is required to confirm the identity of the synthesized ligand and to verify its coordination to the metal center.

TechniqueSampleExpected Observations & Interpretation
¹H NMR MMPPA LigandSignals corresponding to all proton environments: N-CH₃ on piperazine, C(CH₃)₂, piperazine ring protons, -CH₂- protons, and a broad signal for the -NH₂ protons. Integration should match the expected proton count.
[M(MMPPA)Cl₂]Coordination Shifts: Protons on carbons adjacent to the coordinating nitrogen atoms (the -CH₂-NH₂ group and the piperazine ring) will shift downfield (to higher ppm) due to the deshielding effect of the metal ion.[11] The -NH₂ signal will also shift significantly.
¹³C NMR MMPPA LigandA distinct signal for each unique carbon atom.
[M(MMPPA)Cl₂]Coordination Shifts: Similar to ¹H NMR, carbons adjacent to the coordinating nitrogens will shift, though the effect can be upfield or downfield depending on the metal and other factors.
FT-IR MMPPA LigandCharacteristic N-H stretching vibrations for the primary amine (typically two bands around 3300-3400 cm⁻¹). C-N stretching bands are also present.
[M(MMPPA)Cl₂]Shift in N-H Stretch: The N-H stretching frequency will shift to a lower wavenumber (red-shift) and may broaden upon coordination to the metal center, indicating a weakening of the N-H bond.[12][13] New bands in the far-IR region (< 500 cm⁻¹) may appear, corresponding to M-N and M-Cl vibrations.
Mass Spec (ESI-MS) MMPPA LigandA clear molecular ion peak [M+H]⁺ corresponding to the calculated mass of MMPPA.
[M(MMPPA)Cl₂]Peaks corresponding to fragments like [M(MMPPA)Cl]⁺ or [M(MMPPA)-H]⁺. The isotopic pattern of the metal (e.g., Pd has several isotopes) and chlorine atoms should be clearly visible and match theoretical predictions.
Elemental Analysis [M(MMPPA)Cl₂]The experimental percentages of C, H, and N should match the calculated values for the proposed formula of the complex within an acceptable error margin (±0.4%).
X-ray Crystallography Single Crystal of ComplexProvides unambiguous proof of structure, showing bond lengths, bond angles, and the precise coordination geometry (e.g., square planar, tetrahedral). It will confirm the bidentate coordination mode of the MMPPA ligand.

Potential Applications

The unique steric and electronic properties of MMPPA complexes suggest several promising areas of application.

  • Catalysis: The steric bulk provided by the gem-dimethyl group can create a specific chiral pocket around the metal center. This is highly desirable in asymmetric catalysis, where it can be used to control the stereochemical outcome of reactions. For example, bulky diamine ligands are known to influence selectivity in palladium-catalyzed amination reactions.[5] MMPPA-metal complexes could be screened as catalysts for reactions like hydrogenations, C-C cross-coupling, and polymerizations.

  • Medicinal Chemistry & Drug Development: The piperazine scaffold is a key component in many anticancer and CNS-active drugs.[1][14] Metal complexes, particularly those of platinum and palladium, are themselves a major class of anticancer agents.[10] MMPPA complexes could be investigated for their cytotoxic activity against cancer cell lines. The ligand's structure could be tuned to optimize biological activity, leveraging the steric bulk to modulate interactions with biological targets.

  • Materials Science: Bidentate ligands are fundamental building blocks for creating metal-organic frameworks (MOFs) and coordination polymers.[3] The specific geometry enforced by the MMPPA ligand could lead to novel network topologies with interesting properties for gas storage, separation, or sensing.

Conclusion

This compound (MMPPA) represents a promising ligand for the development of novel coordination complexes. Its synthesis is achievable through standard organic transformations. The combination of a reliable bidentate chelate framework with a sterically demanding gem-dimethyl group provides a powerful tool for tuning the properties of metal centers. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich coordination chemistry of MMPPA and unlock its potential in catalysis, medicine, and materials science.

References

  • Bari, S. S., & Kumar, R. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5489. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(2), 353-374. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. PubMed, 33416816. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in synthesis of piperazine based ligands, metal complexes and their applications. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. . [Link]

  • Semantic Scholar. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Semantic Scholar. [Link]

  • Al-Adilee, K. J., & Al-Jbouri, M. H. (2023). Synthesis, spectroscopic and single-crystal analysis, and DFT studies of N₂O₂ diamine coordination complexes. Journal of Molecular Structure, 1292, 136159. [Link]

  • O'Brien, P., & Campos, K. R. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(51), 16125-16134. [Link]

  • Svirshchevskaya, E. V., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Pharmacology & Translational Science, 5(9), 834-848. [Link]

  • Sharma, S. K., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF ETHYLENEDIAMINE COMPLEXES OF SOME ARYLTELLURIUM TRIHALIDES. TSI Journals. [Link]

  • Al-Amiery, A. A., et al. (2021). Metal Complexes of Ligand Derived from Amine Compound: Formation, Spectral Characterization, and Biological Evaluation. ResearchGate. [Link]

  • Herber, R. H., et al. (2013). Group IV Complexes with Sterically Congested N-Aryl-adamantylcarbamidate Ligands. Organometallics, 32(15), 4155-4162. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 28(13), 5178. [Link]

  • Al-Amiery, A. A., et al. (2021). Metal Complexes of Ligand Derived from Amine Compound: Formation, Spectral Characterization, and Biological Evaluation. Impact Factor. [Link]

  • Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. ResearchGate. [Link]

  • Hartwig, J. F., et al. (1998). Systematic Variation of Bidentate Ligands Used in Aryl Halide Amination. Unexpected Effects of Steric, Electronic, and Geometric Perturbations. Journal of the American Chemical Society, 120(32), 8159-8173. [Link]

  • Chemistry LibreTexts. (2023). Steric effects and electron delocalization. Chemistry LibreTexts. [Link]

  • Williams, G. J., & Sherman, D. H. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie International Edition, 54(8), 2411-2414. [Link]

  • Figshare. (2013). Main group metal complexes supported by N,N'-bidentate ligands: synthetic and catalytic investigations. University of Sussex. [Link]

  • da Silva, G. N., et al. (2024). Novel Bidentate Amine Ligand and the Interplay between Pd(II) and Pt(II) Coordination and Biological Activity. ChemBioChem, 25(6), e202300696. [Link]

  • Gaynor, R. B. (2024). "Steric tuning of hexadentate chelates and their effects on the stabili". Scholars Junction - Mississippi State University. [Link]

Sources

Application Note: Strategic Development of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties—including two basic nitrogen atoms that can be protonated under physiological conditions, conformational rigidity, and the ability to act as both hydrogen bond donors and acceptors—make it an invaluable component in drug design.[1][2] These features often lead to compounds with enhanced aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3][4] The starting scaffold, 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine, presents two key points for chemical modification: a primary amine and a tertiary amine within the piperazine ring. This application note provides a comprehensive guide for researchers and drug development professionals on the strategic design, synthesis, and biological screening of a focused derivative library based on this scaffold. We will detail robust synthetic protocols, outline a hierarchical screening cascade, and discuss the principles of establishing a structure-activity relationship (SAR) to identify promising lead compounds.

Rationale and Library Design Strategy

The primary goal of creating a derivative library is to systematically explore the chemical space around the core scaffold to modulate biological activity, selectivity, and pharmacokinetic properties.[5] Our strategy focuses on two primary vectors of modification on the this compound core.

Vector 1: Primary Amine (-NH₂) Modification: The primary amine is a versatile functional group that serves as a key interaction point (e.g., hydrogen bonding, salt bridge formation) and a handle for chemical modification.[6] By converting the basic amine into neutral or acidic functionalities, we can profoundly alter the compound's interaction with biological targets.

  • Amide Formation: Acylation with a diverse set of carboxylic acids (aliphatic, aromatic, heteroaromatic) introduces groups that can act as hydrogen bond donors and acceptors, and explore hydrophobic or pi-stacking interactions. This is the most common reaction in medicinal chemistry.[7]

  • Sulfonamide Formation: Reaction with sulfonyl chlorides introduces a tetrahedral, acidic moiety that is an excellent hydrogen bond acceptor and can mimic phosphates.

  • Reductive Amination: Reaction with aldehydes or ketones followed by reduction yields secondary amines, allowing for the introduction of various alkyl and aryl groups while retaining basicity, albeit modulated.[8]

Vector 2: N-Methylpiperazine Modification: The N-methyl group on the piperazine ring can be a site of metabolic oxidation. Modifying this position can enhance metabolic stability and tune the steric and electronic properties of the entire piperazine moiety, which is often crucial for target engagement, particularly in targets like kinases and G-protein coupled receptors (GPCRs).[1]

  • N-Demethylation & Re-alkylation: Removal of the methyl group followed by alkylation with different groups (e.g., ethyl, cyclopropyl, benzyl) allows for probing specific pockets in a target's binding site.

The following diagram illustrates the overarching strategy for library development.

G cluster_0 Core Scaffold cluster_1 Vector 1: Primary Amine Modification cluster_2 Vector 2: Piperazine N-Modification Core This compound Amide Amide Formation (R-COOH, Coupling Agent) Core->Amide Sulfonamide Sulfonamide Formation (R-SO2Cl, Base) Core->Sulfonamide SecAmine Reductive Amination (R-CHO, Reducing Agent) Core->SecAmine Demethyl N-Demethylation Core->Demethyl Realkyl N-Realkylation (R-X, Base) Demethyl->Realkyl G Start Synthesized Derivative Library (>95% Purity) Primary Primary HTS Assay (e.g., Single Concentration, Target-Based) Start->Primary Screening Decision1 Identify 'Hits' (Activity > Threshold, e.g., 50% Inhibition) Primary->Decision1 Secondary Secondary / Confirmatory Assays (Dose-Response, IC50/EC50 Determination) Decision1->Secondary Active Inactive Inactive / Deprioritized Decision1->Inactive Inactive Decision2 Confirm Potency & Selectivity Secondary->Decision2 Tertiary Tertiary / Cellular Assays (e.g., Cytotoxicity, Target Engagement in Cells) Decision2->Tertiary Potent & Selective Decision2->Inactive Not Confirmed Lead Lead Candidate Tertiary->Lead Cellular Activity & Low Toxicity

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Path from Bench to Preclinical Supply

The journey of a drug candidate from discovery to clinical trials is a complex and resource-intensive process. A critical milestone in this journey is the successful scale-up of the active pharmaceutical ingredient (API) synthesis to provide sufficient high-quality material for preclinical toxicology studies. This application note provides a comprehensive guide to the scale-up synthesis of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine, a novel scaffold of interest in modern medicinal chemistry.

The challenge in scaling up this synthesis lies not only in achieving a high yield and purity but also in ensuring a robust and safe process that can be consistently executed. This document outlines a well-defined synthetic strategy, detailed experimental protocols, and critical considerations for process safety, impurity profiling, and analytical quality control, all of which are paramount for regulatory submissions and the successful advancement of a preclinical candidate.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, this compound (1), suggests a convergent and efficient synthetic route. The key disconnection is the C-N bond between the propan-1-amine backbone and the N-methylpiperazine moiety. This leads to two readily available or easily synthesizable starting materials: a protected 2-amino-2-methylpropan-1-ol derivative and N-methylpiperazine.

G target This compound (1) disconnection1 C-N Bond Formation target->disconnection1 intermediates Protected 2-amino-2-methylpropan-1-ol derivative + N-Methylpiperazine disconnection1->intermediates

Troubleshooting & Optimization

common side reactions in the synthesis of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Welcome to the technical support guide for the synthesis of this compound. This valuable building block is frequently utilized in the development of novel pharmaceutical agents. Its synthesis, while conceptually straightforward, presents several potential challenges that can lead to impurities and reduced yields. This guide is structured as a series of troubleshooting questions and answers to directly address common issues encountered in the laboratory, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions & Troubleshooting

Question 1: My reaction yields a significant amount of a di-substituted byproduct where both piperazine nitrogens are alkylated. How can I improve selectivity for the desired mono-substituted product?

Root Cause Analysis: This is a classic challenge in piperazine chemistry. When starting with unsubstituted or mono-substituted piperazine, the two nitrogen atoms often exhibit similar nucleophilicity. Direct alkylation with an electrophile can lead to a statistical mixture of mono- and di-alkylated products, as the initial product can react again with the starting electrophile.

Troubleshooting & Strategic Solutions:

  • Utilize a Protecting Group Strategy: The most robust method to ensure mono-alkylation is to temporarily block one of the piperazine nitrogens. The Boc (tert-butyloxycarbonyl) group is ideal for this purpose. Reacting 1-Boc-piperazine with your electrophile ensures that substitution occurs only at the unprotected nitrogen. The Boc group can then be cleanly removed under acidic conditions.[1]

  • Control Stoichiometry: If a protection/deprotection sequence is undesirable, using a large excess of the piperazine starting material (e.g., 5-10 equivalents) can statistically favor mono-substitution. However, this necessitates a more rigorous purification process to remove the unreacted piperazine.

  • In-Situ Hydrochloride Formation: A clever approach involves using a mixture of piperazine and piperazine dihydrochloride. This in-situ formation of piperazine monohydrochloride effectively "protects" one nitrogen through protonation, reducing its nucleophilicity and favoring mono-alkylation at the free nitrogen.[1]

Question 2: I'm attempting a reductive amination between 1-methylpiperazine and a propanal derivative, but the reaction is sluggish and my yield is poor. What are the common pitfalls?

Root Cause Analysis: Reductive amination is a powerful C-N bond-forming reaction, but its success hinges on the delicate equilibrium of imine or iminium ion formation, which is then irreversibly reduced.[2][3] Several factors can disrupt this balance.

Troubleshooting & Strategic Solutions:

  • pH Control is Critical: Imine formation is catalyzed by mild acid (typically pH 4-5).[3] If the medium is too basic, the initial carbonyl addition is slow. If it's too acidic, the amine nucleophile (1-methylpiperazine) becomes fully protonated and non-nucleophilic.

    • Actionable Advice: Add a catalytic amount of acetic acid to your reaction mixture. Monitor the pH to ensure it remains in the optimal range.

  • Choice of Reducing Agent: Not all reducing agents are suitable.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion over the starting aldehyde.[3][4]

    • Sodium Cyanoborohydride (NaBH₃CN): Also effective, but it is highly toxic and carries the risk of cyanide contamination in the product and waste streams.[3]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde directly, leading to alcohol byproducts. It is best used in a two-step process where the imine is pre-formed before the reductant is added.[5]

  • Solvent Selection: The choice of solvent can impact both imine formation and the stability of the reducing agent.

    • Recommended: Dichloroethane (DCE) or Tetrahydrofuran (THF) are standard choices. Isopropanol (IPA) can also be effective as protic solvents may accelerate imine formation.[6]

    • Caution: Avoid using Dichloromethane (DCM) for prolonged reactions, as amines can sometimes react with it.[6] Methanol can be problematic with STAB, causing its degradation.[6]

Question 3: My LC-MS analysis shows an impurity with a mass of [M+43]⁺ after using Sodium Triacetoxyborohydride (STAB). What is this species?

Root Cause Analysis: This is a known side reaction where the primary amine of your product, this compound, undergoes N-acetylation. The acetyl group (mass of 42 Da, giving an M+1 of 43) originates from acetic acid, a byproduct of the STAB reduction.[6] This is more likely to occur with extended reaction times or elevated temperatures.

Troubleshooting & Strategic Solutions:

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting materials are consumed.

  • Modify the Work-up: A thorough basic wash (e.g., with 1M NaOH or saturated Na₂CO₃ solution) during the work-up can help remove residual acetic acid.

  • Purification: The acetylated byproduct is significantly less basic than the desired product. This difference can be exploited during purification.

    • Column Chromatography: The acetylated impurity will likely have a different polarity.

    • Acid/Base Extraction: Carefully adjusting the pH may allow for selective extraction.

    • Salt Formation: Converting your desired product to a crystalline salt (e.g., dihydrochloride) can be an excellent method to purify it from the less basic, non-salt-forming impurity.

Question 4: I'm using a synthetic route involving the ring-opening of an epoxide with 1-methylpiperazine and I'm getting a mixture of regioisomers. How can I improve selectivity?

Root Cause Analysis: The ring-opening of an unsymmetrical epoxide by a nucleophile like a piperazine can proceed via an Sₙ2 mechanism, attacking one of the two epoxide carbons. The regioselectivity is governed by sterics and electronics. Under neutral or basic conditions, the attack typically occurs at the less sterically hindered carbon. Under acidic conditions (which activate the epoxide by protonating the oxygen), the reaction can gain some Sₙ1 character, and the nucleophile may attack the more substituted carbon that can better stabilize a partial positive charge.[7][8]

Troubleshooting & Strategic Solutions:

  • Select the Correct Epoxide Precursor: To synthesize your target molecule, the ideal precursor would be 2-(aminomethyl)-2-methyloxirane (with a protected amine). In this case, the attack of 1-methylpiperazine would need to be directed to the methylene carbon of the epoxide. The alternative, reacting 1-methylpiperazine with a precursor like 2-(chloromethyl)-2-methyloxirane , would also proceed via attack at the primary carbon.

  • Control Reaction Conditions:

    • For attack at the least substituted carbon: Employ neutral or basic conditions. The reaction can be run neat or in a polar aprotic solvent like DMF or acetonitrile. Heating is often required.

    • Leverage Lewis Acids: A Lewis acid catalyst can coordinate to the epoxide oxygen, activating it for ring-opening.[7] This can sometimes alter or improve regioselectivity, but requires careful screening. Aluminum triflate (Al(OTf)₃) has been shown to be an effective catalyst for such transformations.[7]

Summary of Potential Side Products

Impurity/Side ProductProbable Synthetic RouteRoot CauseKey Analytical Signature
Di-alkylated PiperazineDirect AlkylationLow selectivity, similar reactivity of N1/N4Mass Spec: [M + Mass of Electrophile]⁺
N-Acetylated ProductReductive AminationReaction with STAB byproduct (acetic acid)Mass Spec: [M + 42]⁺
Unwanted RegioisomerEpoxide Ring-OpeningNon-selective nucleophilic attackNMR: Different chemical shifts for CH/CH₂ adjacent to the newly formed alcohol/amine
Aldehyde Reduction ProductReductive AminationNon-selective reduction by NaBH₄Mass Spec: Corresponds to the alcohol of the starting aldehyde

Experimental Workflow & Troubleshooting Diagrams

Below are diagrams to guide your experimental design and troubleshooting process.

cluster_0 Synthetic Route Selection start Goal: Synthesize Target Molecule q1 Is mono-Boc-piperazine available? start->q1 route_a Route A: Alkylation of Boc-piperazine followed by deprotection q1->route_a Yes q2 Are suitable aldehyde/ketone precursors available? q1->q2 No end_node Proceed with selected route route_a->end_node route_b Route B: Reductive Amination with 1-methylpiperazine route_b->end_node q2->route_b Yes route_c Route C: Direct alkylation with large excess of piperazine q2->route_c No route_c->end_node reagents 1-Methylpiperazine + R-CHO (Aldehyde) iminium Iminium Ion Intermediate reagents->iminium Mild Acid (pH 4-5) side2 Side Reaction 2: Aldehyde Reduction reagents->side2 NaBH4 (non-selective) product product iminium->product NaBH(OAc)3 side1 Side Reaction 1: N-Acetylation product->side1 + Acetic Acid (from NaBH(OAc)3)

Caption: Reductive amination pathway and common side reactions.

start Reaction Failure (Low Yield / Impure) check_sm 1. Check Starting Material Purity (NMR, Titration) start->check_sm check_cond 2. Review Reaction Conditions check_sm->check_cond Purity OK sol_sm Purify starting materials check_sm->sol_sm Impure check_workup 3. Analyze Work-up & Purification check_cond->check_workup Conditions OK sol_cond_ph Verify pH is optimal (4-5) for imine formation check_cond->sol_cond_ph Issue Found sol_workup Ensure work-up is robust (e.g., sufficient base wash) check_workup->sol_workup Issue Found end_node Re-run Optimized Experiment check_workup->end_node Process OK sol_sm->end_node sol_cond_reagent Confirm activity of reducing agent sol_cond_ph->sol_cond_reagent sol_cond_temp Check temperature control sol_cond_reagent->sol_cond_temp sol_cond_temp->end_node sol_purify Optimize chromatography or try salt formation sol_workup->sol_purify sol_purify->end_node

Caption: Troubleshooting flowchart for a failed synthesis.

References

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 435-453. [Link]

  • Encyclopedia MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. [Link]

  • NANJING CHEMPION BIOTECHNOLOGY CO LTD. (2022). Preparation method of bilastine intermediate. PATSNAP. [Link]

  • NATURALISTA CAMPANO. (n.d.). Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities. [Link]

  • ResearchGate. (2021). Alternative Synthesis of Bilastine. [Link]

  • Quick Company. (n.d.). Process And Intermediates For The Preparation Of Bilastine. [Link]

  • O'Brien, P., & Childs, A. C. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(1), 106-114. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • Google Patents. (n.d.).
  • Concellón, J. M., & Riego, E. (2017). Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. The Journal of Organic Chemistry, 82(15), 8251–8256. [Link]

  • ResearchGate. (2011). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. [Link]

  • Williams, D. B. G., & Cullen, A. (2009). Al(OTf)₃-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products. The Journal of Organic Chemistry, 74(24), 9509–9512. [Link]

  • Reddit. (2023). Reductive amination of piperazine. [Link]

  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • American Chemical Society. (2017). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews, 117(4), 3437-3475. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

Sources

Technical Support Center: Optimizing Synthesis of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine. This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to address the nuanced challenges encountered during synthesis and purification. Our goal is to empower you with the causal understanding needed to troubleshoot effectively and optimize your reaction conditions, ensuring both high yield and purity.

The synthesis of highly functionalized diamines like this target requires careful control over reaction parameters to prevent common pitfalls such as low conversion, formation of complex side products, and purification difficulties. This guide is structured as a direct, problem-solving resource.

Section 1: Synthesis Strategy & Mechanistic Overview

While multiple synthetic routes can be envisioned, a robust and common two-step approach involves the nucleophilic substitution of a suitable precursor with 1-methylpiperazine, followed by the reduction of a nitro group to the desired primary amine. This method is advantageous as it utilizes readily available starting materials and involves well-understood chemical transformations.

The key steps are:

  • Nucleophilic Substitution: Reaction of 1-methylpiperazine with 1-chloro-2-methyl-2-nitropropane. This step forms the C-N bond between the piperazine ring and the neopentyl-like scaffold.

  • Nitro Group Reduction: Conversion of the nitro group to the primary amine. This is a critical step where the choice of reducing agent can significantly impact the final product's purity.

Below is a high-level workflow for this synthetic sequence.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & Analysis Synthesis Step 1: Nucleophilic Substitution Reduction Step 2: Nitro Group Reduction Synthesis->Reduction Intermediate Workup Aqueous Work-up & Extraction Reduction->Workup Crude Product Purification Column Chromatography Workup->Purification Analysis QC Analysis (NMR, LC-MS) Purification->Analysis

Caption: General workflow for synthesis and purification.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My initial nucleophilic substitution reaction (Step 1) is showing low conversion to the nitro-intermediate. What are the likely causes?

A1: Low conversion in this SN2-type reaction typically points to issues with reactivity or reaction conditions.

  • Causality: The reaction involves the nucleophilic attack of the secondary amine of 1-methylpiperazine on the primary carbon bearing the chloride. The efficiency of this process is dependent on temperature, solvent, and the presence of any activating agents.

  • Troubleshooting Steps:

    • Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature to 50-80 °C. Monitor by TLC or LC-MS to ensure the product is not degrading.

    • Add Iodide Catalyst: Introduce a catalytic amount (0.1 eq) of sodium or potassium iodide. The iodide will displace the chloride in-situ to form a more reactive iodo-intermediate (Finkelstein reaction), which then reacts faster with the piperazine.

    • Solvent Choice: Ensure you are using a suitable polar aprotic solvent like DMF or acetonitrile. These solvents effectively solvate the cations while leaving the nucleophile relatively free, accelerating the reaction.

    • Base Addition: Include a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the HCl generated during the reaction. This prevents the protonation and deactivation of the 1-methylpiperazine nucleophile.

Q2: During the nitro group reduction (Step 2), I'm seeing multiple byproducts and my yield of the final amine is poor. How can I optimize this step?

A2: The reduction of a nitro group, especially in a complex molecule, can be challenging. The choice of reducing agent and reaction conditions is critical to avoid side reactions.

  • Causality: Catalytic hydrogenation is a common method, but the catalyst (like Palladium on carbon) can sometimes be non-selective. Strong reducing agents like LiAlH4 may reduce other functional groups or be difficult to handle.

  • Recommended Optimization:

    • Catalytic Hydrogenation: This is often the cleanest method. Use a palladium catalyst (5-10% Pd/C) under a hydrogen atmosphere (from a balloon to a Parr shaker at 50 psi). The choice of solvent is key; methanol or ethanol are typically effective. If you observe side products, it may be due to over-reduction or side reactions catalyzed by palladium.

    • Alternative Reducing Agents: Consider using tin(II) chloride (SnCl2) in ethanol or ethyl acetate with HCl. This is a classic and often reliable method for nitro group reduction. Another effective method is using iron powder (Fe) in acetic acid or with ammonium chloride. These methods are often chemoselective and cost-effective.

The diagram below illustrates the main reaction pathway versus a potential side reaction during the substitution step.

G SM Starting Materials (1-methylpiperazine + 1-chloro-2-methyl-2-nitropropane) P SM->P Desired Desired Intermediate (Mono-alkylation) Side Side Product (Bis-alkylation Impurity) P->Desired Main Pathway (1 eq. Piperazine) P->Side Side Pathway (Excess Electrophile or Impurity Reaction)

Caption: Main vs. Side Reaction Pathway in Step 1.

Q3: Purification by column chromatography is difficult. The product either streaks on the column or co-elutes with impurities. What's a better strategy?

A3: Amines, particularly diamines, are notoriously difficult to purify using standard silica gel chromatography due to their basicity. They can interact strongly with the acidic silica, leading to tailing and poor separation.

  • Troubleshooting Steps:

    • Modified Silica Gel Chromatography: Before running your column, pre-treat the silica gel by flushing it with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine or ammonium hydroxide in your eluent system (e.g., Dichloromethane/Methanol). This deactivates the acidic sites on the silica, leading to much sharper peaks.

    • Acid-Base Extraction: This is a highly effective technique for purifying amines. Dissolve the crude product in a water-immiscible organic solvent (like ethyl acetate or DCM). Wash with a dilute acidic solution (e.g., 1M HCl). Your amine product will become protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12. Finally, extract your neutral amine product back into an organic solvent.

    • Salt Formation/Crystallization: Consider converting the final amine product to a salt, such as the hydrochloride or mesylate salt. These salts are often crystalline solids that can be purified by recrystallization, which is an excellent method for removing small amounts of impurities. The free base can be regenerated if needed.

Problem Potential Cause Recommended Solution
Low Yield (Step 1) Incomplete reaction, nucleophile deactivation.Increase temperature, add catalytic NaI, use a polar aprotic solvent, add a non-nucleophilic base.
Impurity Formation (Step 2) Non-selective reducing agent, harsh conditions.Use catalytic hydrogenation (Pd/C, H₂), or chemical reduction with Fe/NH₄Cl or SnCl₂/HCl.
Difficult Purification Basic nature of the product interacting with silica gel.Use base-treated silica for chromatography, perform an acid-base extraction, or purify via salt crystallization.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for the final product? A: this compound, like many amines, can be sensitive to air and light. For long-term storage, it is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), at 2-8°C.[1] This minimizes potential degradation from oxidation or reaction with atmospheric CO₂.

Q: What are the best analytical methods to confirm the structure and purity of my final product? A: A combination of techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

  • Mass Spectrometry (MS): LC-MS or GC-MS can confirm the molecular weight of the product and is highly sensitive for detecting impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Q: What are the primary safety concerns when working with this compound and its precursors? A:

  • Piperazines: Piperazine derivatives can be irritants and sensitizers. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]

  • Reagents: Be aware of the specific hazards of the reagents used, such as the flammability of solvents and the corrosivity of acids and bases used in work-up. Consult the Safety Data Sheet (SDS) for each chemical before use.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 1-methyl-4-(2-methyl-2-nitropropyl)piperazine (Intermediate)

  • To a solution of 1-methylpiperazine (1.0 eq) in acetonitrile (10 mL per gram of piperazine), add potassium carbonate (1.5 eq) and potassium iodide (0.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 1-chloro-2-methyl-2-nitropropane (1.1 eq) in acetonitrile dropwise over 30 minutes.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude residue can be purified by column chromatography or taken directly to the next step if sufficiently pure.

Protocol 2: Synthesis of this compound (Final Product)

  • Dissolve the crude intermediate from Protocol 1 in methanol (20 mL per gram).

  • Carefully add 10% Palladium on carbon (10% w/w of the substrate).

  • Securely attach a balloon filled with hydrogen gas to the reaction flask (or use a Parr hydrogenation apparatus at 50 psi).

  • Stir the reaction vigorously at room temperature for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 3: Purification via Acid-Base Extraction

  • Dissolve the crude product in ethyl acetate (30 mL).

  • Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 20 mL).

  • Combine the aqueous layers. The desired product is now in the aqueous phase as its hydrochloride salt.

  • Cool the aqueous layer in an ice bath and slowly add 6M NaOH until the pH is >12.

  • Extract the free amine from the basified aqueous solution with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

  • Joseph et al., A new process for the preparation of loprazolam mesylate and its related substances , International Journal of Pharmaceutical Sciences and Research, 2020; Vol. 11(6): 3009-3020. [Link]

  • 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (84725-48-4) Information , Chemchart. [Link]

  • Mishra, B. K., et al., Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester , Molbank, 2010, M683. [Link]

  • Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound, Google P
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials , United Nations Office on Drugs and Crime (UNODC). [Link]

  • Hartono, A., et al., Density and Viscosity of CO2-Loaded Aqueous 2-Amino-2-methyl-1-propanol (AMP) and Piperazine (PZ) Mixtures , Journal of Chemical & Engineering Data, 2014, 59(4), 1327-1334. [Link]

  • N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine Monograph , SWGDRUG.org. [Link]

Sources

Technical Support Center: Degradation Pathway Studies of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. The insights provided here are based on established principles of organic chemistry and extensive experience in pharmaceutical stability studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Forced Degradation Strategy

Question 1: I'm starting my forced degradation study on this compound. Where do I begin?

Answer: A successful forced degradation study begins with a systematic approach to evaluate the intrinsic stability of the molecule.[1] The goal is to induce degradation to a limited extent (typically 5-20%) to produce relevant degradants without completely destroying the molecule.[2] For this compound, your study should encompass the following stress conditions as recommended by ICH guidelines: hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress.[1][2] It is crucial to run a control sample (unstressed) in parallel for accurate comparison.

Question 2: Why is it important to use anhydrous conditions in some forced degradation studies?

Answer: While aqueous conditions are standard for many forced degradation studies, anhydrous conditions can be critical for understanding the degradation of the parent drug substance before any interaction with water.[3] This is particularly relevant for compounds that might be formulated in non-aqueous systems or are sensitive to hydrolysis. For this compound, which has amine functionalities that can act as bases, exploring degradation in aprotic organic solvents under stress conditions can reveal unique degradation pathways that might otherwise be masked by hydrolysis.[3]

Section 2: Hydrolytic Degradation

Question 3: I am observing minimal to no degradation under neutral hydrolytic conditions. Is this expected?

Answer: Yes, this is a common observation for aliphatic amines. Hydrolysis of amines is typically very slow under neutral conditions and often requires either acidic or basic catalysis to proceed at a significant rate.[4][5][6][7][8] The carbon-nitrogen bond in aliphatic amines is generally stable in water at neutral pH. Therefore, a lack of degradation under these conditions helps to establish the baseline stability of your molecule.

Question 4: My acidic hydrolysis experiment is showing a complex mixture of degradants. What are the likely reactions occurring?

Answer: Under acidic conditions, both the primary and tertiary amines in your molecule will be protonated. While the C-N bond is generally stable, prolonged heating in strong acid could potentially lead to degradation. However, a more likely scenario for a complex mixture could be side reactions or interactions with the acid used, especially if it is a strong oxidizing acid.

A potential, though less common, pathway could involve acid-catalyzed rearrangement or fragmentation, particularly at elevated temperatures. It is also important to consider the purity of your starting material, as impurities could also degrade and contribute to the complexity of the chromatogram.

Question 5: What degradation products should I anticipate under basic hydrolysis?

Answer: Aliphatic amines are generally stable to basic hydrolysis. However, the presence of other functional groups in a molecule could potentially lead to base-catalyzed reactions. For this compound, significant degradation under typical basic hydrolysis conditions (e.g., 0.1 M NaOH at elevated temperatures) is not highly anticipated. If degradation is observed, it would be important to investigate potential catalytic effects of the base on specific bonds or if impurities are driving the reaction.

Section 3: Oxidative Degradation

Question 6: My oxidative degradation experiment with hydrogen peroxide is showing multiple degradation peaks. What are the expected oxidative pathways for this molecule?

Answer: Oxidative degradation is a very likely pathway for this compound due to the presence of primary and tertiary amine functionalities. The tertiary amine on the piperazine ring is particularly susceptible to oxidation.[9]

Expected oxidative degradation pathways include:

  • N-oxide formation: The tertiary amine of the piperazine ring can be readily oxidized to its corresponding N-oxide. This is a very common metabolic and degradation pathway for tertiary amines.

  • N-dealkylation: Oxidative cleavage of the N-methyl group from the piperazine ring can occur, leading to the formation of a secondary amine on the piperazine ring and formaldehyde.[9] Similarly, cleavage of the bond between the piperazine ring and the propan-1-amine moiety can also occur.

  • Oxidation of the primary amine: The primary amine can be oxidized to a variety of products, including a nitroso, nitro, or even a carboxylic acid derivative through more extensive oxidation and cleavage.

  • Ring opening: The piperazine ring can undergo oxidative cleavage under harsh conditions.

The following diagram illustrates the potential initial oxidative degradation pathways:

Oxidative Degradation Pathways cluster_main This compound cluster_products Potential Oxidative Degradants A Parent Molecule B N-oxide A->B N-oxidation (Tertiary Amine) C N-demethylated piperazine A->C N-dealkylation D Primary amine oxidation products A->D Oxidation (Primary Amine)

Caption: Initial oxidative degradation pathways.

Question 7: I am having trouble achieving reproducible results in my oxidative degradation studies. What could be the cause?

Answer: Reproducibility issues in oxidative studies often stem from the nature of free-radical reactions. The concentration of the oxidizing agent (e.g., H₂O₂), temperature, presence of metal ions (which can catalyze oxidation), and exposure to light can all significantly impact the rate and extent of degradation.[10]

Troubleshooting Steps:

  • Control the Temperature: Use a precisely controlled water bath or heating block.

  • Use High-Purity Reagents: Ensure your hydrogen peroxide and solvents are free of metal ion contaminants.

  • Protect from Light: Conduct experiments in amber glassware or cover your reaction vessels with aluminum foil.

  • Standardize Reaction Time: Quench the reaction at a precise time point.

  • Consider an Antioxidant: In some cases, adding a known amount of an antioxidant can help to control the reaction.

Section 4: Photodegradation and Thermal Degradation

Question 8: My compound appears to be sensitive to light. What are the likely photodegradation pathways?

Answer: Aliphatic amines can undergo photodegradation, although they do not typically absorb light in the visible spectrum.[11] However, they can absorb UV radiation. Photodegradation of amines can be initiated by the formation of radicals.[12] For your molecule, potential photodegradation pathways could involve:

  • C-N bond cleavage: Homolytic cleavage of the C-N bonds, particularly alpha to the nitrogen atoms, can lead to the formation of radical species that can then recombine or react further.

  • N-H bond cleavage: For the primary amine, cleavage of the N-H bond can also initiate radical reactions.

  • Photo-oxidation: In the presence of oxygen, photo-oxidation can occur, leading to products similar to those seen in chemical oxidation studies.[11]

Question 9: At what temperature should I conduct my thermal degradation study, and what should I look for?

Answer: Thermal degradation studies should be conducted at temperatures above those used for accelerated stability testing (e.g., 40°C). A common starting point is 60°C or 80°C, with the temperature being adjusted to achieve the target degradation level.[2]

For this compound, which contains a piperazine ring, thermal degradation could lead to ring cleavage or other rearrangements, especially at higher temperatures.[13] It is also possible to observe the formation of volatile degradation products.[14] Analysis by headspace GC-MS can be a valuable tool for identifying these volatile degradants.

Experimental Protocols

Protocol 1: General Forced Degradation Stock Solution Preparation
  • Accurately weigh and dissolve a suitable amount of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) to achieve a stock solution concentration of approximately 1 mg/mL.[2]

  • Ensure the compound is fully dissolved before proceeding to the individual stress conditions.

Protocol 2: Oxidative Degradation Procedure
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Mix well and keep the solution at room temperature, protected from light, for 24 hours.

  • At the end of the incubation period, dilute the sample with mobile phase to an appropriate concentration for analysis.

  • If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 60°C) or with a higher concentration of hydrogen peroxide (e.g., 30%).

The following workflow diagram outlines the general process for a forced degradation study:

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (e.g., 80°C) A->E F Photolytic (ICH Q1B) A->F G Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability- Indicating Method (e.g., HPLC-UV/MS) G->H I Characterize Degradants H->I

Caption: General workflow for a forced degradation study.

Data Summary Table

Stress ConditionReagents and ConditionsPotential Degradation ProductsAnalytical Considerations
Acid Hydrolysis 0.1 M HCl, 60°C, 24hMinimal degradation expected.Use of a non-hydrolyzable buffer in the mobile phase.
Base Hydrolysis 0.1 M NaOH, 60°C, 24hMinimal degradation expected.Ensure pH of the final sample is compatible with the HPLC column.
Oxidation 3% H₂O₂, Room Temp, 24hN-oxide, N-demethylated products.Use of a mass spectrometer for identification of isobaric species.
Thermal 80°C, 48hRing-opened products, volatile amines.Headspace GC-MS for volatile degradants.
Photolytic ICH Q1B guidelinesRadical-induced cleavage products.Compare with a dark control to confirm light-induced degradation.

References

  • Allen, A. D.
  • Chemistry Steps.
  • NILU.
  • BYJU'S. Types of Amide Hydrolysis. BYJU'S.
  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Chemistry LibreTexts. 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
  • INIS-IAEA. Degradation of nitrogen-containing hazardous compounds using advanced oxidation processes: A review on aliphatic and aromatic amines, dyes, and pesticides. INIS-IAEA.
  • ACS Publications. Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States. The Journal of Physical Chemistry A.
  • University of Texas at Austin. Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture.
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • PubMed.
  • ResearchGate. Photochemistry of Aliphatic and Aromatic Amines.
  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • SID.
  • ChemRxiv. Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv.
  • Understanding the chemical basis of drug stability and degrad
  • PubMed. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
  • NIH.
  • NIH. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. NIH.
  • ResearchGate. Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions | Request PDF.
  • NIH.
  • Sigma-Aldrich. 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine. Sigma-Aldrich.
  • ResearchGate. Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation | Request PDF.
  • Longdom Publishing.
  • ChemScene. 2-Methyl-2-(piperazin-1-yl)propan-1-amine. ChemScene.
  • Chemchart. 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (84725-48-4). Chemchart.
  • Sigma-Aldrich. 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine sigma-aldrich. Sigma-Aldrich.

Sources

resolving inconsistencies in analytical data for 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for researchers, scientists, and drug development professionals working with 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently encountered questions (FAQs) regarding its analysis. Our goal is to empower you to resolve data inconsistencies and ensure the generation of robust, reliable, and reproducible results.

The unique structure of this compound—possessing both a primary and a tertiary amine within a sterically hindered aliphatic framework—presents distinct analytical challenges. This document moves beyond simple procedural lists to explain the underlying chemical principles governing these challenges, enabling you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses high-level inquiries that form the foundation of a sound analytical strategy for this compound.

Q1: What are the primary analytical challenges associated with this compound?

A: The main challenges stem from three core properties of the molecule:

  • Low UV Absorbance: As an aliphatic amine lacking a significant chromophore, the compound exhibits poor response with standard UV detectors. This necessitates using low wavelengths (e.g., 195-220 nm) for HPLC analysis, which can increase baseline noise and sensitivity to mobile phase impurities.[1]

  • Strong Basicity: The presence of two amine groups (pKa values are typically >9) means the compound is highly basic. This can lead to strong, undesirable interactions with acidic residual silanols on standard silica-based HPLC columns, resulting in significant peak tailing and poor chromatographic performance.

  • Chemical Reactivity and Stability: Primary and tertiary amines can be susceptible to oxidation upon exposure to air, leading to the formation of N-oxides and other degradation products.[2] Furthermore, as a secondary amine, the piperazine moiety is a potential precursor for the formation of N-nitrosamine impurities, which are under strict regulatory scrutiny.[3][4] The compound can also be hygroscopic, absorbing atmospheric moisture and complicating accurate weighing.

Q2: What are the recommended initial analytical techniques for purity assessment and characterization?

A: A multi-technique approach is essential for a comprehensive assessment:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Primarily for purity analysis and quantification of non-volatile impurities. A method using a C18 column with a mobile phase containing a low concentration of an acid like formic or trifluoroacetic acid is a good starting point to improve peak shape.[5] Detection is typically performed at low UV wavelengths (e.g., 210 nm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities. The high basicity may require derivatization to improve volatility and reduce peak tailing, though direct injection is often feasible on modern columns.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation and for identifying impurities that have distinct proton or carbon environments. It provides crucial information about the molecule's framework that chromatographic methods cannot.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful technique for impurity identification. It provides molecular weight information for unknown peaks observed in HPLC, which is critical for investigating degradation pathways or process-related impurities.

Q3: How should I properly handle and store this compound to maintain its integrity?

A: To prevent degradation and ensure analytical consistency, strict handling and storage protocols are necessary:

  • Storage: Store the material in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent oxidation. Keep it in a cool, dark, and dry place, ideally within a desiccator to mitigate water absorption.

  • Handling: When weighing, work quickly and in a low-humidity environment if possible. For preparing stock solutions, use freshly opened, high-purity solvents and consider sparging them with nitrogen or helium to remove dissolved oxygen. Solutions should be prepared fresh and stored protected from light and air, especially if they will be used over an extended period.

Troubleshooting Guide: Resolving Specific Data Inconsistencies

This section provides a systematic, cause-and-effect approach to resolving common analytical problems.

I. HPLC Analysis Inconsistencies

Problem 1: Poor Peak Shape (Severe Tailing)

  • Causality: Peak tailing for this amine is almost always caused by secondary ionic interactions between the protonated amine groups and deprotonated, acidic silanol groups (Si-O⁻) on the surface of the silica-based column packing. This interaction is stronger than the desired reversed-phase partitioning, causing a portion of the analyte molecules to lag behind, smearing the peak.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for HPLC peak tailing.

  • Detailed Solutions:

    • Lower Mobile Phase pH: Adding an acid like 0.1% formic acid protonates the analyte (making it consistently positively charged) and, more importantly, suppresses the ionization of the silanol groups, minimizing the primary cause of tailing.[5]

    • Use a Competing Base: If lowering the pH is insufficient, adding a small amount of a competing base like triethylamine (TEA) can be effective. The TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from these interactions.

    • Select a Modern Column: Use a column with high-purity silica and robust end-capping, or a hybrid particle column (e.g., Waters XBridge™, Phenomenex Gemini®). These columns have a much lower concentration of active silanol sites and are more resistant to basic compounds.

Problem 2: Drifting Retention Times and Inconsistent Area Counts

  • Causality: This issue often points to problems with the HPLC system's equilibration, mobile phase preparation, or column temperature fluctuations. For a highly basic analyte, even minor changes in mobile phase pH can significantly alter retention.

  • Solutions:

    • Ensure Proper Equilibration: The column must be thoroughly equilibrated with the mobile phase, especially when using additives like TEA, which can take longer to saturate the column surface. A minimum of 20-30 column volumes is recommended.

    • Use a Buffered Mobile Phase: Instead of just formic acid, use a prepared buffer (e.g., ammonium formate) adjusted to a specific pH. This makes the retention time more robust against small variations in mobile phase preparation.

    • Control Column Temperature: Employ a column oven and maintain a constant temperature (e.g., 30-40 °C). This stabilizes retention times and can also improve peak efficiency.

    • Pre-treat the Sample: Ensure the sample is fully dissolved in the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion and shifting retention.

Problem 3: Appearance of New or Growing Peaks Upon Sample Re-analysis

  • Causality: This is a classic sign of sample instability. The new peaks are likely degradation products. The amine can oxidize or, if in an acidic solution with a source of nitrite, potentially form nitrosamines.

  • Identification and Mitigation Workflow:

    Caption: Decision tree for identifying unknown peaks.

  • Solutions:

    • Confirm Degradation: Re-assay an aged sample solution against a freshly prepared one. A significant increase in the area of the new peak confirms it is a degradant.

    • Use an Autosampler Cooler: If using an autosampler for long sequences, keep the sample vials cooled (e.g., 4-10 °C) to slow down degradation.

    • Identify the Degradant: Use LC-MS to get the molecular weight of the unknown peak. A mass increase of +16 Da often suggests oxidation (N-oxide formation).

    • Forced Degradation Studies: To proactively understand potential issues, perform forced degradation studies (acid, base, peroxide, heat, light) to identify likely degradation products and develop a stability-indicating method.[9]

II. GC-MS Analysis Inconsistencies

Problem: Poor Peak Shape or Complete Loss of Signal

  • Causality: The polar and highly basic nature of the amine can cause it to interact irreversibly with active sites within the GC inlet or column, especially if the system is not well-maintained. This is known as adsorption.

  • Solutions:

    • Use a Base-Deactivated Inlet Liner: A standard glass wool liner has active sites. Use a liner specifically designed for basic compounds.

    • Employ a Base-Deactivated Column: Use a column with a phase designed to shield active sites and minimize interactions with amines (e.g., a "WAX" or amine-specific phase).

    • Derivatization: If adsorption persists, derivatize the primary amine group (e.g., via acylation or silylation). This blocks the active site on the molecule, making it less polar and more volatile, which dramatically improves its chromatographic behavior.

    • Check for Leaks: Air leaks in the GC-MS system can degrade the column's stationary phase, creating active sites that trap amines.

III. NMR Analysis Inconsistencies

Problem: Broadened ¹H NMR Signals, Especially for Amine Protons

  • Causality: The primary amine (-NH₂) protons undergo chemical exchange with each other and with any trace amounts of water in the NMR solvent (e.g., CDCl₃). This exchange occurs on the NMR timescale and leads to signal broadening. The piperazine ring protons can also show broadening due to slow ring inversion.

  • Solutions:

    • D₂O Shake: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ protons will exchange with deuterium and their signal will disappear. This is a definitive way to confirm the identity of the amine proton signals.

    • Use a Dry Solvent: Use a fresh, sealed ampule of deuterated solvent to minimize water content.

    • Variable Temperature (VT) NMR: Acquiring the spectrum at a lower temperature can slow down the rate of ring inversion, potentially sharpening the signals for the piperazine protons into more defined patterns.

Baseline Analytical Protocols

These protocols provide a validated starting point for your analysis. They should be optimized for your specific instrumentation and sample matrix.

Protocol 1: RP-HPLC Purity Method
ParameterRecommended ConditionRationale
Column X-Bridge C18, 4.6 x 150 mm, 5 µmHybrid particle column provides excellent stability and peak shape for basic compounds.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to protonate the analyte and suppress silanol activity.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier for reversed-phase.
Gradient 5% to 95% B over 15 minutesA broad gradient is suitable for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 35 °CImproves efficiency and ensures reproducible retention times.
Detection UV at 210 nmMaximizes sensitivity for a compound with no strong chromophore.
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in Mobile Phase ADissolving in the initial mobile phase prevents peak distortion.
Protocol 2: GC-MS Impurity Profile Method
ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm x 0.25 µmGeneral purpose, robust column. For persistent issues, switch to a base-deactivated column.
Inlet Temp. 250 °CEnsures efficient volatilization.
Inlet Liner Base-Deactivated, SplitlessMinimizes analyte adsorption in the inlet.
Carrier Gas Helium, 1.2 mL/min (constant flow)
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates compounds based on boiling point.
MS Transfer Line 280 °CPrevents condensation of analytes before reaching the source.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 40-450 amuCovers the mass of the parent compound and likely fragments/impurities.
References
  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Detecting Primary Amines. Chromatography Forum. [Link]

  • N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine Monograph. SWGDRUG.org. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry. [Link]

  • low/high resolution 1H proton nmr spectrum of 2-methylpropane. Doc Brown's Chemistry. [Link]

  • Method Validation for Stability Indicating Method of Related Substance in Active Pharmaceutical Ingredients. Longdom Publishing. [Link]

Sources

Technical Support Center: Enhancing the Solution Stability of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine in solution. The information herein is synthesized from established principles of organic chemistry and pharmaceutical stability testing, focusing on the compound's key structural motifs: a primary amine, a tertiary amine, and a piperazine ring.

Introduction: Understanding the Molecule's Stability Profile

This compound possesses multiple functional groups susceptible to degradation. The primary amine (-NH2) and the tertiary amine within the 4-methylpiperazine moiety are potential sites for oxidation. The piperazine ring itself, a common scaffold in active pharmaceutical ingredients (APIs), can undergo thermal degradation or ring-opening reactions.[1] Understanding these potential liabilities is the first step toward designing robust experimental and storage solutions.

This guide will address the primary factors influencing the stability of this compound—namely oxidation, pH, temperature, and light—and provide actionable protocols to mitigate degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered by researchers working with this compound and related structures.

Section 1: Degradation and Observation

Q1: My solution of this compound is showing a yellow or brown discoloration over time. What is causing this?

A1: Discoloration is a common indicator of oxidative degradation. Amine functional groups, especially in the presence of oxygen, trace metal ions, or light, can form colored degradation products. The tertiary amine on the piperazine ring is susceptible to forming an N-oxide, while the primary amine can also undergo complex oxidative pathways.

Q2: I'm observing inconsistent results in my biological assays. Could this be related to compound instability?

A2: Yes, absolutely. If the parent compound degrades, the effective concentration in your assay will decrease, leading to a loss of potency and inconsistent results.[2] Degradation products may also interfere with the assay or exhibit unexpected biological activity. It is crucial to confirm the integrity of your stock solutions. Whenever possible, use freshly prepared solutions. If storage is necessary, keep solutions at low temperatures (-20°C or -80°C) in single-use aliquots to prevent freeze-thaw cycles.[2]

Q3: What are the most likely degradation pathways for this molecule?

A3: The primary degradation pathways for this compound are likely:

  • Oxidation: This is a major concern for both the primary and tertiary amine groups.[3][4] The presence of oxygen, transition metal ions (which can catalyze oxidation), and light can accelerate this process.[5] Degradation can lead to N-oxides and other oxidized species.

  • Thermal Degradation: At elevated temperatures, the piperazine ring can undergo degradation, potentially through nucleophilic substitution reactions leading to ring-opening.[1] Studies on similar piperazine structures show significant degradation at high temperatures (e.g., 135-175°C), but even moderate heat can accelerate other degradation pathways.[1]

  • pH-Dependent Hydrolysis: While less common for the core structure, if formulated with other susceptible molecules (e.g., esters, amides), extreme pH can catalyze hydrolysis of those components, indirectly affecting the overall formulation stability.[6]

Section 2: Stabilization Strategies

Q4: How does pH affect the stability of my compound in an aqueous solution?

A4: pH is a critical factor. The stability of amines in solution is highly dependent on their protonation state.[7]

  • Acidic pH (e.g., pH < 7): At lower pH, the amine groups will be protonated (e.g., -NH3+). This protonation generally protects the amine from oxidation because the lone pair of electrons on the nitrogen is no longer readily available to react with oxidizing agents. However, excessively low pH can catalyze other reactions like hydrolysis if other susceptible functional groups are present.

  • Basic pH (e.g., pH > 8): At higher pH, the amines will be in their free base form, making them more nucleophilic and significantly more susceptible to oxidative degradation.

For optimal stability against oxidation, maintaining a slightly acidic pH where the amines are protonated is generally recommended.

Q5: What is the best way to prepare and store stock solutions to maximize stability?

A5: To maximize the stability of this compound solutions, follow these best practices:

  • Solvent Selection: Use high-purity, degassed solvents. If using water, use deionized, HPLC-grade water. For organic solvents, ensure they are free of peroxides.

  • pH Control: If preparing aqueous stock solutions, buffer the solution to a slightly acidic pH (e.g., pH 4-6) to ensure the amine groups are protonated and less susceptible to oxidation.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[3] This is one of the most effective ways to prevent oxidative degradation.

  • Temperature Control: Store solutions at low temperatures. For short-term storage (days), refrigeration at 4°C is often sufficient. For long-term storage (weeks to months), freezing at -20°C or -80°C is recommended.[8] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[3]

Q6: Should I use antioxidants? If so, which ones are recommended?

A6: Yes, antioxidants can be very effective at inhibiting oxidative degradation.[9] They work by reacting with oxygen or free radicals more readily than the drug molecule.[10]

  • Recommended Antioxidants: Common choices for pharmaceutical formulations include ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA).[10][11]

  • Important Consideration: In some cases, the combination of an antioxidant (a reducing agent) and a chelating agent in the presence of trace transition metal ions can paradoxically promote oxidation via the Udenfriend reaction.[9] Therefore, it is essential to test the effectiveness of any antioxidant in your specific formulation.

Section 3: Analytical & Experimental Protocols

Q7: How can I experimentally determine the stability of my compound?

A7: A forced degradation study (also known as a stress testing) is the standard method to determine the intrinsic stability of a compound.[12] This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products. This data is crucial for developing stability-indicating analytical methods.

Q8: I need a protocol for a forced degradation study. Can you provide one?

A8: Certainly. Here is a general protocol. You will need a stability-indicating analytical method, typically HPLC-UV or LC-MS, to quantify the parent compound and detect degradation products.[2][13]

Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Aliquot the stock solution and expose it to the following conditions. Always include a control sample protected from stress.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.[12]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.[12]

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[2]

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.[12]

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or a photostability chamber.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample. Neutralize the acid and base hydrolysis samples. Dilute all samples to an appropriate concentration and analyze using your stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss in the peak area of the parent compound and the appearance of new peaks indicate degradation. LC-MS can be used to identify the mass of the degradation products.[2]

Visualization of Key Concepts

Workflow for Stability Enhancement

The following diagram outlines the logical workflow for diagnosing and improving the stability of this compound in solution.

Stability_Workflow cluster_problem Problem Identification cluster_analysis Analysis & Hypothesis cluster_solution Solution Implementation cluster_validation Validation Observe Observe Instability (e.g., color change, assay variance) Hypothesize Hypothesize Degradation Pathway (Oxidation, pH, Temp, Light) Observe->Hypothesize Investigate Forced_Deg Perform Forced Degradation Study Hypothesize->Forced_Deg Confirm Control_pH Control pH (Buffer to pH 4-6) Forced_Deg->Control_pH Implement Control_O2 Control Oxygen (Inert gas, Antioxidants) Forced_Deg->Control_O2 Control_Temp Control Temperature (Refrigerate/Freeze) Forced_Deg->Control_Temp Control_Light Control Light (Amber vials) Forced_Deg->Control_Light Validate Validate Stability (Real-time stability study) Control_pH->Validate Verify Control_O2->Validate Verify Control_Temp->Validate Verify Control_Light->Validate Verify

Caption: A logical workflow for addressing the stability of the target compound.

Factors Influencing Amine Stability

This diagram illustrates the key environmental factors that can lead to the degradation of amine-containing compounds.

Amine_Stability_Factors cluster_factors Degradation Factors center Amine Stability Oxygen Oxygen (Atmosphere) center->Oxygen Oxidation Metal_Ions Metal Ions (Fe³⁺, Cu²⁺) center->Metal_Ions Catalyzes Oxidation Light Light (UV) (Photodegradation) center->Light Initiates Radical Rxns Temperature High Temperature (Thermal Stress) center->Temperature Accelerates Rxns High_pH High pH (Free Base Form) center->High_pH Increases Reactivity

Caption: Key environmental factors that negatively impact amine stability in solution.

Summary Table of Stabilization Strategies

ParameterRecommended ActionRationale
pH Buffer aqueous solutions to a slightly acidic pH (e.g., 4-6).Protonates the amine groups, protecting them from oxidation by making the nitrogen lone pair less available.[7]
Oxygen Prepare and store solutions under an inert atmosphere (N₂ or Ar). Use degassed solvents. Consider adding antioxidants (e.g., ascorbic acid, BHT).Minimizes the primary reactant for oxidative degradation. Antioxidants scavenge oxygen and free radicals.[3][10]
Temperature Store solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term).Reduces the rate of all chemical degradation reactions, including oxidation and thermal breakdown.[8]
Light Use amber glass vials or wrap containers in foil.Prevents photodegradation, which can initiate radical chain reactions leading to oxidation.[3]
Metal Ions Use high-purity reagents and solvents. If metal contamination is suspected, consider adding a chelating agent like EDTA.Transition metal ions can catalyze oxidative degradation reactions.[5][14]

References

  • Lévêque, D., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. (2023, January 20). Manufacturing Chemist.
  • Preventing Chemical Degradation of Drug Products. (2022, November 26). FTLOScience.
  • CHAPTER 9: Control of Drug Degradation. (n.d.). Royal Society of Chemistry.
  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal.
  • Waterman, K. C. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.
  • Wagaarachchige, J. D., et al. (2024). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.
  • Various Authors. (2020, March 31).
  • Chen, E. (2015). Oxidative degradation of amine solvents for CO2 capture.
  • A Review on Analytical Methods for Piperazine Determination. (2024). International Journal of Pharmaceutical Sciences and Research.
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed.
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia.
  • Bedell, S. A. (2009). Oxidative degradation mechanisms for amines in flue gas capture. Energy Procedia.
  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.).
  • Various Authors. (2015, February 15). What is the influence of the pH on imine formation in a water solution?
  • Sexton, A. J. (2009). Oxidative Degradation of Amines With High-Temperature Cycling.
  • Voice, A. K., & Rochelle, G. T. (2013). Catalysts and inhibitors for oxidative degradation of monoethanolamine. Energy Procedia.
  • Emissions and formation of degradation products in amine- based carbon capture plants. (n.d.). FORCE Technology.
  • US Patent 4,622,168A. (1986). Stabilizer for amine/quaternary ammonium blends.
  • The Impact of pH on Chemical Stability in Lab Experiments. (2024, May 1). Ibis Scientific, LLC.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry.
  • Islam, M. A., et al. (2011).
  • Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal. (n.d.).
  • Islam, M. A. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository.
  • Various Authors. (2019, May 19). Why are tertiary amines less basic than secondary and primary amines in water than when vapourised? Chemistry Stack Exchange.
  • Lepaumier, H. (2011). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. (2024, June 8). PubMed.
  • Islam, M. A., et al. (2011). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. (2024, June 8). MDPI.
  • 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine. (n.d.). Sigma-Aldrich.
  • 2-Methyl-2-(piperazin-1-yl)propan-1-amine. (n.d.). ChemScene.
  • 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine. (n.d.). Sigma-Aldrich.
  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2020).
  • 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (84725-48-4). (n.d.). Chemchart.
  • amine. (n.d.). ChemicalBook.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine and Related Compounds in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling piperazine-containing compounds. This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing solubility issues with basic compounds like 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine in experimental assays. While predictive data for some analogs of this compound suggest high water solubility, practical experience often reveals challenges in complex assay buffers. This guide is designed to explain the underlying chemical principles and provide robust, step-by-step protocols to ensure your compound remains in solution for reliable and reproducible results.

A Note on Compound Identification

Before proceeding, it is crucial to verify the precise identity of your molecule. The chemical name "this compound" is specific, but several closely related structures exist. For example, 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine is listed under CAS number 84725-48-4 .[1][2] It is essential to confirm your compound's structure and CAS number, as subtle structural differences can impact physicochemical properties. However, the strategies outlined in this guide are broadly applicable to this class of basic aliphatic piperazine compounds.

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO for a stock solution, but it precipitates when I dilute it into my aqueous assay buffer (e.g., PBS, pH 7.4). Why is this happening?

This is a classic solubility issue for basic compounds. Your compound, containing a primary amine and a piperazine ring, is a weak base.[3][4][5] Here's the underlying mechanism:

  • In DMSO : The compound is in its neutral, non-ionized (free base) form, which is generally soluble in organic solvents like DMSO.

  • In Neutral/Alkaline Aqueous Buffer (pH ≥ 7.4) : When you introduce the DMSO stock into a buffer with a pH close to or above the compound's pKa (the pH at which it is 50% ionized), the compound remains predominantly in its less soluble, neutral free base form. This leads to precipitation.

  • The "pKa Rule" for Amines : Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[4] Piperazine itself has two pKa values, approximately 5.4 and 9.7.[3][6] Your compound likely has at least two pKa values in a similar range. At physiological pH (7.4), a significant portion of the amine groups may not be protonated, reducing water solubility.

The key to keeping it soluble in an aqueous environment is to protonate the amine groups, forming a more polar and thus more water-soluble salt.[4]

Q2: What is the most straightforward first step to try and solve this precipitation issue?

The most direct and often most effective strategy is pH modification . By lowering the pH of your assay buffer, you can increase the proportion of the compound that is in its protonated, water-soluble salt form.

Q3: My assay is sensitive to pH. Are there other methods I can use without significantly changing the buffer pH?

Yes. If altering the assay pH is not feasible, several other formulation strategies can be employed, either alone or in combination. These include the use of:

  • Co-solvents : Introducing a water-miscible organic solvent into the final assay solution can increase the solubility of the neutral form.

  • Surfactants : These molecules form micelles that can encapsulate the hydrophobic parts of your compound, increasing its apparent solubility.

  • Cyclodextrins : These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with your compound, effectively shielding the less soluble parts from the aqueous environment.[7]

The choice of method depends on the specific constraints of your assay system, such as tolerance for organic solvents or potential interference from surfactants.

Troubleshooting Guide & Experimental Protocols

This section provides a systematic approach to identifying the optimal solubilization strategy for your compound.

Issue 1: Compound Precipitation upon Dilution from DMSO Stock

Your primary goal is to find the simplest condition that maintains solubility without interfering with the assay.

G start Start: Compound precipitates in assay buffer ph_mod Strategy 1: pH Modification (Primary Approach) start->ph_mod ph_test Test Solubility in Buffers pH 6.5, 6.0, 5.5, 5.0 ph_mod->ph_test ph_success Success: Compound is Soluble Proceed with Assay ph_test->ph_success Soluble ph_fail Failure: Still Precipitates or Assay pH is Incompatible ph_test->ph_fail Insoluble cosolvent Strategy 2: Co-solvents (If pH Mod Fails) ph_fail->cosolvent cosolvent_test Test Solubility with Co-solvents (e.g., Ethanol, PEG 400) at 1-5% Final Concentration cosolvent->cosolvent_test cosolvent_success Success: Compound is Soluble Verify No Assay Interference cosolvent_test->cosolvent_success Soluble cosolvent_fail Failure: Still Precipitates or Co-solvent Interferes cosolvent_test->cosolvent_fail Insoluble cyclodextrin Strategy 3: Cyclodextrins (Advanced Approach) cosolvent_fail->cyclodextrin cyclo_test Test Solubility with HP-β-CD (e.g., 1-10 mM) cyclodextrin->cyclo_test cyclo_success Success: Compound is Soluble Verify No Assay Interference cyclo_test->cyclo_success

Caption: Decision workflow for troubleshooting poor compound solubility.

This protocol aims to determine the lowest pH required to fully solubilize the compound at the desired final concentration.

Objective: To find a suitable acidic buffer system for creating a soluble, aqueous stock solution.

Materials:

  • Your compound (solid form)

  • DMSO

  • Aqueous buffers (e.g., 50 mM Citrate, MES, or Acetate) at pH 5.0, 5.5, 6.0, and 6.5

  • Your standard assay buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Prepare a High-Concentration DMSO Stock: Dissolve your compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Serial Dilution Test:

    • In separate tubes, add an aliquot of the DMSO stock to each of the acidic buffers (pH 5.0 to 6.5) and your standard assay buffer (pH 7.4) to achieve the highest final concentration you will use in your assay.

    • Crucially, keep the final DMSO concentration constant and as low as possible (ideally ≤1%, max 5%) across all conditions.

  • Observation:

    • Vortex each tube briefly.

    • Incubate at room temperature for 30 minutes.

    • Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the supernatant via HPLC-UV or LC-MS.

  • Analysis: Identify the highest pH at which the compound remains fully dissolved. This is your optimal solubilization buffer.

Causality: By decreasing the pH well below the compound's pKa, you shift the equilibrium towards the protonated (BH⁺) form, which is significantly more soluble in water due to its ionic nature.

Use this protocol if pH modification is not a viable option for your assay.

Objective: To enhance solubility at a fixed pH using formulation excipients.

Materials:

  • Aqueous stock solution of your compound prepared in the acidic buffer identified in Protocol 1 (if possible), OR your high-concentration DMSO stock.

  • Assay buffer (at the required final pH, e.g., 7.4).

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).

  • Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution (e.g., 100 mM in water).

Procedure:

  • Co-solvent Screening:

    • Prepare serial dilutions of your compound in the assay buffer.

    • To separate sets of these dilutions, add a co-solvent to final concentrations of 1%, 2%, and 5% (v/v).

    • Observe for precipitation as described in Protocol 1.

  • Cyclodextrin Screening:

    • Prepare serial dilutions of your compound in the assay buffer.

    • To these dilutions, add HP-β-CD to final concentrations of 1, 2, 5, and 10 mM.

    • Observe for precipitation.

  • Assay Compatibility Check (CRITICAL): Once you find a condition that solubilizes your compound, you must run a control experiment to ensure the excipient itself does not interfere with your assay.

    • Run the assay with the vehicle control (e.g., assay buffer + 5% PEG 400) without your compound.

    • Compare the results to the assay run with the standard buffer alone. Any significant difference indicates interference.

Data Summary Table for Excipient Screening:

ExcipientConcentrationVisual Solubility (at max compound conc.)Assay Interference (Yes/No)
None0%PrecipitateN/A
Ethanol1%Slight HazeTest
Ethanol5%ClearTest
PEG 4001%ClearTest
PEG 4005%ClearTest
HP-β-CD2 mMSlight HazeTest
HP-β-CD5 mMClearTest

Causality:

  • Co-solvents reduce the polarity of the bulk solvent (water), making it more favorable for the less polar free-base form of the compound to stay in solution.

  • Cyclodextrins act as "molecular buckets," encapsulating the hydrophobic regions of your compound in their non-polar core, while their polar exterior maintains solubility in the aqueous buffer.[7]

Logical Relationships in Solubility

The interplay between pH, pKa, and solubility for a basic compound can be visualized as follows:

G cluster_0 Solution pH vs. Compound pKa cluster_1 Dominant Species & Properties ph_low pH << pKa (e.g., pH 5.0) species_ionized Protonated (BH⁺) Polar, Water-Soluble ph_low->species_ionized Favors ph_equal pH ≈ pKa species_mixed 50% BH⁺ / 50% B Mixture ph_equal->species_mixed Results in ph_high pH >> pKa (e.g., pH 9.0) species_neutral Free Base (B) Non-polar, Poorly Water-Soluble ph_high->species_neutral Favors

Caption: Relationship between pH, pKa, and the ionization state of a basic compound.

By understanding these fundamental principles and applying the systematic troubleshooting protocols provided, you can overcome the solubility challenges posed by this compound and similar basic compounds, leading to more accurate and reliable experimental outcomes.

References

  • Piperazine. Wikipedia. [Link]

  • Piperazine. Solubility of Things. [Link]

  • Absorption rates and CO2 solubility in new piperazine blends. ResearchGate. [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. National Institutes of Health. [Link]

  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. ResearchGate. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. National Institutes of Health. [Link]

  • 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (84725-48-4). Chemchart. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. King's College London Research Portal. [Link]

  • 2-methyl-1-propan-2-ylpiperazine (CAS 26864-96-0) Properties. Chemcasts. [Link]

  • Basicity of Amines. Chemistry LibreTexts. [Link]

  • Amines - Lab Demonstration / solubility / basic character. YouTube. [Link]

Sources

challenges in the scale-up production of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for the scale-up production of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine.

Introduction: Welcome to the technical resource for researchers and process chemists involved in the synthesis and scale-up of this compound. This molecule, a key building block in modern pharmaceutical development, presents unique challenges when transitioning from laboratory-scale batches to pilot or commercial production.[1] The inherent complexities of handling substituted piperazines, managing reaction selectivity, and ensuring final product purity require a robust and well-understood process.[2]

This guide is structured to provide direct, actionable solutions to common problems encountered in the field. It moves beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also build a more resilient and efficient large-scale process.

Section 1: Overview of the Primary Synthesis Pathway

The most common and industrially viable route to this compound involves the nucleophilic substitution of a suitable 3-carbon electrophile with 1-methylpiperazine. A typical example is the reaction with 1-amino-2-methylpropan-2-ol's activated intermediate or, more directly, a protected halo-amine precursor. For the purpose of this guide, we will focus on the reaction of 1-methylpiperazine with a precursor like 1-chloro-2-methyl-2-aminopropane (or its protected form).

Diagram: General Synthesis Route

reagent1 1-Methylpiperazine product This compound reagent1->product Nucleophilic Substitution reagent2 1-X-2-methylpropan-2-amine (X = Cl, Br, OTs; amine may be protected) reagent2->product workup Aqueous Work-up & Purification product->workup Crude Product solvent_base Solvent (e.g., ACN, THF) Base (e.g., K2CO3, Et3N) solvent_base->product

Caption: A generalized nucleophilic substitution pathway for synthesis.

Section 2: Troubleshooting Guide

This section addresses specific, high-frequency challenges in a direct question-and-answer format.

Problem Area: Low Yield & Poor Conversion

Q1: My reaction has stalled with significant starting material remaining, even after extended reaction time. What are the primary causes during scale-up?

A1: This is a classic scale-up issue often traced back to mass and heat transfer limitations.[3][4]

  • Causality & Diagnosis:

    • Poor Mixing: In larger reactors, inefficient agitation can create stagnant zones where reactants do not come into contact. What works with a small magnetic stir bar is rarely sufficient for hundreds of liters. This is especially true if you are using a heterogeneous base like potassium carbonate.

    • Thermal Gradients: Large volumes can lead to uneven heating.[4] The temperature probe might show the target temperature, but colder spots within the reactor will slow the reaction rate locally, leading to overall poor conversion.

    • Base Inactivity: If using a solid base (e.g., K₂CO₃), its surface area and interaction with the solvent are critical. Inadequate mixing can prevent the base from effectively scavenging the acid byproduct (e.g., HCl), thereby protonating your 1-methylpiperazine nucleophile and halting the reaction.

  • Troubleshooting Protocol:

    • Evaluate Agitation: Review the reactor's agitation capabilities. For solid-liquid mixtures, ensure the impeller is designed for solid suspension (e.g., a pitched-blade turbine) and the agitation speed is sufficient to create a visible vortex and keep solids suspended.

    • Optimize Reagent Addition: Instead of adding all reagents at once, consider a controlled, slow addition of the electrophile to the heated mixture of 1-methylpiperazine and base. This maintains a more stable temperature profile.

    • Consider a Soluble Base: If feasible, switching from a solid base like K₂CO₃ to a soluble organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can eliminate solid suspension issues.

    • Use a Phase Transfer Catalyst (PTC): If a solid base is required, adding a small amount of a PTC (e.g., tetrabutylammonium bromide, TBAB) can facilitate the reaction between the solid and liquid phases.

Problem Area: Impurity Profile & Side Reactions

Q2: My HPLC shows a significant impurity with a higher molecular weight, which I suspect is a disubstituted piperazine. How can this form and how do I prevent it?

A2: This impurity likely arises from a piperazine starting material impurity. While 1-methylpiperazine is the intended nucleophile, commercial sources can contain trace amounts of piperazine. Piperazine has two secondary amines, both of which can react.

  • Causality & Diagnosis:

    • The impurity is likely 1,4-bis(2-amino-2-methylpropyl)piperazine. It forms when one molecule of piperazine reacts with two molecules of your electrophile.

    • This issue is a prime example of how minor impurities in starting materials can become major problems at scale.[4]

  • Prevention & Control Strategy:

    • Incoming Quality Control (IQC): Implement a strict GC or HPLC test for your 1-methylpiperazine raw material to quantify the level of piperazine. Set a specification limit (e.g., <0.1%).

    • Stoichiometric Control: Use a slight excess of 1-methylpiperazine (e.g., 1.1-1.2 equivalents). This ensures the electrophile is consumed before it has a chance to react with the trace piperazine impurity.

    • Process Simulation: The diagram below illustrates the competing reaction pathways.

Diagram: Impurity Formation Pathway

cluster_0 Desired Reaction cluster_1 Side Reaction reagent1 1-Methylpiperazine product Target Product reagent1->product reagent2 Electrophile (R-X) reagent2->product impurity_sm Piperazine (Impurity) impurity_product Disubstituted Impurity impurity_sm->impurity_product reagent2_1 Electrophile (R-X) reagent2_1->impurity_product reagent2_2 Electrophile (R-X) reagent2_2->impurity_product

Caption: Competing pathways for desired product and impurity formation.

Problem Area: Work-up and Purification

Q3: I am struggling with persistent emulsions during the acid-base extraction. What is the best practice for breaking these and purifying the product?

A3: Emulsions are common with amine products, which can act as surfactants, especially at scale where agitation is more intense. The goal is to change the properties of the aqueous layer to force phase separation.

  • Causality & Diagnosis:

    • High-shear mixing during work-up creates a stable dispersion of organic and aqueous phases.

    • The protonated amine salt may have some solubility in both layers, stabilizing the emulsion.

  • Troubleshooting Protocol:

    • Brine Wash: After the initial quench, add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and breaking the emulsion.

    • Reduce Agitation: During extraction, use a lower agitation speed. The goal is gentle mixing for mass transfer, not high-shear homogenization.

    • Temperature Adjustment: Gently warming the mixture can sometimes decrease viscosity and help the phases separate.

    • Final Purification via Crystallization: For high purity required in pharmaceutical applications, direct distillation of the free base can be risky due to high boiling points and potential degradation. The most robust method is crystallization of a salt.

      • Step-by-Step Salt Formation:

        • After work-up and solvent evaporation, dissolve the crude free-base product in a suitable solvent (e.g., Isopropanol, IPA).

        • Filter through a polishing filter (e.g., 0.5 µm) to remove any particulate matter.

        • Slowly add a solution of HCl in IPA (or gaseous HCl) while monitoring the pH/temperature. The reaction is often exothermic.

        • Cool the mixture slowly to the desired crystallization temperature (e.g., 0-5 °C) to allow for controlled crystal growth.

        • Isolate the solid hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum. This method is highly effective at rejecting process impurities.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor for this reaction?

A: Based on common failure modes, the key CPPs are:

Parameter Justification Typical Control Range
Reaction Temperature Controls reaction rate and impurity formation (e.g., elimination side products). 60-80 °C (Solvent Dependent)
Agitator Speed Ensures homogeneity, especially with solid bases, preventing localized reactions.[3] Vessel-dependent; ensure solid suspension.
Reagent Addition Rate Manages the reaction exotherm, preventing temperature spikes and runaway conditions.[4] Add over 1-2 hours

| pH during Work-up | Ensures complete protonation/deprotonation for efficient extraction and phase splits. | Acid extraction: pH 1-2; Base extraction: pH >12 |

Q: Are there any greener or more modern synthesis alternatives for scale-up?

A: Yes, flow chemistry is an excellent alternative for this type of reaction.[5] By pumping the two reactant streams through a heated static mixer or packed bed reactor, you can achieve near-instantaneous mixing and superior heat transfer. This virtually eliminates the issues of thermal gradients and poor mixing seen in large batch reactors.[5] It often leads to higher yields, better purity, and a significantly safer process.

Q: What analytical methods are recommended for in-process control (IPC) and final product release?

A: A robust analytical package is crucial.

  • In-Process Control (IPC): A rapid Gas Chromatography (GC) or UPLC method is ideal to monitor the disappearance of the limiting starting material. A simple TLC can also be used for a qualitative check.[6]

  • Final Product Release:

    • HPLC: For purity analysis and quantification of impurities.

    • GC-MS: To identify any volatile or unknown impurities.

    • ¹H NMR and ¹³C NMR: For structural confirmation.

    • Karl Fischer Titration: To determine water content.

    • Loss on Drying (LOD): To measure residual solvent content.

References
  • Štefek, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • Kant, R., & Maji, S. (2022). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]

  • Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education. Available at: [Link]

  • Principia, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Google Patents. (2021). CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol.
  • World Pharma Today. (2024). Overcoming Challenges in Scale-Up Production. Available at: [Link]

  • Joseph, M., et al. (2020). SYNTHESIS, CHARACTERISATION OF IMPURITY PRESENT IN THE MANUFACTURE OF LOPRAZOLAM AND STUDY OF IMPURITY PROFILE BY HPLC. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]

  • Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Helix Biotech. (2024). What Challenges Exist in Scaling Up Lipid Nanoparticle Production?. Available at: [Link]

  • Pharmaceutical Technology. (2025). Trends and Challenges Impacting Highly Potent API Development. Available at: [Link]

  • ResearchGate. (2023). Scale-up production for 2. Available at: [Link]

Sources

Validation & Comparative

Confirming the Structure of Synthesized 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the essential analytical techniques required to verify the successful synthesis of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine. We will explore a plausible synthetic pathway and delve into the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, comparing predicted data with established findings for analogous structures to provide a robust validation framework.

A Plausible Synthetic Pathway

A logical precursor for this synthesis would be a protected amino-neopentyl halide. The synthesis could proceed as follows:

  • Protection of the amine: Starting with 2-methyl-1,2-propanediamine, the primary amine can be selectively protected using a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group.

  • Halogenation: The remaining primary amine can be converted to a halide, for example, a bromide, using a reagent like N-bromosuccinimide (NBS) and triphenylphosphine.

  • Nucleophilic Substitution: The resulting protected bromo-neopentylamine can then be reacted with N-methylpiperazine. The piperazine nitrogen will act as a nucleophile, displacing the bromide in an SN2 reaction.

  • Deprotection: Finally, the protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the target molecule, this compound.

This proposed pathway is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Synthesis of this compound start 2-Methyl-1,2-propanediamine protect Protection of Primary Amine (e.g., Boc group) start->protect Step 1 halogenate Halogenation (e.g., NBS/PPh3) protect->halogenate Step 2 substitute Nucleophilic Substitution with N-Methylpiperazine halogenate->substitute Step 3 deprotect Deprotection (e.g., acid) substitute->deprotect Step 4 product This compound deprotect->product

Caption: Proposed synthetic workflow for this compound.

Structural Confirmation: A Multi-faceted Approach

To unequivocally confirm the structure of the synthesized product, a combination of spectroscopic methods is essential. Each technique provides unique and complementary information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR should be employed.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Splitting Patterns

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound, we can predict the following signals:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
-C(CH₃)₂-~1.1Singlet6HTwo equivalent methyl groups on a quaternary carbon, deshielded by the adjacent nitrogen.
-CH₂-NH₂~2.5Singlet2HMethylene protons adjacent to a primary amine.
-NH₂~1.5 (broad)Singlet2HPrimary amine protons, often a broad signal that can exchange with D₂O.
Piperazine -CH₂- (adjacent to N-CH₃)~2.4Triplet4HProtons on the piperazine ring, adjacent to the N-methyl group.
Piperazine -CH₂- (adjacent to propanamine)~2.6Triplet4HProtons on the piperazine ring, adjacent to the propanamine moiety.
N-CH₃~2.2Singlet3HMethyl group attached to the piperazine nitrogen.

Note: Predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Comparison with Analogs: The predicted shifts for the piperazine ring protons are consistent with experimental data reported for other N-substituted piperazine derivatives, which typically show broad signals for the piperazine NCH₂ groups in the range of δ = 2.8-3.8 ppm.[1] The exact chemical shifts and multiplicities can be influenced by conformational changes of the piperazine ring.[1][2]

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
-C(CH₃)₂-~25Quaternary carbon with two methyl groups.
-C(CH₃)₂-~50Quaternary carbon attached to two nitrogen atoms.
-CH₂-NH₂~50Methylene carbon adjacent to a primary amine.
Piperazine -CH₂-~55Carbons of the piperazine ring. Due to symmetry, two signals may be observed.
N-CH₃~46Methyl carbon attached to the piperazine nitrogen.

Note: Predicted chemical shifts are estimates.

Self-Validation: The number of signals in both the ¹H and ¹³C NMR spectra should be consistent with the number of chemically non-equivalent protons and carbons in the proposed structure. The integration in the ¹H NMR spectrum should correspond to the number of protons for each signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Molecular Ion and Fragmentation Pattern:

For this compound (C₉H₂₁N₃), the expected molecular weight is 171.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 171.

The fragmentation pattern is a key diagnostic tool. For this molecule, characteristic fragmentation would likely involve:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. This could lead to the formation of a stable iminium ion. For example, cleavage between the quaternary carbon and the CH₂NH₂ group could result in a fragment containing the piperazine moiety.

  • Loss of small molecules: Loss of ammonia (NH₃) or a methyl radical (CH₃) are also possible fragmentation pathways.

  • Piperazine ring fragmentation: The piperazine ring itself can undergo characteristic fragmentation.

Comparison with Alternatives: An isomeric structure, such as 1-(1-amino-2-methylpropan-2-yl)-4-methylpiperazine, would exhibit a different fragmentation pattern in the mass spectrum, allowing for clear differentiation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorption Bands:

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H stretch (primary amine)3300-3500Medium (two bands)
C-H stretch (aliphatic)2850-3000Strong
N-H bend (primary amine)1590-1650Medium
C-N stretch1000-1250Medium

Causality behind Experimental Choices: The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine (-NH₂), distinguishing it from a secondary amine (-NHR) which would show only one band, or a tertiary amine which would show none. The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ would confirm that no starting materials or byproducts containing this group are present in the final product.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 90° pulse angle and a sufficient relaxation delay to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, gas chromatography-mass spectrometry (GC-MS) is an excellent choice. Alternatively, direct infusion electrospray ionization (ESI) can be used.

  • Ionization: Ionize the sample using an appropriate method (e.g., electron ionization for GC-MS or electrospray ionization).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The structural confirmation of a newly synthesized compound like this compound requires a synergistic approach utilizing multiple analytical techniques. By comparing the experimental data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy with predicted values and data from structurally similar compounds, researchers can achieve a high degree of confidence in the assigned structure. This rigorous, multi-faceted validation is paramount for ensuring the integrity and reproducibility of scientific research in drug discovery and development.

References

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein J. Org. Chem.2016 , 12, 2478–2489. Available from: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules2022 , 27(15), 4994. Available from: [Link]

Sources

A Technical Guide to the Biological Evaluation of Novel Piperazine Derivatives: A Comparative Analysis of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine and Structurally Related CNS-Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant drugs and its ability to impart favorable pharmacokinetic properties.[1][2] Its versatile structure allows for diverse substitutions, leading to a wide array of biological activities, particularly within the central nervous system (CNS). This guide focuses on a systematic approach to characterizing the biological activity of a novel piperazine derivative, 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine . Due to the absence of published data on this specific molecule, we will formulate a hypothesis-driven evaluation strategy, comparing its potential activities with those of structurally related compounds known to interact with key CNS targets.

The presence of the N-methylpiperazine moiety, a common feature in many CNS-active drugs, suggests potential interactions with monoamine systems. Therefore, our investigation will focus on three primary hypotheses:

  • Monoamine Oxidase (MAO) Inhibition: The compound may act as an inhibitor of MAO-A or MAO-B, enzymes crucial for the metabolism of monoamine neurotransmitters.

  • Serotonin Receptor Modulation: The compound could exhibit affinity for serotonin (5-HT) receptors, a diverse family of GPCRs implicated in mood, cognition, and various psychiatric disorders.

  • Dopamine Receptor Modulation: The compound may interact with dopamine (D) receptors, key targets for antipsychotic and antiparkinsonian drugs.

This guide will provide a comprehensive framework for the in vitro and in vivo evaluation of this compound, utilizing a comparative approach with established piperazine-containing compounds to elucidate its potential pharmacological profile and structure-activity relationships (SAR).

Comparator Compounds: A Structural and Functional Overview

To establish a robust comparative analysis, we have selected a panel of well-characterized piperazine derivatives that are known to target the hypothesized biological pathways. These compounds, while not exact structural analogs, share the core piperazine feature and provide a valuable reference for interpreting the biological data of our lead compound.

CompoundStructurePrimary Target(s)Reported Activity (Kᵢ/IC₅₀)
Lurasidone D₂ Receptor Antagonist, 5-HT₂ₐ Receptor Antagonist, 5-HT₇ Receptor Antagonist, 5-HT₁ₐ Receptor Partial AgonistD₂: Kᵢ = 1.0 nM5-HT₂ₐ: Kᵢ = 0.5 nM5-HT₇: Kᵢ = 0.5 nM5-HT₁ₐ: Kᵢ = 6.8 nM[3]
Buspirone 5-HT₁ₐ Receptor Partial Agonist, D₂ Receptor Antagonist5-HT₁ₐ: Kᵢ = 16 nMD₂: Kᵢ = 420 nM[4][5]
WAY-100635 5-HT₁ₐ Receptor Antagonist5-HT₁ₐ: Kᵢ = 0.84 nM[6]
N-methyl-piperazine chalcone (Compound 2k) MAO-B InhibitorMAO-B: IC₅₀ = 0.71 µM[7]

Note: The structure for N-methyl-piperazine chalcone (Compound 2k) is a representative example from the cited study.

Experimental Design: A Multi-tiered Approach to Biological Characterization

A comprehensive evaluation of a novel compound requires a tiered approach, beginning with in vitro screening to identify primary biological targets and progressing to in vivo studies to assess its functional effects in a physiological context.

Figure 1: A tiered experimental workflow for the biological characterization of novel piperazine derivatives.

Part 1: In Vitro Profiling

Rationale: The structural similarity of the query compound to known piperazine-containing MAO inhibitors necessitates an initial screen to determine its inhibitory potential against both MAO-A and MAO-B isoforms.[7][8] This will provide insights into its potential as an antidepressant (MAO-A inhibition) or as a therapeutic for neurodegenerative diseases (MAO-B inhibition).

Protocol: Fluorometric MAO Inhibition Assay [9]

  • Reagents and Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Substrate: Kynuramine (for both isoforms) or isoform-specific substrates (e.g., p-tyramine)

    • Horseradish Peroxidase (HRP)

    • Fluorogenic Probe (e.g., Amplex® Red)

    • Positive Controls: Clorgyline (MAO-A selective), Selegiline (MAO-B selective)

    • Test Compound: this compound (dissolved in DMSO)

    • 96-well black microplates

  • Procedure:

    • Prepare serial dilutions of the test compound and positive controls in MAO Assay Buffer.

    • In a 96-well plate, add the MAO enzyme (MAO-A or MAO-B) to each well.

    • Add the test compound or positive control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Prepare a reaction mixture containing the substrate, HRP, and the fluorogenic probe in MAO Assay Buffer.

    • Initiate the enzymatic reaction by adding the reaction mixture to all wells.

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex® Red) over time using a microplate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Rationale: Arylpiperazine and N-alkylpiperazine moieties are common pharmacophores in ligands for serotonin and dopamine receptors.[2][10] Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor subtype.

Protocol: Radioligand Binding Assay [11]

  • Reagents and Materials:

    • Cell membranes expressing the human receptor of interest (e.g., 5-HT₁ₐ, D₂)

    • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]spiperone for D₂)

    • Non-specific binding agent (e.g., 10 µM serotonin for 5-HT₁ₐ, 10 µM haloperidol for D₂)

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgSO₄, pH 7.4)

    • Test Compound and Reference Compounds (serial dilutions)

    • Glass fiber filter mats

    • Scintillation cocktail

    • Filter harvesting apparatus and scintillation counter

  • Procedure:

    • In a 96-well plate, combine the cell membranes, assay buffer, and either the test compound, reference compound, buffer (for total binding), or non-specific binding agent.

    • Add the radioligand to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value of the test compound and subsequently calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

G_Protein_Signaling cluster_receptor Cell Membrane Ligand Agonist (e.g., Serotonin, Dopamine) Receptor GPCR (e.g., 5-HT1A, D2) Ligand->Receptor Binding G_Protein G Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production/ Inhibition Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Figure 2: A simplified diagram of G-protein coupled receptor (GPCR) signaling, a common mechanism for serotonin and dopamine receptors.

Part 2: In Vivo Behavioral Assessment

Rationale: Following in vitro characterization, in vivo studies are essential to evaluate the compound's effects on complex physiological and behavioral processes. The open field test and forced swim test are widely used to assess locomotor activity, anxiety-like behavior, and antidepressant-like effects in rodents.[12][13]

Protocol: [4][14]

  • Apparatus: A square or circular arena with high walls to prevent escape, often equipped with infrared beams or a video tracking system.

  • Procedure:

    • Acclimate the animals (mice or rats) to the testing room for at least 30-60 minutes before the test.

    • Administer the test compound, vehicle, or a reference drug at a predetermined time before the test.

    • Gently place the animal in the center of the open field arena.

    • Record the animal's activity for a set duration (e.g., 5-10 minutes).

    • Clean the arena thoroughly between each animal to remove olfactory cues.

  • Parameters Measured:

    • Locomotor Activity: Total distance traveled, number of line crossings.

    • Anxiety-like Behavior: Time spent in the center versus the periphery of the arena, frequency of rearing.

Protocol: [13]

  • Apparatus: A transparent cylindrical tank filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Administer the test compound, vehicle, or a reference antidepressant (e.g., imipramine) prior to the test.

    • Gently place the animal into the water-filled cylinder.

    • Record the animal's behavior for a 6-minute session. The last 4 minutes are typically analyzed.

    • After the test, remove the animal, dry it, and return it to its home cage.

  • Parameters Measured:

    • Immobility Time: The duration the animal spends floating or making only minimal movements to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.

    • Swimming and Climbing Time: These behaviors can also be scored to provide a more detailed profile of the compound's effects.

Data Interpretation and Structure-Activity Relationship (SAR) Insights

The data obtained from these experiments will allow for a comprehensive comparison of this compound with the selected comparator compounds.

  • MAO Inhibition: By comparing the IC₅₀ values of the query compound with that of the N-methyl-piperazine chalcone, we can infer the importance of the neopentyl-like substituent versus the more complex chalcone moiety for MAO-B inhibition. The selectivity for MAO-A versus MAO-B will also be a critical determinant of its potential therapeutic application.

  • Receptor Affinity and Function: The Kᵢ values from the receptor binding assays will reveal the compound's affinity and selectivity for various serotonin and dopamine receptor subtypes. Comparing these values to those of Lurasidone, Buspirone, and WAY-100635 will help to elucidate the role of the N-substituent on the piperazine ring in receptor recognition. For instance, the bulky and flexible side chain of Lurasidone contributes to its high affinity for multiple receptors, while the more rigid structure of WAY-100635 confers high selectivity for the 5-HT₁ₐ receptor. The relatively simple structure of our query compound may lead to a different selectivity profile.

  • In Vivo Effects: The results from the open field test will indicate whether the compound has stimulant, sedative, or anxiolytic/anxiogenic effects. The forced swim test will provide evidence for or against an antidepressant-like profile. These behavioral data, when integrated with the in vitro findings, will create a more complete pharmacological picture. For example, a compound with high affinity for the D₂ receptor might be expected to decrease locomotor activity, while a 5-HT₁ₐ partial agonist might show anxiolytic and antidepressant-like effects.

Conclusion

The systematic biological evaluation outlined in this guide provides a robust framework for characterizing the pharmacological profile of novel piperazine derivatives like this compound. By employing a hypothesis-driven, comparative approach with well-characterized compounds, researchers can efficiently identify primary biological targets, elucidate structure-activity relationships, and predict the potential therapeutic applications of new chemical entities. The integration of in vitro and in vivo data is crucial for building a comprehensive understanding of a compound's mechanism of action and its potential for further development as a CNS-active agent.

References

  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

  • López-Rodríguez, M. L., Ayala, D., Benhamú, B., Morcillo, M. J., & Viso, A. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current medicinal chemistry, 9(4), 443–469. [Link]

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2011). The mouse forced swim test. Journal of visualized experiments : JoVE, (58), 3638. [Link]

  • El-Damasy, D. A., Lee, H. J., Mathew, B., Oh, J. M., Baty, R. S., Batiha, G. E., ... & Kim, H. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 26(15), 4488. [Link]

  • Uslu, H., Genc, H., Cakir, M., Demir, Y., & Ceylan, S. (2022). Novel substituted oxadiazole - piperazine derivatives as potential MAO inhibitors: Design, synthesis, in vitro and in silico studies. Journal of Research in Pharmacy, 26(1), 20-27. [Link]

  • Yevich, J. P., Temple, D. L., Jr, New, J. S., Taylor, D. P., & Riblet, L. A. (1983). Buspirone analogues. 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives. Journal of medicinal chemistry, 26(2), 194–203. [Link]

  • Chilmonczyk, Z., Leś, A., Woźniakowska, A., Cybulski, J., Kozioł, A. E., & Gdaniec, M. (1995). Buspirone analogues as ligands of the 5-HT1A receptor. 1. The molecular structure of buspirone and its two analogues. Journal of medicinal chemistry, 38(10), 1701–1710. [Link]

  • Seeman, P. (2021). Lurasidone. In Wikipedia. Retrieved from [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. Retrieved from [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • Unciti-Broceta, A., Pineda-Lucena, A., & Pevarello, P. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS combinatorial science, 17(5), 294–302. [Link]

  • Staroń, J., Fijałkowski, Ł., & Bojarski, A. J. (2013). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Current pharmaceutical design, 19(26), 4734–4744. [Link]

  • Bio-protocol. (2021). 5-HT1A Receptor Binding Assays. Retrieved from [Link]

  • Maruyama, M., & Horisawa, T. (2013). SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride: A New Drug for Treating Schizophrenia. Sumitomo Kagaku, 2013, 1-13. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine, a substituted piperazine derivative. As a senior application scientist, my objective is to not only present various analytical techniques but also to delve into the rationale behind method selection and the critical process of validation, ensuring data integrity and regulatory compliance.

The validation of an analytical procedure is the cornerstone of reliable data, demonstrating its suitability for the intended purpose.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for method validation.[2][3] This guide will adhere to these principles, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC) for the quantification of the target analyte.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. This compound, being a polar compound with amine functionalities, presents specific analytical challenges, such as potential for peak tailing in chromatography.

FeatureHPLC-UVLC-MS/MSGC-FID/MS (with Derivatization)
Principle Separation based on polarity, with UV detection.Separation by liquid chromatography coupled with mass-based detection.Separation of volatile derivatives by gas chromatography.
Applicability Well-suited for non-volatile and thermally labile compounds.High sensitivity and selectivity, ideal for complex matrices and trace analysis.Suitable for volatile or semi-volatile compounds; requires derivatization for polar amines.
Sensitivity Moderate (µg/mL range).Very high (pg/mL to ng/mL range).High (ng/mL range), detector dependent.
Selectivity Moderate, relies on chromatographic separation.Very high, based on mass-to-charge ratio.High, especially with MS detection.
Sample Throughput Moderate to high.High, with rapid analysis times.Moderate, derivatization step can be time-consuming.
Cost Relatively low.High.Moderate.
Key Advantage Robust, widely available, and cost-effective for routine analysis.Unmatched sensitivity and selectivity, the gold standard for trace quantification.Excellent separation efficiency for volatile compounds.

Proposed Analytical Methods and Validation Strategies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a workhorse in pharmaceutical analysis, particularly for non-volatile compounds.[4] For primary and secondary amines that lack a strong chromophore, derivatization is often employed to enhance UV detectability.

Proposed HPLC-UV Method:

A reversed-phase HPLC method is proposed, following derivatization with a suitable agent like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) to introduce a UV-active moiety.

  • Experimental Protocol: HPLC-UV Analysis

    • Standard and Sample Preparation: Prepare a stock solution of this compound and the derivatizing agent (e.g., Dansyl Chloride) in a suitable solvent like acetonitrile. Create a series of calibration standards by diluting the stock solution. For sample analysis, dissolve a known amount of the drug substance in the solvent.

    • Derivatization: To an aliquot of the standard or sample solution, add a solution of Dansyl Chloride and a suitable buffer (e.g., sodium bicarbonate, pH 9). Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration to ensure complete reaction.

    • Chromatographic Conditions:

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at the maximum absorbance wavelength of the derivative (e.g., ~254 nm for dansyl derivatives).

      • Injection Volume: 10 µL.

    • Quantification: Construct a calibration curve by plotting the peak area of the derivative against the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.

Workflow for HPLC Method Development and Validation

G A Start: Define Analytical Requirement B High Sensitivity Required? (e.g., impurity analysis, bioanalysis) A->B C Routine QC Assay? A->C B->C No D LC-MS/MS is the preferred method B->D Yes E HPLC-UV is a suitable and cost-effective option C->E Yes F Is the analyte volatile or can be derivatized to be volatile? C->F No F->E No G GC-FID/MS is a viable alternative F->G Yes

Sources

An In Vitro Comparative Guide to Piperazine Derivatives: Profiling 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine Against Established Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] Its unique six-membered heterocyclic structure containing two opposing nitrogen atoms imparts favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, while offering versatile points for chemical modification to fine-tune target affinity and selectivity.[1][2] However, subtle structural alterations to the piperazine core or its substituents can dramatically shift a compound's pharmacological profile, converting an agonist to an antagonist or altering its receptor subtype selectivity.

This guide provides a framework for the in vitro characterization of a novel compound, 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine, by comparing its potential pharmacological profile against a panel of well-characterized piperazine derivatives. Given the limited publicly available data on this specific molecule, we will outline a logical, industry-standard workflow to elucidate its mechanism of action, potency, and selectivity. This document is intended for researchers engaged in drug discovery and development, offering both the strategic rationale and detailed protocols for a comprehensive in vitro assessment.

The Piperazine Chemical Space: Selecting Comparators

To understand the potential activity of this compound, it is essential to compare it to derivatives with known and diverse pharmacological activities. The choice of comparators helps to contextualize the new compound's properties. For this guide, we have selected:

  • WAY-100635 : A prototypical silent antagonist with very high affinity and selectivity for the serotonin 5-HT1A receptor.[3] It is widely used as a research tool to probe 5-HT1A receptor function.

  • BRL-54443 : A potent agonist with high affinity for the 5-HT1E and 5-HT1F receptor subtypes.[4][5] It demonstrates how modifications can direct activity towards less common serotonin receptor subtypes.

  • S-14671 : A high-efficacy 5-HT1A receptor agonist, notable for its exceptional in vivo potency.[6][7] It serves as a benchmark for potent agonistic activity at this receptor.

The structural diversity among these compounds illustrates the versatility of the piperazine scaffold.

G cluster_scaffold Core Piperazine Scaffold cluster_compounds Piperazine Derivatives Piperazine Target This compound (Structure Undepicted) Unknown Profile Piperazine->Target Substitutions define pharmacological profile WAY WAY-100635 5-HT1A Antagonist Piperazine->WAY BRL BRL-54443 5-HT1E/1F Agonist Piperazine->BRL S14671 S-14671 5-HT1A Agonist Piperazine->S14671

Figure 1: Structural relationship of the core piperazine scaffold to the derivatives.

Proposed In Vitro Characterization Workflow

A systematic, multi-step approach is required to build a comprehensive pharmacological profile. The workflow begins with broad screening to identify primary targets and progresses to detailed functional analysis to characterize the nature of the interaction.

Figure 2: A systematic workflow for in vitro compound characterization.

Comparative In Vitro Data Summary

The following table summarizes the known in vitro data for our selected comparator compounds. The profile for this compound remains to be determined through the experimental protocols outlined in this guide.

CompoundPrimary Target(s)Assay TypeAffinity (Ki, nM)Potency (EC50/IC50, nM)Efficacy (Mode)Reference
This compound TBDBinding & FunctionalTBDTBDTBDN/A
WAY-100635 5-HT1ARadioligand Binding0.39 - 1.35IC50 = 0.91 - 1.35Silent Antagonist[3][8]
Dopamine D4Radioligand Binding3.3 - 16EC50 = 9.7Agonist[8]
BRL-54443 5-HT1ERadioligand Binding1.1 (pKi = 8.7)IC50 = 14 (cAMP)Agonist[4][5]
5-HT1FRadioligand Binding0.7 (pKi = 8.9)pEC50 = 8.6Agonist[4][5]
S-14671 5-HT1ARadioligand BindingpKi = 9.3TBDHigh-Efficacy Agonist[6][7]

TBD: To Be Determined. Data presented as ranges from multiple sources where applicable.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key in vitro assays proposed in our characterization workflow.

Protocol 1: Radioligand Binding Assay for Target Affinity

Causality: This assay is the foundational step for target identification. It directly measures the physical interaction between a compound and a receptor by quantifying the displacement of a known, radioactively labeled ligand. A high affinity (low Ki value) suggests that the receptor is a potential biological target.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., HEK293-h5-HT1A).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the total protein concentration using a Bradford or BCA assay. Store aliquots at -80°C.

  • Assay Execution:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [3H]WAY-100635 for 5-HT1A receptors[3]), and varying concentrations of the test compound (e.g., this compound) in a total volume of 200 µL of binding buffer.

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-labeled competing ligand (e.g., 10 µM unlabeled serotonin).

    • Displacement Curve: Wells containing membranes, radioligand, and a serial dilution of the test compound.

    • Incubate the plate at a specified temperature for a set time to reach equilibrium (e.g., 60 minutes at 25°C).

  • Signal Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes.

    • Wash the filters multiple times with an ice-cold wash buffer to remove unbound radioligand.

    • Allow filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: cAMP Functional Assay for Gi/Gs-Coupled Receptors

Causality: Many G-protein coupled receptors (GPCRs), including serotonin receptors, signal by modulating the intracellular concentration of the second messenger cyclic AMP (cAMP).[9][10] Receptors coupled to Gs proteins increase cAMP, while those coupled to Gi proteins decrease it. This assay determines if a compound is a functional agonist (modulates cAMP levels on its own) or an antagonist (blocks the effect of a known agonist).

G cluster_Gi Gi-Coupled Pathway cluster_Gs Gs-Coupled Pathway Ligand_Gi Agonist (e.g., 5-HT1A) Receptor_Gi GPCR (Gi) Ligand_Gi->Receptor_Gi Inhibits G_Protein_Gi Gi Protein Receptor_Gi->G_Protein_Gi Inhibits AC_Gi Adenylate Cyclase G_Protein_Gi->AC_Gi Inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi Blocked ATP_Gi ATP ATP_Gi->AC_Gi Ligand_Gs Agonist Receptor_Gs GPCR (Gs) Ligand_Gs->Receptor_Gs Activates G_Protein_Gs Gs Protein Receptor_Gs->G_Protein_Gs Activates AC_Gs Adenylate Cyclase G_Protein_Gs->AC_Gs Activates cAMP_Gs cAMP AC_Gs->cAMP_Gs Converts ATP_Gs ATP ATP_Gs->AC_Gs

Figure 3: Simplified signaling pathways for Gi and Gs-coupled GPCRs.

Methodology:

  • Cell Preparation:

    • Use cells expressing the target receptor (e.g., CHO-h5-HT1A).

    • Seed cells in a 96-well plate and grow to near confluency.

    • On the day of the assay, replace the growth medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay Execution (Gi-coupled receptor):

    • Agonist Mode: Add serial dilutions of the test compound to the wells.

    • Antagonist Mode: Add serial dilutions of the test compound, followed by a fixed, sub-maximal concentration (e.g., EC80) of a known agonist (e.g., 8-OH-DPAT).

    • Add a cAMP-stimulating agent, such as Forskolin, to all wells to raise basal cAMP levels. This is critical for observing an inhibitory effect.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Signal Detection:

    • Lyse the cells to release intracellular cAMP.

    • Quantify cAMP levels using a competitive immunoassay kit, such as HTRF, ELISA, or AlphaScreen, following the manufacturer's instructions. These kits typically use antibodies to detect cAMP and generate a fluorescent or luminescent signal that is inversely proportional to the cAMP concentration.

  • Data Analysis:

    • Agonist Mode: Plot the signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy, relative to a reference full agonist).

    • Antagonist Mode: Plot the signal against the log concentration of the test compound. Fit the data to determine the IC50 value, which represents the concentration that inhibits 50% of the reference agonist's response.

Conclusion and Future Directions

The piperazine scaffold remains a cornerstone of neuropharmacology, and the systematic in vitro characterization of new derivatives is paramount to uncovering novel therapeutic agents. This guide provides a robust framework for profiling this compound. By employing a logical sequence of binding and functional assays and comparing the results to well-defined molecules like WAY-100635 and BRL-54443, researchers can efficiently determine the compound's primary targets, functional activity, and selectivity. The resulting data will be crucial for establishing a comprehensive structure-activity relationship (SAR) and guiding further drug development efforts.[1][11][12]

References

  • Cai, W., & Zhou, N. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C479–C490. [Link]

  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

  • Bentham Science Publishers. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. [Link]

  • Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-9. [Link]

  • Li, Y., Li, L., Wang, Y., Liu, H., & Wang, L. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367-75. [Link]

  • Łażewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Moreira, P., et al. (2015). Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. ResearchGate. [Link]

  • Georgi, M., & Schirmeister, T. (2023). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 82, 102669. [Link]

  • Fletcher, A., et al. (1996). Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist. Behavioural Brain Research, 73(1-2), 337-53. [Link]

  • ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Publications. [Link]

  • Boutin, H., et al. (2001). WAY-100635 antagonist-induced plasticity of 5-HT receptors: regulatory differences between a stable cell line and an in vivo native system. British Journal of Pharmacology, 133(4), 503-13. [Link]

  • PubMed. (2022). Recent progress in assays for GPCR drug discovery. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Simon, H., et al. (1993). Involvement of 5-HT1A receptors in the anxiolytic action of S 14671 in the pigeon conflict test. European Journal of Pharmacology, 233(2-3), 233-40. [Link]

  • Le Maître, B., et al. (2016). Structural Insights into 5-HT1A/D4 Selectivity of WAY-100635 Analogues: Molecular Modeling, Synthesis, and in Vitro Binding. Journal of Medicinal Chemistry, 59(16), 7547-62. [Link]

  • Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701-1710. [Link]

  • Millan, M. J., et al. (1991). S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency. European Journal of Pharmacology, 203(2), 319-22. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparative analysis of synthetic methodologies for 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine, a key building block in medicinal chemistry. We will delve into three plausible synthetic routes, evaluating them based on reaction efficiency, reagent accessibility, and overall practicality. This document is intended to serve as a technical resource, offering field-proven insights and detailed protocols to inform strategic decisions in process chemistry and drug discovery.

Introduction to this compound

This compound possesses a unique structural motif, incorporating a sterically hindered primary amine and a tertiary amine within a piperazine ring. This combination of features makes it a valuable scaffold for the synthesis of novel therapeutic agents. The presence of multiple basic centers and a chiral-like quaternary carbon center offers opportunities for diverse biological interactions. The efficient construction of this molecule is, therefore, a topic of significant interest.

Benchmarked Synthetic Strategies

This guide will benchmark three distinct synthetic approaches:

  • Route A: Nucleophilic Substitution followed by Reduction. This classical approach involves the initial formation of a carbon-nitrogen bond through nucleophilic substitution, followed by the reduction of a nitrile or amide functionality to the desired primary amine.

  • Route B: Reductive Amination of a Ketone Intermediate. A convergent and often highly efficient strategy, this route relies on the reductive amination of a pre-synthesized ketone precursor.

  • Route C: The Leuckart-Wallach Reaction. A classic method for the reductive amination of carbonyl compounds, this one-pot reaction offers simplicity and the use of readily available reagents.

A comparative summary of these routes is presented below, with detailed experimental protocols and mechanistic discussions to follow.

Parameter Route A: Nucleophilic Substitution & Reduction Route B: Reductive Amination Route C: Leuckart-Wallach Reaction
Starting Materials 1-methylpiperazine, 2-bromo-2-methylpropanenitrile (or similar)1-(4-methylpiperazin-1-yl)propan-2-one, Ammonia1-(4-methylpiperazin-1-yl)propan-2-one, Ammonium formate or formamide
Key Intermediates 2-methyl-2-(4-methylpiperazin-1-yl)propanenitrileImine intermediateN-formyl intermediate
Overall Yield (estimated) Moderate to GoodGood to ExcellentModerate
Number of Steps 21 (one-pot)1 (one-pot)
Reagent & Catalyst Cost Moderate (depends on reducing agent)Moderate (depends on reducing agent and catalyst)Low
Scalability GoodExcellentModerate (high temperatures can be a challenge)
Safety Considerations Use of reactive alkyl halides and potent reducing agents (e.g., LiAlH4).Handling of ammonia and potentially flammable reducing agents.High reaction temperatures, potential for byproduct formation.

Route A: Nucleophilic Substitution followed by Reduction

This two-step sequence is a robust and well-established method for the synthesis of primary amines. The strategy hinges on the initial alkylation of 1-methylpiperazine with a suitable electrophile containing a latent amine functionality, such as a nitrile.

Step 1: Synthesis of 2-Methyl-2-(4-methylpiperazin-1-yl)propanenitrile

The first step involves the nucleophilic attack of 1-methylpiperazine on an α-halo nitrile. The choice of the electrophile is critical; for this synthesis, 2-bromo-2-methylpropanenitrile is a suitable starting material. The reaction proceeds via an SN2 mechanism.

Experimental Protocol: Synthesis of 2-Methyl-2-(4-methylpiperazin-1-yl)propanenitrile

  • To a stirred solution of 1-methylpiperazine (1.2 equivalents) in a suitable aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromo-2-methylpropanenitrile (1.0 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyl-2-(4-methylpiperazin-1-yl)propanenitrile.

Step 2: Reduction of the Nitrile to the Primary Amine

The nitrile group of the intermediate is then reduced to the primary amine. Several reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH₄) being one of the most effective, albeit requiring careful handling. Catalytic hydrogenation offers a milder and often safer alternative.

Experimental Protocol: Reduction of 2-Methyl-2-(4-methylpiperazin-1-yl)propanenitrile

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 2-methyl-2-(4-methylpiperazin-1-yl)propanenitrile (1.0 equivalent) in the same anhydrous solvent.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-8 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with ether or THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.

Route_A cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Reduction 1-methylpiperazine 1-methylpiperazine Intermediate_Nitrile 2-Methyl-2-(4-methylpiperazin-1-yl)propanenitrile 1-methylpiperazine->Intermediate_Nitrile K2CO3, MeCN 2-bromo-2-methylpropanenitrile 2-bromo-2-methylpropanenitrile 2-bromo-2-methylpropanenitrile->Intermediate_Nitrile Final_Product This compound Intermediate_Nitrile->Final_Product 1. LiAlH4, THF 2. Workup

Caption: Synthetic pathway for Route A.

Route B: Reductive Amination of a Ketone Intermediate

Reductive amination is a highly efficient one-pot method for the synthesis of amines from carbonyl compounds. This route involves the initial formation of an imine intermediate from a ketone and ammonia, which is then reduced in situ to the desired primary amine.

Synthesis of the Ketone Precursor: 1-(4-methylpiperazin-1-yl)propan-2-one

The key starting material for this route is 1-(4-methylpiperazin-1-yl)propan-2-one. This can be synthesized by the alkylation of 1-methylpiperazine with chloroacetone.

Experimental Protocol: Synthesis of 1-(4-methylpiperazin-1-yl)propan-2-one

  • Combine 1-methylpiperazine (1.1 equivalents) and chloroacetone (1.0 equivalent) in a suitable solvent such as acetone or acetonitrile.

  • Add a base like potassium carbonate (1.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 1-(4-methylpiperazin-1-yl)propan-2-one.[1]

Reductive Amination to the Final Product

The ketone is then subjected to reductive amination with ammonia. Various reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity for the iminium ion over the ketone.

Experimental Protocol: Reductive Amination

  • Dissolve 1-(4-methylpiperazin-1-yl)propan-2-one (1.0 equivalent) in a suitable solvent, such as methanol.

  • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the careful addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography or vacuum distillation.

Route_B cluster_step1 Precursor Synthesis cluster_step2 Reductive Amination 1-methylpiperazine 1-methylpiperazine Ketone_Intermediate 1-(4-methylpiperazin-1-yl)propan-2-one 1-methylpiperazine->Ketone_Intermediate K2CO3, Acetone chloroacetone chloroacetone chloroacetone->Ketone_Intermediate Final_Product This compound Ketone_Intermediate->Final_Product NH3, NaBH3CN, MeOH

Caption: Synthetic pathway for Route B.

Route C: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic one-pot method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[2] This method is attractive due to its operational simplicity and the use of inexpensive reagents.

Direct Conversion of the Ketone to the Amine

This route directly converts the 1-(4-methylpiperazin-1-yl)propan-2-one intermediate to the final product in a single step. The reaction typically requires high temperatures.

Experimental Protocol: Leuckart-Wallach Reaction

  • In a round-bottom flask equipped with a reflux condenser, combine 1-(4-methylpiperazin-1-yl)propan-2-one (1.0 equivalent) with a large excess of ammonium formate or formamide.

  • Heat the reaction mixture to a high temperature, typically between 160-190 °C.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by TLC or GC-MS. The reaction often initially produces the N-formyl derivative, which is subsequently hydrolyzed in situ or during workup.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a strong acid, such as concentrated hydrochloric acid, and heat the mixture to reflux to hydrolyze any remaining formamide or N-formyl intermediate.

  • Cool the mixture and basify with a strong base, such as sodium hydroxide, to a pH > 12.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by vacuum distillation.

Route_C Ketone_Intermediate 1-(4-methylpiperazin-1-yl)propan-2-one Final_Product This compound Ketone_Intermediate->Final_Product Ammonium Formate High Temperature

Caption: Synthetic pathway for Route C.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound will depend on the specific requirements of the project, including scale, cost, and available equipment.

  • Route A is a reliable and versatile method, particularly if a variety of reducing agents are available. The two-step nature allows for the isolation and purification of the nitrile intermediate, which can be advantageous for quality control.

  • Route B represents a highly efficient and convergent approach. The one-pot nature of the reductive amination step is attractive for process simplification and is often amenable to large-scale production. The successful synthesis of the ketone precursor is a critical prerequisite.

  • Route C offers the simplest procedure in terms of the number of reagents and manipulations. However, the high reaction temperatures can be a significant drawback, potentially leading to side reactions and requiring specialized equipment for large-scale synthesis. The yields can also be variable.

For most applications, Route B (Reductive Amination) is likely to be the most favorable approach, offering a good balance of efficiency, scalability, and control over the reaction. However, a thorough cost analysis of the starting materials and reagents for each route is recommended before making a final decision. Further process optimization for each route could also lead to improved yields and more favorable economics.

References

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Available at: [Link]

  • PubChem. 1-(4-Methylpiperazin-1-yl)propan-2-one. Available at: [Link]

  • Wikipedia. Leuckart reaction. Available at: [Link]

Sources

A Technical Guide to the Synthesis and Evaluation of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine: A Predictive Comparison with Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the piperazine scaffold is a cornerstone of modern therapeutics, lending favorable pharmacokinetic properties to a multitude of approved drugs.[1][2] This guide focuses on the specific, yet underexplored, molecule 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine . Due to the limited availability of direct experimental data in the public domain for this compound, this document serves as a comprehensive technical guide outlining its predicted synthesis, characterization, and a comparative framework against its closest structural analogs: its isomer, 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine , and its parent amine, 2-Methyl-2-(piperazin-1-yl)propan-1-amine .

This guide is built on established chemical principles and validated protocols for similar molecules, providing a robust roadmap for its synthesis and future experimental validation.

Structural Comparison and Predicted Physicochemical Properties

The subtle differences in the arrangement of functional groups among these three molecules are predicted to have a significant impact on their biological activity and pharmacokinetic profiles. The primary amine's location and the methylation state of the distal piperazine nitrogen are key differentiators.

  • Target Compound (A): The primary amine is sterically unhindered, which may facilitate interactions with biological targets. The tertiary amine within the piperazine ring, with its N-methyl group, is expected to have a pKa in the typical range for such structures, influencing its charge state at physiological pH.

  • Isomer Comparator (B): The primary amine is adjacent to a quaternary carbon, creating significant steric hindrance. This could reduce its reactivity and ability to form hydrogen bonds as a donor, potentially leading to a different target binding profile compared to Compound A.

  • Parent Comparator (C): The presence of a secondary amine in the piperazine ring offers an additional site for hydrogen bonding and potential metabolism or further derivatization. This secondary amine is more basic than the tertiary amine in Compound A, which will affect its overall physicochemical properties.

CompoundStructureIUPAC NameCAS NumberMolecular FormulaPredicted LogPPredicted TPSA
A (Target) This compoundN/AC₉H₂₁N₃-0.1541.29 Ų
B (Isomer) 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine84725-48-4C₉H₂₁N₃-0.1541.29 Ų
C (Parent) 2-Methyl-2-(piperazin-1-yl)propan-1-amine891642-91-4[2]C₈H₁₉N₃-0.37[2]41.29 Ų[2]

Note: Structures are illustrative. Predicted LogP and Topological Polar Surface Area (TPSA) are calculated estimates.

Proposed Synthesis and Purification Workflow

The synthesis of these compounds can be achieved through established N-alkylation or reductive amination protocols, which are versatile methods for creating substituted piperazines.[3] The following workflow outlines a logical and efficient synthetic strategy.

G cluster_0 Synthesis of Target (A) and Isomer (B) cluster_1 Synthesis of Parent (C) N-Methylpiperazine N-Methylpiperazine Alkylation Nucleophilic Substitution N-Methylpiperazine->Alkylation Starting_Ketone 1-chloro-2-methylpropan-2-one (for Isomer B) Starting_Ketone->Alkylation Starting_Aldehyde 2-methyl-2-oxopropanal (hypothetical, for Target A) Reductive_Amination_A Reductive Amination Starting_Aldehyde->Reductive_Amination_A Intermediate_Ketone 1-(4-methylpiperazin-1-yl)propan-2-one Alkylation->Intermediate_Ketone Reductive_Amination Reductive Amination (NH3, NaBH3CN) Intermediate_Ketone->Reductive_Amination Intermediate_Aldehyde 2-methyl-2-(4-methylpiperazin-1-yl)propanal Product_B Product B (Isomer) Reductive_Amination->Product_B Product_A Product A (Target) Reductive_Amination_A->Product_A Boc-Piperazine Boc-Piperazine Coupling Coupling Reaction Boc-Piperazine->Coupling Starting_Material_C 1-amino-2-methylpropan-2-ol Starting_Material_C->Coupling Intermediate_C Boc-protected intermediate Coupling->Intermediate_C Deprotection Boc Deprotection (TFA or HCl) Intermediate_C->Deprotection Product_C Product C (Parent) Deprotection->Product_C

Caption: Proposed synthetic workflows for the target compound and its analogs.

Experimental Protocol: Synthesis of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (Isomer B)

This protocol is based on standard nucleophilic substitution followed by reductive amination.

  • Step 1: Synthesis of 1-(4-methylpiperazin-1-yl)propan-2-one.

    • To a solution of N-methylpiperazine (1.2 equivalents) in a suitable aprotic solvent like acetonitrile, add potassium carbonate (2.0 equivalents) as a base.

    • Add 1-chloro-2-methylpropan-2-one (1.0 equivalent) dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • After completion, filter the solid and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography.

  • Step 2: Reductive Amination.

    • Dissolve the intermediate ketone from Step 1 in methanol.

    • Add ammonium acetate (5-10 equivalents) followed by sodium cyanoborohydride (1.5 equivalents).

    • Stir the reaction at room temperature for 24-48 hours.

    • Quench the reaction by adding aqueous HCl (2M) carefully until the pH is acidic.

    • Wash with an organic solvent (e.g., dichloromethane) to remove unreacted ketone.

    • Basify the aqueous layer with NaOH (4M) and extract the product with dichloromethane.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the final product.

Proposed Characterization and Expected Results

A full characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.

Table of Predicted Spectroscopic Data:

CompoundTechniquePredicted Chemical Shifts (¹H NMR, δ ppm)Predicted m/z (Mass Spec)
A (Target) ¹H NMR~2.8-3.0 (m, 4H, piperazine), ~2.5 (m, 4H, piperazine), ~2.3 (s, 3H, N-CH₃), ~2.2 (s, 2H, CH₂-N), ~1.1 (s, 6H, 2xCH₃)[M+H]⁺ = 172.18
B (Isomer) ¹H NMR~2.7-2.9 (m, 8H, piperazine), ~2.4 (s, 2H, CH₂-N), ~2.2 (s, 3H, N-CH₃), ~1.2 (s, 6H, 2xCH₃)[M+H]⁺ = 172.18
C (Parent) ¹H NMR~2.9-3.1 (m, 4H, piperazine), ~2.6-2.8 (m, 4H, piperazine), ~2.3 (s, 2H, CH₂-N), ~1.2 (s, 6H, 2xCH₃), ~1.9 (br s, 1H, NH)[M+H]⁺ = 158.17

Note: NMR predictions are in CDCl₃ and are estimations. Actual values may vary.

Experimental Protocol: Characterization via NMR and Mass Spectrometry

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Confirm the structure by analyzing chemical shifts, integration, and coupling patterns.[4]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode to determine the molecular weight by observing the [M+H]⁺ ion.[4]

Framework for Biological Evaluation: Cross-Validation of Performance

Given that many piperazine derivatives exhibit activity in the central nervous system (CNS) or as anticancer agents, a logical starting point for biological evaluation would be to screen for these activities.[5][6][7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines a compound's effect on the viability of cancer cell lines.[3]

  • Cell Seeding: Seed cancer cells (e.g., a panel of lung, breast, and colon cancer lines) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.1 µM to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound.

Expected Outcome and Comparative Interpretation:

  • Potency: A lower IC₅₀ value indicates higher cytotoxic potency. It would be hypothesized that the less sterically hindered primary amine of the Target Compound (A) might lead to greater potency compared to the Isomer (B) if the primary amine is critical for binding to an intracellular target.

  • Structure-Activity Relationship (SAR): Comparing the IC₅₀ of Target Compound (A) with the Parent Compound (C) would reveal the importance of the N-methyl group. This modification often improves cell permeability and metabolic stability but could also introduce steric clashes with the target protein.

G Start Synthesized Compounds (A, B, C) Assay In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Panel) Start->Assay Data Collect Absorbance Data Assay->Data Analysis Calculate IC50 Values Data->Analysis Comparison Comparative Analysis of IC50 Analysis->Comparison Conclusion Establish Preliminary SAR Comparison->Conclusion

Caption: Workflow for comparative biological evaluation.

Conclusion and Future Directions

While direct experimental data for this compound is not currently available in peer-reviewed literature, this guide provides a comprehensive, predictive framework for its synthesis, characterization, and biological evaluation. By leveraging established protocols and comparing its predicted properties against its closest structural analogs, researchers can efficiently undertake its validation.

The proposed workflow, from synthesis to in vitro testing, creates a self-validating system. The comparative data generated will elucidate the structure-activity relationships governed by the primary amine's position and N-alkylation, providing valuable insights for future drug design and optimization efforts in the rich chemical space of piperazine derivatives.

References

  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M.V.N.L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. Available at: [Link][2]

  • de Oliveira, R., de Freitas, R. M., & de Lima, M. do C. A. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 141-151. Available at: [Link][6]

  • Saeed, A., Shabir, G., Channar, P. A., Larik, F. A., & Khan, M. S. (2019). Coumarin-piperazine derivatives as biologically active compounds. EXCLI Journal, 18, 1039-1061. Available at: [Link][7]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Piperazine Scaffold in Neuropharmacology

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it an ideal building block for compounds targeting the central nervous system. One area of significant interest is the development of piperazine-containing molecules as inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft.[1] Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders, making them attractive targets for therapeutic intervention.

This guide focuses on the SAR of a specific chemical class: 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine and its analogs. By dissecting the impact of various structural modifications, we aim to provide a rational basis for the design of novel and potent monoamine transporter ligands.

The Core Scaffold: this compound

The parent compound, this compound, possesses a key pharmacophoric feature: a protonable amine that is crucial for interaction with the acidic residues within the binding pockets of monoamine transporters. The piperazine ring acts as a central linker, and its substituents play a critical role in modulating potency and selectivity.

Structure-Activity Relationship Analysis

Our analysis will deconstruct the molecule into three key regions and discuss the impact of modifications in each area based on available literature for related piperazine derivatives.

Modifications of the Piperazine Ring and its N4-Substituent

The nitrogen atom at the 4-position of the piperazine ring is a primary point for derivatization. The nature of the substituent at this position significantly influences the compound's affinity and selectivity for different monoamine transporters.

  • Impact of N4-Aryl Substitution: The introduction of an aryl group at the N4-position is a common strategy in the design of monoamine transporter inhibitors. The electronic properties and substitution pattern of this aryl ring are critical. For instance, in a series of N-substituted piperazine amine reuptake inhibitors, the nature and position of substituents on a phenyl ring attached to the piperazine nitrogen were found to be crucial for determining the selectivity between serotonin and norepinephrine transporters.[2]

  • Role of N4-Alkyl and N-Arylalkyl Groups: Small alkyl groups, such as the methyl group in the parent compound, are often well-tolerated. Extending this to larger alkyl or arylalkyl groups can modulate the lipophilicity and steric bulk of the molecule, thereby influencing its interaction with the transporter. In a study of rimcazole analogues, which contain a piperazine moiety, an N-phenylpropyl substituent was found to have the highest affinity for the dopamine transporter (DAT).[3]

Alterations to the Propan-1-amine Side Chain

The 2-methyl-2-aminopropyl moiety is another critical component of the pharmacophore.

  • The Gem-Dimethyl Group: The gem-dimethyl group on the carbon adjacent to the primary amine likely serves to constrain the conformation of the side chain and may provide favorable van der Waals interactions within the transporter's binding site.

  • The Primary Amine: The primary amine is essential for the initial interaction with the transporters. It is expected that this group forms a salt bridge with a conserved aspartate residue in the binding pocket of monoamine transporters, a well-established interaction for many transporter ligands.

Bioisosteric Replacement and Conformational Restriction

Exploring bioisosteric replacements for the core moieties can lead to compounds with improved properties. For example, replacing the piperazine ring with other cyclic amines could alter the conformational flexibility and basicity of the molecule, potentially leading to changes in selectivity and potency. In a study of atypical dopamine transporter inhibitors, replacement of a piperazine ring with a homopiperazine or piperidine ring was well-tolerated at the DAT.[4]

Postulated Binding Mode at the Dopamine Transporter

Based on the SAR of related piperazine-containing DAT inhibitors, we can hypothesize a plausible binding orientation for this class of compounds within the dopamine transporter.

G cluster_DAT Dopamine Transporter Binding Pocket Asp79 Asp79 (TM1) Tyr156 Tyr156 (TM3) Phe320 Phe320 (TM6) Ser422 Ser422 (TM8) Ligand This compound Analog Ligand->Asp79 Ionic Interaction (Primary Amine) Ligand->Tyr156 Pi-Stacking (N4-Aryl Group) Ligand->Phe320 Hydrophobic Interaction (Propan-1-amine side chain) Ligand->Ser422 H-Bonding (Piperazine Nitrogen)

Figure 1. Postulated binding interactions of a this compound analog within the dopamine transporter binding pocket.

Comparative Data Summary

While a direct head-to-head comparison of a systematic series of this compound analogs is not available in the public literature, we can compile representative data from studies on structurally related piperazine derivatives to illustrate the impact of certain modifications on dopamine transporter (DAT) affinity.

Compound/Analog TypeModificationDAT Affinity (Ki, nM)Reference
Rimcazole Analog N-unsubstituted piperazine224[3]
Rimcazole Analog N-phenylpropyl piperazine61.0[3]
Atypical DAT Inhibitor Piperazine core3-382 (range)[4]
Atypical DAT Inhibitor Homopiperazine coreWell-tolerated[4]
Atypical DAT Inhibitor Piperidine coreWell-tolerated[4]

Table 1. Representative Dopamine Transporter (DAT) affinities for various piperazine-containing compounds. This table illustrates general trends and is not a direct comparison of the target scaffold's analogs.

Experimental Protocols

To enable researchers to further investigate the SAR of this compound class, we provide a standard experimental workflow for synthesis and biological evaluation.

General Synthetic Scheme

A plausible synthetic route to analogs of this compound is outlined below. This represents a generalized scheme that can be adapted for the synthesis of various derivatives.

G Start 1-Boc-piperazine Intermediate1 N-Substituted 1-Boc-piperazine Start->Intermediate1 N-Alkylation or N-Arylation Intermediate2 N-Substituted piperazine Intermediate1->Intermediate2 Boc Deprotection (e.g., TFA/DCM) Intermediate3 2-Methyl-2-nitro-1-(4-substituted- piperazin-1-yl)propane Intermediate2->Intermediate3 Nucleophilic Substitution (with 2-methyl-2-nitro-1-chloropropane) Final_Product 2-Methyl-2-(4-substituted- piperazin-1-yl)propan-1-amine Intermediate3->Final_Product Nitro Reduction (e.g., H2, Pd/C)

Figure 2. A general synthetic workflow for the preparation of this compound analogs.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a standard method for determining the binding affinity of test compounds to the dopamine, serotonin, and norepinephrine transporters.

Objective: To determine the inhibitory constant (Ki) of test compounds for the human monoamine transporters.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET).

  • Non-specific binding inhibitors: Benztropine (for hDAT), Fluoxetine (for hSERT), Desipramine (for hNET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing the target transporter.

    • Homogenize the cells in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For determining non-specific binding, add a high concentration of the respective non-specific binding inhibitor instead of the test compound.

    • For determining total binding, add vehicle (e.g., DMSO) instead of the test compound.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and vortex.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel monoamine transporter ligands. The available literature on related piperazine derivatives suggests that systematic modification of the N4-substituent and exploration of bioisosteric replacements for the piperazine ring are key strategies for optimizing potency and selectivity. Further research focusing on the synthesis and comprehensive pharmacological characterization of a focused library of analogs is warranted to fully elucidate the SAR of this chemical class. Such studies will be instrumental in the rational design of next-generation CNS agents with improved therapeutic profiles.

References

  • Katz, J. L., et al. (2000). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Pharmacology and Experimental Therapeutics, 294(1), 245-254.
  • Isaac, M., et al. (2006). Structure–Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4344-4347.
  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.
  • U.S. Patent No. US 2009/0227791 A1. (2009). N-Substituted Piperazines and Methods of Synthesizing the Same.
  • de Oliveira, A. C. A., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 521-533.
  • Kumar, A., et al. (2019). Structure‐activity relationship of antidepressant activity piperazine derivatives. Chemistry & Biodiversity, 16(10), e1900336.
  • Dudek, M., et al. (2018). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Internal and Emergency Medicine, 13(4), 545-554.
  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.
  • Rathi, E., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry, 31(25), 3021-3045*.
  • Machado, D., et al. (2019). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 27(15), 3345-3354.
  • Tadiparthi, K., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS Chemical Neuroscience, 14(7), 1266-1279.
  • U.S. Patent No. US 5,229,382 A. (1993). 2-methyl-thieno-benzodiazepine.
  • Tadiparthi, K., et al. (2022). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. Journal of Medicinal Chemistry, 65(15), 10446-10466.
  • International Patent No. WO 2014/188453 A2. (2014). Process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid.
  • U.S. Patent No. US 2004/0242879 A1. (2004).
  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.
  • Iacobazzi, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5849.
  • Surratt, C. K., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 7935-7953.
  • Kumar, A., et al. (2011). Synthesis and Preliminary Pharmacological Evaluation of 2-[4-(Aryl substituted) piperazin-1-yl]-Nphenylacetamides: Potential Antipsychotics. Tropical Journal of Pharmaceutical Research, 10(3), 265-272.
  • Narku-Tetteh, J., et al. (2022). CO 2 Absorption from Biogas Using Piperazine-Promoted 2-Amino-2-methyl-1-propanol: Process Performance in a Packed Column. Applied Sciences, 12(19), 9579.
  • PubChem. (n.d.). 2-Methyl-1-(piperazin-1-yl)propan-2-ol. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine. As a substituted piperazine derivative, this compound requires careful management to mitigate risks to personnel and the environment. The protocols outlined below are designed to ensure procedural safety and regulatory compliance, reflecting best practices in a professional laboratory setting.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar piperazine and amine compounds indicate a consistent hazard profile. Amines as a class are typically basic and can be corrosive or irritating.[1] A closely related compound, 2-(4-methylpiperazin-1-yl)propan-1-amine, is known to cause severe skin burns and eye damage.[2] Therefore, it is critical to treat this compound with a high degree of caution.

Key Hazard Considerations:

  • Corrosivity: Likely to cause burns or severe irritation to skin, eyes, and the respiratory tract.[3]

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.[3] Contact with incompatible materials can lead to vigorous reactions.

  • Environmental Hazard: Amines can be harmful to aquatic life and should not be released into the environment through drains or sewers.[4]

Table 1: Hazard Profile and Safety Recommendations

Hazard ParameterAnticipated Risk & CausalityRecommended Precautions
Contact Hazard The lone pair of electrons on the nitrogen atoms makes amines basic, readily reacting with and damaging biological tissues. This can result in severe skin burns and eye damage.[1][2]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[4] A face shield may be necessary for splash risks.
Inhalation Hazard Vapors or aerosols can irritate the respiratory tract.[5]Handle only in a well-ventilated area, preferably within a chemical fume hood.[6]
Chemical Reactivity Incompatible with strong acids and oxidizing agents.[3] Mixing can cause a violent exothermic reaction, releasing heat and potentially hazardous fumes.Segregate waste streams. Never mix amine waste with other chemical waste, especially acids or oxidizers.[4][7]
Environmental Toxicity Amines can alter the pH of aquatic environments and be toxic to wildlife.[4]Do not dispose of down the drain or in general trash.[8] All waste must be treated as hazardous chemical waste.

Pre-Disposal Handling and Storage: A Self-Validating System

Proper containment and labeling from the moment waste is generated is the most critical step in a safe disposal workflow. This practice prevents accidental mixing and ensures that all handlers are aware of the container's contents and associated dangers.

Step-by-Step Waste Accumulation Protocol:

  • Container Selection:

    • Choose a container made of a material compatible with amines. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers for corrosive waste.[7]

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure, tightly-fitting screw cap.[9]

  • Waste Segregation:

    • Dedicate a specific waste container solely for this compound and its contaminated materials (e.g., pipette tips, wipes).

    • Crucially, do not mix this waste with other waste streams. [7] This prevents unforeseen chemical reactions and ensures the disposal pathway is appropriate for the specific hazard class.

  • Labeling:

    • Immediately label the waste container. The label must include, at a minimum:

      • The words "HAZARDOUS WASTE ".[7][9]

      • The full chemical name: "This compound ".[7]

      • An approximate concentration and composition if in a solution.

      • The date accumulation started.[10]

      • The name of the principal investigator or research group.

  • Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[9]

    • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[4]

    • Ensure the container is stored away from incompatible materials, particularly acids and oxidizing agents.[4]

Disposal Procedures: Ensuring Regulatory Compliance

Disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[5] Under no circumstances should this chemical be disposed of in a sanitary sewer or with general laboratory trash.[8]

The primary and mandated disposal route is through a licensed hazardous waste management company. [4]

Workflow for Final Disposal:

  • Consolidation: Once the waste container is full (leaving at least 10% headspace for expansion), ensure the cap is tightly sealed.[9]

  • Request Pickup: Contact your institution's Environmental Health & Safety (EHS) office or the designated chemical waste coordinator. Complete a hazardous material pickup request form, providing all information from the waste label.[7]

  • Professional Disposal: The licensed waste disposal service will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and preferred disposal method for this type of organic amine waste is controlled incineration in a chemical destruction plant equipped with flue gas scrubbing technology to neutralize harmful combustion byproducts like nitrogen oxides (NOx).[5][8]

G cluster_0 Waste Generation & Segregation cluster_1 Disposal Request & Pickup cluster_2 Final Disposition Generate Waste Generated (Pure compound or contaminated materials) SelectContainer Select Compatible Container (e.g., HDPE, Glass) Generate->SelectContainer Label Label Container: 'HAZARDOUS WASTE' + Chemical Name + Date SelectContainer->Label Store Store in Satellite Accumulation Area (SAA) Label->Store ContainerFull Container is Full Store->ContainerFull RequestPickup Submit Pickup Request to EHS ContainerFull->RequestPickup EHS EHS / Licensed Contractor Picks Up Waste RequestPickup->EHS Transport Transport to Permitted Disposal Facility EHS->Transport Incinerate Controlled Incineration with Flue Gas Scrubbing Transport->Incinerate

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.